molecular formula C4H4O5-2 B8442512 Diglycolate

Diglycolate

Cat. No.: B8442512
M. Wt: 132.07 g/mol
InChI Key: QEVGZEDELICMKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diglycolate is a useful research compound. Its molecular formula is C4H4O5-2 and its molecular weight is 132.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O5-2

Molecular Weight

132.07 g/mol

IUPAC Name

2-(carboxylatomethoxy)acetate

InChI

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2

InChI Key

QEVGZEDELICMKH-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])OCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Diglycolic Acid from Chloroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diglycolic acid from chloroacetic acid. The document details the underlying chemical principles, experimental protocols, and safety considerations. Quantitative data is presented in a clear tabular format to facilitate comparison, and a logical workflow of the synthesis process is visualized using a Graphviz diagram.

Introduction

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a dicarboxylic acid with a wide range of applications in various fields, including as a building block in the synthesis of polymers, resins, and pharmaceuticals. One of the common methods for its preparation is through the nucleophilic substitution reaction of chloroacetic acid. This guide focuses on the synthesis of diglycolic acid from chloroacetic acid, providing detailed methodologies for laboratory-scale preparation.

Reaction Principle

The synthesis of diglycolic acid from chloroacetic acid is fundamentally a Williamson ether synthesis. The reaction proceeds via the hydrolysis of chloroacetic acid in the presence of a base to form a glycolate (B3277807) salt. This glycolate then acts as a nucleophile, attacking a second molecule of chloroacetate (B1199739) to form the diglycolate salt. Subsequent acidification yields diglycolic acid. The primary reaction is as follows:

2 ClCH₂COOH + 4 NaOH → (NaOOCCH₂)₂O + 2 NaCl + 3 H₂O (NaOOCCH₂)₂O + 2 HCl → (HOOCCH₂)₂O + 2 NaCl

Key to this synthesis is the in-situ formation of the glycolate nucleophile. The choice of base and reaction conditions can influence the yield of diglycolic acid versus the primary byproduct, glycolic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of synthesizing diglycolic acid from chloroacetic acid.

Base UsedMolar Ratio (Base:Chloroacetic Acid)Reaction Temperature (°C)Reaction TimeYield of Diglycolic Acid (%)Reference
Sodium Hydroxide (B78521)2:190 - 130Several hoursNot specified, byproduct of glycolic acid synthesis[1][2]
Barium HydroxideAlkaline mediumHeatingNot specified68[3]
Calcium OxideMolar excess of Chloroacetic AcidNot specifiedNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of diglycolic acid from chloroacetic acid using sodium hydroxide as the base.

Materials and Equipment
  • Chloroacetic acid

  • Sodium hydroxide (pellets or solution)

  • Concentrated hydrochloric acid

  • Distilled water

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or a pH meter

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Synthesis Procedure
  • Preparation of Sodium Chloroacetate: In a well-ventilated fume hood, dissolve 94.5 g (1.0 mol) of chloroacetic acid in 200 mL of distilled water in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction with Sodium Hydroxide: While cooling the flask in an ice bath, slowly add a solution of 80 g (2.0 mol) of sodium hydroxide in 200 mL of distilled water. The addition should be done portion-wise to control the exothermic reaction.

  • Reflux: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Neutralization and Acidification: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

  • Isolation of Crude Product: Concentrate the acidified solution using a rotary evaporator to remove the bulk of the water. The resulting slurry will contain diglycolic acid and sodium chloride.

  • Purification by Crystallization:

    • Add a minimal amount of hot water to the crude product to dissolve the diglycolic acid, leaving the less soluble sodium chloride behind.

    • Filter the hot solution to remove the sodium chloride.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization of the diglycolic acid.

    • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold water.

    • Dry the crystals in a desiccator or a vacuum oven at low heat.

Logical Workflow of Synthesis

The following diagram illustrates the logical workflow for the synthesis of diglycolic acid from chloroacetic acid.

SynthesisWorkflow Reactants Chloroacetic Acid Sodium Hydroxide Reaction Reaction Mixture (Reflux) Reactants->Reaction Mixing & Heating Acidification Acidification (HCl) Reaction->Acidification Cooling Concentration Concentration (Rotary Evaporation) Acidification->Concentration CrudeProduct Crude Product (Diglycolic Acid + NaCl) Concentration->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct Pure Diglycolic Acid Purification->FinalProduct

Caption: Logical workflow for the synthesis of diglycolic acid.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Chloroacetic Acid: Highly toxic and corrosive.[5][6][7][8][9] It can cause severe skin burns and eye damage.[5][6] Toxic if swallowed, in contact with skin, or if inhaled.[5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.[10][11][12][13] The dissolution of sodium hydroxide in water is highly exothermic. Handle with care and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and respiratory irritation. Handle in a fume hood and wear appropriate PPE.

  • Diglycolic Acid: May cause skin and eye irritation.[14][15][16][17] Harmful if swallowed.[17]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Byproducts and Purification

The primary byproduct of this reaction is glycolic acid.[19] The formation of glycolic acid is favored by higher concentrations of hydroxide ions. Other potential impurities include unreacted chloroacetic acid and sodium chloride from the neutralization step.[19][20]

Purification is typically achieved through crystallization. Diglycolic acid is soluble in hot water, while sodium chloride has lower solubility, allowing for its removal by hot filtration. Subsequent cooling of the filtrate allows for the crystallization of the purified diglycolic acid. For higher purity, recrystallization may be necessary. Extraction with organic solvents can also be employed for purification.[2][19]

Conclusion

The synthesis of diglycolic acid from chloroacetic acid is a well-established method that can be readily performed in a laboratory setting. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers and professionals in the field. Further optimization of reaction parameters may be necessary to maximize the yield and purity of the final product.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Diglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of diglycolic acid. It is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is an aliphatic dicarboxylic acid.[1][2] At room temperature, it typically exists as a white, odorless crystalline solid.[1][2][3] The compound is hygroscopic and can absorb moisture from the air, forming a monohydrate at relative humidity above 72% at 25 °C.[1][3]

Table 1: General Physicochemical Properties of Diglycolic Acid

PropertyValueSource(s)
IUPAC Name 2,2'-Oxydiacetic acid[1]
Synonyms Diglycolic acid, Oxydiacetic acid, 3-Oxapentanedioic acid[3]
CAS Number 110-99-6[1]
Molecular Formula C₄H₆O₅[1]
Molar Mass 134.09 g/mol [1]
Appearance White to light beige crystalline powder[3][4]
Melting Point 140-144 °C[1][4][5]
Boiling Point 250-255 °C[3]
Density 1.22 g/cm³ at 20 °C[3]
pKa₁ 2.79 (at 20 °C), 2.96 (at 25 °C)[1][4]
pKa₂ 3.93 (at 20 °C)[1]
Solubility Profile

Diglycolic acid is readily soluble in water and polar organic solvents.[1][3]

Table 2: Solubility of Diglycolic Acid

SolventSolubilitySource(s)
Water Soluble[1][3]
Ethanol Soluble (5% solution is clear to slightly hazy)[3][5]
Acetone Soluble[3]
Methanol Soluble
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of diglycolic acid.

Table 3: Key Spectroscopic Data for Diglycolic Acid

TechniqueKey FeaturesSource(s)
¹H NMR Spectral data available in public databases.[6][7]
¹³C NMR Spectral data available in public databases.
FT-IR Characteristic peaks for C=O (carboxylic acid), C-O (ether), and O-H stretching.[6]
Mass Spectrometry Electron ionization mass spectra are available for review.[6]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of diglycolic acid.

Synthesis of Diglycolic Acid

Diglycolic acid can be synthesized through various methods, with the oxidation of diethylene glycol being a common industrial approach.

This method involves the multi-stage oxidation of diethylene glycol using nitric acid, which can achieve high yields.[1]

Materials:

  • Diethylene glycol

  • Concentrated nitric acid

  • Vanadium(V) oxide (catalyst, optional for single-stage process)[1][2]

  • Reaction vessel with heating and stirring capabilities

  • Crystallization apparatus

  • Filtration system

Procedure:

  • Charge the reaction vessel with diethylene glycol.

  • In a multi-stage process, carefully add concentrated nitric acid to the diethylene glycol at a controlled temperature of 70 °C with continuous stirring.[1][2]

  • After the initial reaction, allow the mixture to cool for the crystallization of diglycolic acid.

  • Separate the crystals by filtration.

  • The remaining mother liquor, which contains unreacted diethylene glycol, can be subjected to further oxidation cycles by evaporating the residues and returning the liquor to the reaction vessel to achieve yields of up to 99%.[1][2]

  • For a single-stage process, an oxidation catalyst such as vanadium(V) oxide can be used, though yields are typically lower (58-60%).[1][2]

This historical method involves the reaction of chloroacetic acid with a base.[2]

Materials:

  • Chloroacetic acid

  • Sodium hydroxide (B78521) solution or Barium hydroxide solution

  • Reaction vessel with heating capabilities

  • Acid for acidification (e.g., HCl)

  • Filtration apparatus

Procedure:

  • Prepare a solution of chloroacetic acid.

  • Heat the chloroacetic acid solution with an alkaline medium such as sodium hydroxide or barium hydroxide solution.[2]

  • After the reaction is complete, acidify the solution to precipitate the diglycolic acid.

  • Collect the diglycolic acid product by filtration. A yield of 68% can be obtained using barium hydroxide.[1][2]

Determination of Physicochemical Properties

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the diglycolic acid sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Principle: The acid dissociation constants (pKa) can be determined by potentiometric titration, where the pH of a solution of the acid is monitored as a strong base of known concentration is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Diglycolic acid sample of known weight

Procedure:

  • Accurately weigh a sample of diglycolic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the diglycolic acid solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the second equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The two pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

Principle: A qualitative assessment of solubility can be performed by observing the dissolution of a known amount of solute in a specific volume of solvent.

Materials:

  • Test tubes

  • Vortex mixer

  • Diglycolic acid

  • Various solvents (e.g., water, ethanol, acetone)

Procedure:

  • Add a small, measured amount of diglycolic acid (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Diglycolic Acid DEG Diethylene Glycol Oxidation Oxidation Reaction (70 °C) DEG->Oxidation HNO3 Concentrated Nitric Acid HNO3->Oxidation Crystallization Crystallization Oxidation->Crystallization Filtration Filtration Crystallization->Filtration DGA_crystals Diglycolic Acid Crystals Filtration->DGA_crystals MotherLiquor Mother Liquor (contains unreacted DEG) Filtration->MotherLiquor Evaporation Evaporation & Recycle MotherLiquor->Evaporation Evaporation->Oxidation Recycle

Caption: Workflow for the synthesis of diglycolic acid from diethylene glycol.

Biological Signaling Pathway

Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG).[4] Its toxicity is linked to the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death.[5][8]

G cluster_toxicity Toxicological Pathway of Diglycolic Acid DEG Diethylene Glycol (DEG) Metabolism Metabolism DEG->Metabolism DGA Diglycolic Acid (DGA) Metabolism->DGA Mitochondrion Mitochondrion DGA->Mitochondrion SDH Succinate Dehydrogenase (Complex II) DGA->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_depletion ATP Depletion ETC->ATP_depletion Disruption of Oxidative Phosphorylation CellDeath Cell Death (Necrosis) ATP_depletion->CellDeath

Caption: Mechanism of diglycolic acid-induced mitochondrial toxicity.

References

Structure and bonding in diglycolate metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Bonding in Diglycolate Metal Complexes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (ODA), O(CH₂COOH)₂, is a versatile dicarboxylic acid that plays a significant role in coordination chemistry. Its deprotonated form, the this compound (dga²⁻) anion, O(CH₂COO⁻)₂, is an effective chelating agent for a wide range of metal ions. The ligand's structure, featuring a flexible ether linkage and two carboxylate groups, allows it to adopt various coordination modes, leading to the formation of structurally diverse metal complexes. These complexes are of interest in fields ranging from materials science to medicinal chemistry, where the coordination environment of the metal ion can influence properties such as catalytic activity, magnetic behavior, and biological interactions.

This guide provides a detailed examination of the structural and bonding characteristics of this compound metal complexes. It covers the primary coordination modes, summarizes key structural and spectroscopic data, and outlines the experimental protocols used for their synthesis and characterization.

Coordination Chemistry and Structure

The this compound ligand typically acts as a tridentate chelating agent, coordinating to a metal center via the central ether oxygen and one oxygen atom from each of the two carboxylate groups. This forms two stable five-membered chelate rings. However, its flexibility allows for other coordination behaviors, including acting as a bridging ligand to form polynuclear or polymeric structures.

The coordination number and geometry of the resulting complexes are influenced by the size, charge, and electronic configuration of the central metal ion, as well as the presence of other ligands, such as water molecules. For first-row transition metals, six-coordinate, distorted octahedral geometries are common.[1][2] For larger lanthanide ions, higher coordination numbers (typically 8 or 9) are prevalent.[3][4]

Visualization of this compound Coordination

The primary coordination modes of the this compound ligand are visualized below. The tridentate chelating mode is most common, leading to mononuclear complexes, while the bridging mode can result in extended polymeric structures.

G Coordination Modes of this compound cluster_0 Tridentate Chelating Mode cluster_1 Bridging Mode (via carboxylate) M1 Metal Ion (M) O_ether1 O (ether) M1->O_ether1 coord. O_coo1a O (carboxylate) M1->O_coo1a coord. O_coo1b O (carboxylate) M1->O_coo1b coord. M2 Metal 1 Ligand This compound Carboxylate Group (-COO⁻) M2->Ligand M3 Metal 2 M3->Ligand

Caption: Common coordination modes of the this compound ligand.

Quantitative Structural Data

The precise geometric parameters of metal complexes are determined primarily by single-crystal X-ray diffraction. The following table summarizes representative structural data for selected transition metal and lanthanide complexes with this compound or structurally similar ligands. Note that M-O bond lengths vary with the nature of the coordinating oxygen (ether vs. carboxylate vs. water).

Metal IonLigand/Complex FormulaCoord. No.GeometryAvg. M-O (carboxylate) (Å)Avg. M-O (water) (Å)Ref.
Co(II)[Co(pic)₂(H₂O)₂]·2H₂O¹6Distorted Octahedral2.0792.126[2][5]
Ni(II)[Ni(tren)(H₂O)₂]²⁺²6Octahedral-2.128 - 2.152[6][7]
Cu(II)[Cu(OH₂)₂(en)₂]²⁺³6Distorted Octahedral-2.527[8]
Zn(II)[Zn(A1)₂(H₂O)₂]⁴6Distorted Octahedral2.025 - 2.0702.179[9]
Dy(III)Dy₂(OCH₂COO)₂(HOCH₂COO)₂·4H₂O⁵8Distorted Dodecahedral2.30 - 2.452.40 - 2.47[3]
Sm(III)[Sm₂(tda)₃(H₂O)₅]·3H₂O⁶9Tricapped Trigonal Prism2.39 - 2.582.45 - 2.52[4]

¹Data for bis(2-picolinato)diaquacobalt(II), a related carboxylate complex. ²Data for diaqua[tris(2-aminoethyl)amine]nickel(II). ³Data for diaquabis(ethylenediamine)copper(II), M-O distance shows Jahn-Teller distortion. ⁴Data for a bis(hydroxypyridinecarboxylate)diaquazinc(II) complex. ⁵Data for a Dysprosium(III) glycolate (B3277807) complex. ⁶Data for a Samarium(III) complex with the similar thiodiacetato (tda) ligand.

Bonding and Electronic Structure

The interaction between the metal ion (a Lewis acid) and the this compound ligand (a Lewis base) can be described by ligand field theory. In transition metal complexes, the ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals.

For a typical octahedral complex, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these levels is denoted as Δo (the crystal field splitting energy).

d-Orbital Splitting Diagram

The diagram below illustrates the energetic splitting of d-orbitals in an octahedral ligand field, which is fundamental to understanding the electronic spectra, color, and magnetic properties of transition metal complexes.

G d-Orbital Splitting in Octahedral Field cluster_0 cluster_1 Free Ion Free Ion d_orbitals dxy, dxz, dyz, dx²-y², dz² arrow1 d_orbitals->arrow1 eg eg (dx²-y², dz²) arrow1->eg Higher Energy t2g t2g (dxy, dxz, dyz) arrow1->t2g Lower Energy Octahedral Complex Octahedral Complex t2g->eg   Δo

Caption: Energy level diagram for d-orbital splitting.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the bonding and electronic structure of these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the carboxylate groups. The key vibrational bands are the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies. The difference between these frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode.[10] Generally:

  • Ionic (uncoordinated): Δν is relatively small.

  • Monodentate: Δν is significantly larger than in the ionic salt.

  • Bidentate (Chelating or Bridging): Δν is smaller than or similar to the ionic salt.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy reveals electronic transitions between the split d-orbitals (d-d transitions).[11] The energy of the absorbed light corresponds to the crystal field splitting energy (Δo). These transitions are typically weak and give rise to the characteristic colors of the complexes.[12]

The following table summarizes typical spectroscopic data for metal carboxylate complexes.

Metal IonComplex Typeνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)λₘₐₓ (nm) (d-d transition)Ref.
Co(II)Octahedral~1550-1610~1400-1440~150-210~500-600[1][2]
Ni(II)Octahedral~1550-1620~1410-1450~140-210~390, ~650, ~720[7][13]
Cu(II)Distorted Octahedral~1580-1650~1380-1420~180-250~600-800 (broad)[8]
Zn(II)Octahedral/Tetrahedral~1550-1610~1390-1430~150-200No d-d transitions (d¹⁰)[9]

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal stability of hydrated metal diglycolates and their decomposition pathways.[14][15] A typical decomposition process occurs in distinct stages:

  • Dehydration: The loss of lattice and/or coordinated water molecules, usually occurring below 250°C.

  • Decomposition: The breakdown of the anhydrous complex, involving the pyrolysis of the this compound ligand. This stage typically occurs between 250°C and 500°C.

  • Residue Formation: The final product at high temperatures (above ~600°C) is typically the most stable metal oxide.

Metal IonComplex TypeDehydration Temp. (°C)Decomposition Temp. (°C)Final ResidueRef.
Co(II)[Co(pic)₂(H₂O)₂]·2H₂O¹60 - 180 (loss of 4 H₂O)280 - 450CoO[2][5]
Ni(II)Hydrated Complex~100 - 250~300 - 500NiO[1]
Cu(II)Hydrated Complex~90 - 220~250 - 450CuO[1]
Zn(II)Hydrated Complex~80 - 200~300 - 550ZnO[1]

¹Data for a related cobalt(II) picolinate (B1231196) complex.

Experimental Protocols

A general workflow for the synthesis and characterization of this compound metal complexes is outlined below.

G General Experimental Workflow A Synthesis (Aqueous solution reaction) B Isolation & Purification (Filtration, Washing) A->B C Single Crystal Growth (Slow evaporation, Diffusion) B->C E Spectroscopic Analysis (FTIR, UV-Vis) B->E F Thermal Analysis (TGA/DSC) B->F D Structural Analysis (Single-Crystal XRD) C->D G Data Interpretation (Structure, Bonding, Stability) D->G E->G F->G

Caption: Workflow for synthesis and characterization.

Synthesis of a Typical Hydrated Metal this compound
  • Reactant Preparation: Prepare separate aqueous solutions of diglycolic acid and a soluble metal salt (e.g., metal chloride or nitrate) in a 1:1 molar ratio.

  • pH Adjustment: Slowly add a base (e.g., NaOH or NH₄OH solution) to the diglycolic acid solution with stirring until the acid is fully deprotonated (pH ~5-6).

  • Reaction: Add the metal salt solution dropwise to the sodium this compound solution with continuous stirring.

  • Precipitation: A precipitate of the metal this compound complex will often form immediately or upon gentle heating or concentration of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product sequentially with deionized water and then a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over a drying agent or in a low-temperature oven.

Single-Crystal X-ray Diffraction (XRD)
  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a dilute aqueous solution of the synthesized complex, or by vapor/liquid diffusion techniques.[8][16]

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.

  • Diffraction Measurement: Rotate the crystal in the X-ray beam and collect the diffraction pattern (intensities and positions of thousands of reflections) using an area detector.[17]

  • Structure Solution: Process the collected data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: Refine the atomic positions, bond lengths, and angles against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the complex (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrometer's software automatically subtracts the background spectrum. Analyze the resulting spectrum to identify characteristic vibrational frequencies, particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands.[18][19]

UV-Visible (UV-Vis) Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (often deionized water) of a known concentration. The solvent must be transparent in the wavelength range of interest.[11]

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: Fill an identical cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 300-900 nm for transition metals).

  • Data Analysis: The baseline is subtracted from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ) corresponding to d-d electronic transitions.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the complex (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[15]

  • Instrument Setup: Place the crucible onto the instrument's microbalance and seal the furnace. Purge the furnace with an inert gas (e.g., nitrogen) or air at a controlled flow rate.[20][21]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).

  • Data Recording: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The resulting thermogram shows distinct steps corresponding to dehydration and decomposition events. The temperature ranges and percentage mass loss for each step are used to determine the thermal stability and decomposition pathway of the complex.[14]

References

Thermodynamic Properties of Lanthanide-Diglycolate Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of lanthanide-diglycolate complexes. The stability, enthalpy, and entropy of complexation are critical parameters for understanding the behavior of these complexes in various applications, including separation chemistry and as potential therapeutic or diagnostic agents. This document consolidates key thermodynamic data, details the experimental methodologies used for their determination, and presents visual workflows to elucidate the experimental and logical frameworks involved in these studies. All quantitative data are summarized in structured tables for ease of comparison and reference.

Introduction

The complexation of trivalent lanthanide ions (Ln³⁺) with various ligands is a field of significant interest due to the unique physicochemical properties of the resulting complexes. Diglycolic acid (ODA), a simple dicarboxylic ether, acts as a tridentate ligand, forming stable chelate complexes with lanthanide ions. The thermodynamic stability of these complexes, characterized by the Gibbs free energy change (ΔG), is a composite function of enthalpy (ΔH) and entropy (ΔS) changes upon complexation. A thorough understanding of these thermodynamic parameters is essential for predicting the selectivity of diglycolate-based systems in lanthanide separation processes and for the rational design of lanthanide-based compounds in biomedical applications. This guide aims to provide a detailed summary of these properties and the experimental techniques employed in their measurement.

Thermodynamic Data of Lanthanide-Diglycolate Complexes

The formation of lanthanide-diglycolate complexes proceeds in a stepwise manner, with the sequential addition of this compound ligands (A²⁻) to the lanthanide ion (M³⁺). The overall stability constant, βn, represents the equilibrium for the formation of the [MAₙ]³⁻²ⁿ complex from the free metal ion and n ligands. The key thermodynamic parameters for the formation of the mono-, bis-, and tris-diglycolate complexes of the lanthanide series are presented below. The data were determined at 25.00 °C in a perchlorate (B79767) medium.

Table 1: Stability Constants (log β) for the Formation of Lanthanide-Diglycolate Complexes [1]

Lanthanidelog β₁log β₂log β₃
La4.988.6411.23
Ce5.229.1111.96
Pr5.379.4712.51
Nd5.439.6112.72
Sm5.579.9413.25
Eu5.6110.0313.38
Gd5.6010.0313.36
Tb5.6710.1913.67
Dy5.7110.2813.82
Ho5.7110.3113.89
Er5.7610.4014.05
Tm5.8210.5114.21
Yb5.9210.7014.48
Lu5.9510.7814.59

Table 2: Enthalpy Changes (ΔH in kcal·mol⁻¹) for the Stepwise Formation of Lanthanide-Diglycolate Complexes [1]

LanthanideΔH₁ΔH₂ΔH₃
La3.322.502.0
Ce3.012.291.8
Pr2.652.041.6
Nd2.371.811.4
Sm1.761.341.1
Eu1.541.180.9
Gd1.401.070.8
Tb1.451.110.9
Dy1.601.221.0
Ho1.781.361.1
Er2.061.581.3
Tm2.381.821.5
Yb2.802.141.8
Lu3.122.392.0

Table 3: Entropy Changes (ΔS in cal·mol⁻¹·K⁻¹) for the Stepwise Formation of Lanthanide-Diglycolate Complexes [1]

LanthanideΔS₁ΔS₂ΔS₃
La34.324.318
Ce34.324.819
Pr34.125.120
Nd33.524.920
Sm32.124.420
Eu31.824.220
Gd31.724.220
Tb32.325.021
Dy32.925.621
Ho33.526.122
Er34.426.923
Tm35.327.723
Yb36.829.025
Lu37.729.825

Experimental Protocols

The determination of the thermodynamic properties of lanthanide-diglycolate complexes relies on several key experimental techniques. The following sections provide a detailed overview of the methodologies for potentiometry, isothermal titration calorimetry, and UV-Vis spectrophotometry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2][3] The procedure involves monitoring the hydrogen ion concentration (pH) of a solution containing the lanthanide ion and diglycolic acid as it is titrated with a standard solution of a strong base.

Methodology:

  • Solution Preparation: All solutions are prepared using deionized water, and a constant ionic strength is maintained, typically with a non-complexing salt like NaClO₄ or KNO₃. Solutions of the lanthanide salt, diglycolic acid, a strong acid (e.g., HClO₄), and a CO₂-free strong base (e.g., NaOH) are prepared and standardized.

  • Calibration: The electrode system (typically a glass electrode and a reference electrode) is calibrated to read hydrogen ion concentration directly, rather than activity. This is achieved by titrating a known concentration of a strong acid with a strong base in the same ionic medium.

  • Titration: A solution containing a known amount of the lanthanide ion, diglycolic acid, and a slight excess of strong acid is titrated with the standardized strong base. The potential (or pH) is recorded after each addition of the titrant.

  • Data Analysis: The titration data (volume of base added vs. pH) are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([A²⁻]) at each point in the titration. The stability constants (β₁, β₂, β₃) are then determined by fitting this data to the formation function using a suitable computer program like BEST or Hyperquad.[2][4]

Potentiometric_Titration_Workflow Potentiometric Titration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare & Standardize Solutions (Ln³⁺, ODA, Acid, Base, Inert Salt) calibrate_electrode Calibrate Electrode System for [H⁺] prep_solutions->calibrate_electrode titrate Titrate Sample (Ln³⁺ + ODA + H⁺) with Standard Base calibrate_electrode->titrate Proceed to Titration record_data Record pH vs. Volume of Titrant titrate->record_data calculate_n Calculate n̄ and [A²⁻] from Titration Curve record_data->calculate_n Analyze Data fit_data Fit Data using Computational Software (e.g., BEST, Hyperquad) calculate_n->fit_data determine_beta Determine Stability Constants (log βₙ) fit_data->determine_beta

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the enthalpy change (ΔH) of complexation.[5] From the binding constant (Kₐ, which can also be determined by ITC) and ΔH, the entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation: The lanthanide ion solution is placed in the sample cell of the calorimeter, and the this compound solution (as a salt, e.g., Na₂ODA) is loaded into the injection syringe. Both solutions must be prepared in the same buffer to minimize heats of dilution. The solutions are thoroughly degassed before the experiment.

  • Experiment: A series of small, precisely measured aliquots of the ligand solution are injected into the sample cell containing the lanthanide ion solution while the temperature is held constant. The heat change associated with each injection is measured by the instrument.

  • Control Experiment: A control titration is performed by injecting the ligand solution into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

  • Data Analysis: The raw data (heat per injection vs. molar ratio of ligand to metal) are integrated to obtain the enthalpy change for each injection. The resulting binding isotherm is then fitted to a suitable binding model to extract the stoichiometry (n), the association constant (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_samples Prepare & Degas Solutions (Ln³⁺ in cell, ODA in syringe) inject_ligand Inject Ligand into Ln³⁺ Solution prep_samples->inject_ligand control_exp Perform Control Titration (Ligand into Buffer) prep_samples->control_exp measure_heat Measure Heat Change per Injection inject_ligand->measure_heat integrate_peaks Integrate Raw Data & Subtract Heat of Dilution measure_heat->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine Kₐ, n, ΔH fit_isotherm->determine_params calculate_gs Calculate ΔG and ΔS determine_params->calculate_gs

Caption: Workflow for determining thermodynamic parameters using ITC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the formation of the complex results in a change in the absorbance spectrum of the lanthanide ion or the ligand.[6][7] The f-f electronic transitions of lanthanide ions are sensitive to changes in their coordination environment, leading to shifts in peak position and changes in intensity upon complexation.

Methodology:

  • Spectral Characterization: The UV-Vis spectra of the free lanthanide ion, the free ligand, and the fully formed complex are recorded to identify suitable wavelengths for monitoring the titration.

  • Titration: A solution of the lanthanide ion is titrated with the this compound ligand, and the absorbance spectrum is recorded after each addition. Alternatively, a series of solutions with varying metal-to-ligand ratios can be prepared. All solutions must be maintained at a constant pH and ionic strength.

  • Data Analysis: The absorbance data at one or more wavelengths are plotted against the ligand-to-metal ratio. This data is then analyzed using computational software (e.g., HypSpec) that fits the absorbance changes to a model incorporating the Beer-Lambert law and the mass balance equations for all species in solution. This fitting process yields the stability constants of the formed complexes.[7]

Interrelation of Thermodynamic Parameters

The fundamental thermodynamic parameters are linked by the Gibbs free energy equation. This relationship is crucial for interpreting the driving forces behind complex formation. A spontaneous complexation reaction is characterized by a negative ΔG value. This can be achieved through a favorable (negative) enthalpy change, a favorable (positive) entropy change, or a combination of both.

Thermodynamic_Relationship Relationship of Thermodynamic Parameters cluster_desc Driving Forces G Gibbs Free Energy (ΔG) Overall Stability & Spontaneity H Enthalpy (ΔH) Bonding & Solvation Energy Eq ΔG = ΔH - TΔS H->Eq H_desc Favorable if negative (Exothermic) S Entropy (ΔS) Disorder & Solvation Changes S->Eq S_desc Favorable if positive (Increased Disorder) T Temperature (T) T->Eq Eq->G

References

The Intricate Dance of Diglycolate with Actinide Ions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the coordination chemistry, thermodynamics, and structural features of actinide-diglycolate complexes, tailored for researchers, scientists, and professionals in drug development.

The interaction of diglycolic acid (ODA, oxodiacetic acid) with actinide ions is of significant interest in fields ranging from nuclear waste separation to the development of radiopharmaceuticals. The tridentate nature of the diglycolate dianion, with its two carboxylate groups and a central ether oxygen, allows for the formation of stable chelate complexes with f-block elements. Understanding the thermodynamics and structural chemistry of these interactions is crucial for designing effective chelating agents and predicting the behavior of actinides in various chemical environments. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Quantitative Thermodynamic Data

The stability of actinide-diglycolate complexes is a key parameter in assessing their potential applications. The following tables summarize the available stability constants (log β) and thermodynamic parameters (ΔH and ΔS) for the formation of these complexes. Data for lanthanide ions are also included as valuable analogs for trivalent actinides, given their similar ionic radii and coordination behavior.

Table 1: Stability Constants (log β) of Actinide and Lanthanide this compound Complexes

Metal IonIonic Radius (Å, CN=8)log β₁log β₂log β₃Conditions
Actinides
Th(IV)0.94Data not availableData not availableData not available
U(VI) (UO₂²⁺)-Data not availableData not availableData not available
Np(V) (NpO₂⁺)-Data not availableData not availableData not available
Pu(III)1.00Data not availableData not availableData not available
Am(III)0.975Data not availableData not availableData not available
Cm(III)0.97Data not availableData not availableData not available
Lanthanides (Analogs)
Gd(III)0.9385.894.653.0825 °C, 0.1 M KCl[1]
Tb(III)0.9236.384.903.4525 °C, 0.1 M KCl[1]
Dy(III)0.9126.364.853.4825 °C, 0.1 M KCl[1]
Ho(III)0.9016.165.083.4825 °C, 0.1 M KCl[1]
Er(III)0.8906.214.873.3125 °C, 0.1 M KCl[1]
Tm(III)0.8806.515.163.1025 °C, 0.1 M KCl[1]
Yb(III)0.8686.705.402.8425 °C, 0.1 M KCl[1]
Lu(III)0.8616.105.672.9025 °C, 0.1 M KCl[1]

Note: The absence of data for many actinide-diglycolate complexes highlights a significant area for future research.

Table 2: Thermodynamic Parameters for Metal-Diglycolate Complexation

Metal IonComplexΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Conditions
Tl(I)Tl(DGA)⁺-20.50-35.11-47.4308 K[2]
Tl(I)Tl(DGA)₂⁻-38.36-53.59-49.5308 K[2]

Note: Thermodynamic data for actinide-diglycolate complexes are scarce in the literature. The data for Thallium(I) is provided as an example of the parameters that can be determined.

Structural Insights

The coordination of this compound to actinide ions has been elucidated through single-crystal X-ray diffraction. A notable example is the structure of Americium(III) this compound oxalate (B1200264) trihydrate, Am(ODA)(C₂O₄)(H₂O)₃.[3] In this complex, the Am(III) ion is coordinated by the tridentate this compound ligand, a bidentate oxalate, and three water molecules, resulting in a complex coordination environment. This structural information is invaluable for understanding the steric and electronic factors that govern complex formation.

Experimental Protocols

Accurate determination of thermodynamic and structural data is paramount. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes in solution.[4][5][6]

1. Reagents and Solutions:

  • Actinide Stock Solution: A standardized stock solution of the actinide perchlorate (B79767) (e.g., Am(ClO₄)₃) in dilute perchloric acid to prevent hydrolysis. The exact concentration should be determined by appropriate analytical techniques (e.g., ICP-MS or radiometric methods).

  • Diglycolic Acid Solution: A precisely weighed amount of high-purity diglycolic acid dissolved in deionized water.

  • Standardized Base Solution: A carbonate-free solution of sodium hydroxide (B78521) or potassium hydroxide, standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Background Electrolyte: A solution of an inert salt (e.g., NaClO₄ or KCl) at a high concentration (e.g., 0.1 M or 1.0 M) to maintain a constant ionic strength.

2. Apparatus:

  • A high-precision automated titrator equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

3. Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the experimental temperature and ionic strength.

  • Ligand Protonation Constants: Titrate a solution of diglycolic acid and the background electrolyte with the standardized base to determine the protonation constants of the ligand.

  • Complexation Titration: Prepare a solution containing a known amount of the actinide stock solution, diglycolic acid, and the background electrolyte in the titration vessel.

  • Titrate this solution with the standardized base, recording the pH or potential as a function of the volume of base added.

  • Perform titrations at different metal-to-ligand ratios to check for the formation of different species.

4. Data Analysis:

  • The titration data (volume of base vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD, PSEQUAD) that performs a non-linear least-squares refinement to calculate the stability constants (β) for the proposed complex species (e.g., [An(DGA)]⁺, [An(DGA)₂]⁻).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

1. Reagents and Solutions:

  • Actinide Solution (in the cell): A solution of the actinide perchlorate in a buffer with a known and low ionization enthalpy (e.g., PIPES, MOPS) to minimize heats of buffer protonation. The concentration should be accurately known.

  • This compound Solution (in the syringe): A solution of diglycolic acid in the same buffer as the actinide solution. The concentration should be 10-20 times higher than the actinide concentration.

  • Buffer: All solutions must be prepared in the same batch of degassed buffer to minimize heats of dilution and mixing.

2. Apparatus:

  • An isothermal titration calorimeter.

3. Procedure:

  • Sample Preparation: Degas all solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Blank Titration (Ligand to Buffer): Perform a titration by injecting the this compound solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand.

  • Blank Titration (Buffer to Actinide): Perform a titration by injecting the buffer into the actinide solution to measure the heat of dilution of the actinide.

  • Complexation Titration: Titrate the this compound solution into the actinide solution. The instrument will record the heat change after each injection.

4. Data Analysis:

  • The raw data (heat flow vs. time) are integrated to obtain the heat change per injection.

  • After subtracting the heats of dilution, the data are plotted as heat change per mole of injectant versus the molar ratio of ligand to metal.

  • This binding isotherm is then fitted to a suitable binding model using the manufacturer's software to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

    • ΔG = -RTln(Kₐ)

    • ΔG = ΔH - TΔS

Single-Crystal X-ray Diffraction for Structural Determination

This technique provides definitive information about the three-dimensional structure of a crystalline compound.[7][8]

1. Crystal Growth:

  • Slow evaporation of a solution containing the actinide salt and diglycolic acid in a suitable solvent system.

  • Hydrothermal synthesis, where the components are heated in a sealed vessel.

  • Diffusion methods (e.g., vapor diffusion or liquid-liquid diffusion).

2. Apparatus:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Due to the radioactivity of the samples, specialized containment and handling procedures are necessary.

3. Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed to obtain a set of unique reflections with their corresponding intensities. Corrections for factors such as absorption are applied.

4. Structure Solution and Refinement:

  • The positions of the heavy actinide atoms are typically determined first using methods like the Patterson or direct methods.

  • The positions of the lighter atoms (C, O) are then located from the electron density map.

  • The structural model is refined using a least-squares method to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in the study of actinide-diglycolate coordination chemistry.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiments Experimental Determination cluster_data_analysis Data Analysis & Modeling Actinide_Stock Actinide Stock Solution (Standardized) Potentiometry Potentiometric Titration Actinide_Stock->Potentiometry Calorimetry Isothermal Titration Calorimetry (ITC) Actinide_Stock->Calorimetry Spectroscopy Spectroscopic Methods (e.g., EXAFS, UV-Vis) Actinide_Stock->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Actinide_Stock->Crystallography Ligand_Solution This compound Solution (High Purity) Ligand_Solution->Potentiometry Ligand_Solution->Calorimetry Ligand_Solution->Spectroscopy Ligand_Solution->Crystallography Buffer Buffer/Background Electrolyte (Constant Ionic Strength) Buffer->Potentiometry Buffer->Calorimetry Buffer->Spectroscopy Stability_Constants Stability Constants (log β) Potentiometry->Stability_Constants Thermo_Parameters Thermodynamic Parameters (ΔH, ΔS, ΔG) Calorimetry->Thermo_Parameters Structural_Data Structural Parameters (Bond Lengths, Angles) Spectroscopy->Structural_Data Crystallography->Structural_Data Speciation_Modeling Speciation Modeling Stability_Constants->Speciation_Modeling Thermo_Parameters->Speciation_Modeling

Experimental workflow for characterizing actinide-diglycolate complexes.

Speciation_Diagram An3 An³⁺ An_DGA [An(DGA)]⁺ An3->An_DGA + DGA²⁻ An_DGA2 [An(DGA)₂]⁻ An_DGA->An_DGA2 + DGA²⁻ An_DGA3 [An(DGA)₃]³⁻ An_DGA2->An_DGA3 + DGA²⁻ Low_pH Low pH Mid_pH Intermediate pH High_pH High pH

Generalized speciation of trivalent actinides with this compound as a function of pH.

Conclusion

The coordination chemistry of this compound with actinide ions presents a rich field of study with important implications for nuclear science and technology. While significant progress has been made in understanding the coordination of analogous lanthanide ions, there remains a critical need for more comprehensive thermodynamic and structural data for the actinide complexes themselves. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to address these knowledge gaps and further advance our understanding of these complex systems.

References

Revolutionizing Rare Earth Element Separations: A Technical Guide to Novel Diglycolamide Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of extractants, diglycolamides (DGAs), is poised to revolutionize the separation of rare earth elements (REEs), critical materials for numerous modern technologies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, experimental methodologies, and performance data of these promising compounds. DGAs offer significant advantages over traditional organophosphorus extractants, including higher selectivity, especially for adjacent lanthanides, and operation under a more environmentally friendly anion swing mechanism.[1][2][3]

Introduction to Diglycolamide Extractants

Diglycolamides are neutral, tridentate ligands that demonstrate a strong affinity for trivalent lanthanide and actinide ions.[2] Their general structure consists of a central ether oxygen and two amide groups, which act as the primary coordination sites for metal ions. The selectivity and extraction efficiency of DGAs can be finely tuned by modifying the alkyl substituents on the amide nitrogen atoms.[1][4] This tunability allows for the design of extractants tailored for specific separation needs. One of the most extensively studied DGAs is N,N,N',N'-tetraoctyldiglycolamide (TODGA), which has shown high extraction efficiency for various REEs.[3][5][6]

The extraction process with DGAs typically involves the formation of a metal-ligand complex in the organic phase.[1] Unlike organophosphorus acids that operate on a pH-swing mechanism, DGAs utilize an anion swing.[1] This means that the extraction of trivalent lanthanide ions is facilitated by the co-extraction of three counter-anions to maintain charge neutrality in the organic phase.[1] This mechanism avoids the consumption of acids and bases, leading to a more sustainable and cost-effective separation process.[2][3]

Quantitative Performance Data

The performance of various diglycolamide extractants has been evaluated under a range of conditions. The following tables summarize key quantitative data from recent studies, including distribution coefficients (D), separation factors (SF), and extraction efficiencies (E%).

Table 1: Extraction of Rare Earth Elements with TODGA

REEAqueous PhaseOrganic PhaseDistribution Coefficient (D)Separation Factor (SF)Reference
La(III)0.01 M HNO₃0.10 M TODGA in petroleum ether--[7]
Ce(III)0.01 M HNO₃0.10 M TODGA in petroleum ether--[7]
Pr(III)0.01 M HNO₃0.10 M TODGA in petroleum ether--[7]
Nd(III)0.01 M HNO₃0.10 M TODGA in petroleum ether--[7]
Dy(III)1 M HNO₃TODGA/DA (xTODGA = 0.3)>10SFDy/Fe > 10,000[8]
Nd(III)1 M HNO₃TODGA/DA (xTODGA = 0.3)>10-[8]
Pr(III)1 M HNO₃TODGA/DA (xTODGA = 0.3)>10-[8]

Table 2: Extraction of Rare Earth Elements with TBDGA

REEAqueous PhaseOrganic PhaseExtraction Efficiency (%)Reference
Pr(III)8 M HCl0.072 M TBDGA in 1-octanol (B28484) modified CO₂(l)>97[9]
Nd(III)8 M HCl0.072 M TBDGA in 1-octanol modified CO₂(l)>97[9]
Dy(III)8 M HCl0.072 M TBDGA in 1-octanol modified CO₂(l)>97[9]
Eu(III)8 M HClTBDGA in 1-octanol modified CO₂(l)95 ± 2[10]
Y(III)8 M HCl0.072 M TBDGA in 1-octanol modified CO₂(l)>93[10]

Table 3: Extraction of Rare Earth Elements with Unsymmetrical Diglycolamides (DiBD²DGA)

REEAqueous PhaseOrganic PhaseNotesReference
La(III)HCl, HNO₃, H₂SO₄DiBD²DGAMutual separation achieved[11]
Pr(III)HCl, HNO₃, H₂SO₄DiBD²DGAMutual separation achieved[11]
Nd(III)HCl, HNO₃, H₂SO₄DiBD²DGAMutual separation achieved[11]
Dy(III)HCl, HNO₃, H₂SO₄DiBD²DGAMutual separation achieved[11]

Experimental Protocols

This section details the methodologies for key experiments in the study of diglycolamide extractants for REE separation.

Synthesis of Diglycolamide Extractants

The synthesis of N,N,N',N'-tetraoctyl-diglycolamide (TODGA) is typically adapted from established literature procedures.[8] A common route involves the reaction of diglycolic acid with an appropriate amine in the presence of a coupling agent.

Materials:

  • Diglycolic acid

  • Thionyl chloride

  • Dioctylamine (B52008)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Diglycolic acid is converted to diglycolyl chloride by reacting with thionyl chloride.

  • The resulting diglycolyl chloride is then slowly added to a solution of dioctylamine and a base in an anhydrous solvent under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The crude product is purified by column chromatography to yield the desired diglycolamide.

  • The final product is characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.[8]

Solvent Extraction Procedure

Solvent extraction experiments are performed to determine the distribution of REEs between an aqueous phase and an organic phase containing the diglycolamide extractant.

Materials:

  • Aqueous feed solution containing known concentrations of REE nitrates or chlorides in a specific acid (e.g., HNO₃, HCl).[7][8]

  • Organic phase consisting of the diglycolamide extractant dissolved in a suitable diluent (e.g., n-dodecane, petroleum ether, 1-octanol).[5][7][8]

  • Phase modifier (e.g., 1-octanol) may be added to prevent third phase formation.[8]

Procedure:

  • Equal volumes of the aqueous and organic phases are added to a sealed vessel.

  • The mixture is agitated for a sufficient time to reach equilibrium (e.g., 10 minutes to 1 hour) at a constant temperature.[8][12]

  • The two phases are separated by centrifugation.

  • Aliquots are taken from both the aqueous and organic phases for analysis.

  • The concentration of REEs in the aqueous phase is determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]

  • The concentration of REEs in the organic phase can be determined by difference or by back-extraction into a suitable stripping solution followed by analysis.

Back-Extraction (Stripping) Procedure

Back-extraction is performed to recover the extracted REEs from the loaded organic phase.

Materials:

  • Loaded organic phase containing the REE-diglycolamide complex.

  • Stripping solution, typically a dilute acid (e.g., 1 M HCl) or complexing agent solution.[7]

Procedure:

  • The loaded organic phase is contacted with the stripping solution at a specific organic-to-aqueous phase ratio.

  • The mixture is agitated until the REEs are transferred back to the aqueous phase.

  • The phases are separated, and the concentration of REEs in the resulting aqueous strip solution is determined.[7]

Mechanistic Insights and Process Visualization

The extraction of rare earth elements by diglycolamides is a complex process involving the formation of specific coordination complexes. The following diagrams illustrate the key steps and relationships in this process.

G General Workflow for REE Extraction using Diglycolamides cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process General Workflow for REE Extraction using Diglycolamides REE_aq REE³⁺(aq) Complex_org [REE(DGA)n]³⁺(org) REE_aq->Complex_org Complexation Anions_aq 3X⁻(aq) Final_Complex_org REE(DGA)n₃(org) Anions_aq->Final_Complex_org Charge Neutralization DGA_org n DGA(org) DGA_org->Complex_org Complex_org->Final_Complex_org Start Initial State: REEs in Aqueous Phase Extraction Liquid-Liquid Extraction: Contacting Aqueous and Organic Phases Start->Extraction Equilibrium Phase Separation: Formation of REE-DGA Complex in Organic Phase Extraction->Equilibrium Stripping Back-Extraction: Contacting Loaded Organic Phase with Stripping Agent Equilibrium->Stripping Final Final State: Purified REEs in a New Aqueous Phase Stripping->Final G Anion Swing Mechanism in DGA-based Extraction cluster_extraction Extraction (High Anion Concentration) cluster_stripping Stripping (Low Anion Concentration) High_Anion High [X⁻] Extraction_Eq REE³⁺(aq) + 3X⁻(aq) + n DGA(org) ⇌ [REE(DGA)n](X)₃(org) High_Anion->Extraction_Eq Drives Equilibrium to the Right Stripping_Eq [REE(DGA)n](X)₃(org) ⇌ REE³⁺(aq) + 3X⁻(aq) + n DGA(org) Low_Anion Low [X⁻] Low_Anion->Stripping_Eq Drives Equilibrium to the Left

References

An In-depth Technical Guide to the Solubility of Sodium Diglycolate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium diglycolate, the disodium (B8443419) salt of diglycolic acid (also known as oxydiacetic acid), is a dicarboxylate compound with applications in various fields, including as a component in pharmaceutical formulations and as a chelating agent. An understanding of its solubility in aqueous systems is critical for its effective application, particularly in areas such as drug delivery, formulation science, and chemical process design. This technical guide provides a comprehensive overview of the factors governing the solubility of sodium this compound in aqueous solutions, outlines standard experimental protocols for its determination, and presents a framework for understanding its solubility characteristics in the absence of extensive public-domain quantitative data.

Physicochemical Properties of Sodium this compound

PropertyValue
Chemical Name Disodium 2,2'-oxydiacetate
Synonyms Sodium this compound, Oxydiacetic acid disodium salt
Molecular Formula C₄H₄Na₂O₅
Molecular Weight 178.05 g/mol
Appearance White crystalline powder
General Solubility Soluble in water

Factors Influencing the Aqueous Solubility of Sodium this compound

The solubility of sodium this compound in aqueous solutions is primarily influenced by temperature and the pH of the medium.

Effect of Temperature
Effect of pH

The pH of the aqueous medium is a critical factor affecting the solubility of dicarboxylate salts like sodium this compound. Diglycolic acid is a weak dicarboxylic acid with two pKa values. In solution, the this compound anion (⁻OOC-CH₂-O-CH₂-COO⁻) can be protonated to form the monoprotonated species (HOOC-CH₂-O-CH₂-COO⁻) and the fully protonated diglycolic acid (HOOC-CH₂-O-CH₂-COOH).

At high pH values (alkaline conditions), the fully deprotonated dianion is the predominant species. This ionic form is highly polar and interacts favorably with polar water molecules, leading to higher solubility. As the pH is lowered (acidic conditions), the carboxylate groups become protonated. The protonated forms are less polar and less ionic, which generally leads to a decrease in aqueous solubility. This principle is fundamental to understanding the behavior of ionizable compounds in solution.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative data on the solubility of sodium this compound in aqueous solutions at various temperatures and pH values is not available in peer-reviewed literature or public databases. The following table is presented as a template for organizing experimentally determined solubility data.

Temperature (°C)pHSolubility ( g/100 mL)Molar Solubility (mol/L)
e.g., 25e.g., 7.0Data to be determinedData to be determined
e.g., 25e.g., 5.0Data to be determinedData to be determined
e.g., 25e.g., 9.0Data to be determinedData to be determined
e.g., 37e.g., 7.4Data to be determinedData to be determined
e.g., 50e.g., 7.0Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a salt like sodium this compound is the isothermal equilibrium method.

Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.

Materials:

  • Sodium this compound

  • Distilled or deionized water

  • pH buffers of desired values

  • Thermostatically controlled water bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of sodium this compound to a known volume of the aqueous medium (water or a specific pH buffer) in a sealed container.

    • Place the container in a thermostatically controlled water bath set to the desired temperature.

    • Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period at the experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Concentration Analysis:

    • Dilute the clear filtrate to a suitable concentration for analysis.

    • Determine the concentration of sodium this compound in the diluted filtrate using a validated analytical method.

  • Data Calculation:

    • Calculate the solubility of sodium this compound in the chosen solvent at the specified temperature, expressing the result in appropriate units (e.g., g/100 mL or mol/L).

Visualizations

Logical Relationship of Factors Affecting Solubility

FactorsAffectingSolubility Solubility Aqueous Solubility of Sodium this compound Temperature Temperature IntermolecularForces Solute-Solvent Interactions Temperature->IntermolecularForces Influences Kinetic Energy pH pH of Solution Protonation Protonation State of Carboxylate Groups pH->Protonation Determines Protonation->IntermolecularForces Affects Polarity IntermolecularForces->Solubility Governs

Caption: Factors influencing the aqueous solubility of sodium this compound.

Experimental Workflow for Solubility Determination

ExperimentalWorkflow Start Start: Prepare Aqueous Medium (Water or Buffer) AddSolute Add Excess Sodium this compound Start->AddSolute Equilibrate Equilibrate at Constant Temperature with Stirring (24-48h) AddSolute->Equilibrate Settle Allow Suspension to Settle Equilibrate->Settle Filter Filter Supernatant (e.g., 0.22 µm filter) Settle->Filter Analyze Analyze Filtrate for Solute Concentration (e.g., HPLC) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: Workflow for isothermal equilibrium solubility determination.

Conclusion

While specific quantitative solubility data for sodium this compound in aqueous solutions is not widely published, a thorough understanding of the fundamental principles of solubility provides a strong basis for its application and for designing experiments to generate the necessary data. The solubility of sodium this compound is expected to be significantly influenced by both temperature and, critically, the pH of the aqueous medium due to the ionizable nature of its dicarboxylate structure. For researchers and professionals in drug development and other scientific fields, the experimental protocols and theoretical framework presented in this guide offer a robust approach to characterizing the solubility of sodium this compound for specific applications. The generation of empirical data following these guidelines is strongly encouraged to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Diglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid (C₄H₆O₅), a dicarboxylic acid with significant applications in various fields, including pharmaceuticals and polymer chemistry, exhibits polymorphism, the ability to exist in multiple crystalline forms. Understanding and controlling the polymorphic landscape of an active pharmaceutical ingredient (API) is critical in drug development to ensure consistent physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of diglycolic acid, focusing on its known anhydrous and monohydrate forms. Detailed crystallographic data, experimental protocols for polymorph preparation and characterization, and a logical workflow for polymorph screening are presented to aid researchers in their solid-state characterization efforts.

Introduction to Diglycolic Acid and Polymorphism

Diglycolic acid, also known as 2,2'-oxydiacetic acid, is a white, crystalline powder. Its molecular structure consists of two acetic acid units linked by an ether bond. This structure allows for the formation of extensive hydrogen-bonding networks, which are fundamental to its crystalline architecture and polymorphic behavior.

Polymorphism is the phenomenon where a chemical compound crystallizes in different solid-state arrangements, known as polymorphs. These different crystalline forms, despite having the same chemical composition, can exhibit distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Melting Point and Enthalpy of Fusion: Influencing formulation and processing.

  • Hygroscopicity: Impacting stability and handling.

  • Mechanical Properties: Affecting tabletability and powder flow.

Therefore, a thorough investigation of the polymorphic forms of any API, such as diglycolic acid, is a regulatory and scientific necessity in pharmaceutical development.

Crystal Structure of Diglycolic Acid Polymorphs

Diglycolic acid is known to exist in at least two polymorphic forms: an anhydrous form and a monohydrate form. The monohydrate is reported to form at an air humidity of more than 72% at 25°C, while the commercially available form is typically the anhydrous polymorph.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the anhydrous and monohydrate forms of diglycolic acid. This data is essential for the unambiguous identification and characterization of each polymorph.

Parameter Anhydrous Diglycolic Acid Diglycolic Acid Monohydrate
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 8.9210.95
b (Å) 8.013.86
c (Å) 7.8515.30
α (°) 9090
β (°) 111.4107.5
γ (°) 9090
Volume (ų) 522617
Z 44
Density (calculated) (g/cm³) 1.701.63

Table 1: Comparative Crystallographic Data of Diglycolic Acid Polymorphs.

Experimental Protocols

This section details the methodologies for the preparation and characterization of diglycolic acid polymorphs.

Preparation of Polymorphs

3.1.1. Anhydrous Diglycolic Acid

The anhydrous form of diglycolic acid can be obtained by recrystallization from a suitable organic solvent.

  • Protocol:

    • Dissolve diglycolic acid in a minimal amount of hot acetone.

    • Allow the solution to cool slowly to room temperature.

    • Filter the resulting crystals and wash with a small amount of cold acetone.

    • Dry the crystals under vacuum at a temperature below their melting point (140-144°C) to remove any residual solvent.

3.1.2. Diglycolic Acid Monohydrate

The monohydrate form can be prepared by crystallization from an aqueous solution or by exposing the anhydrous form to high humidity.

  • Protocol 1: Crystallization from Water

    • Dissolve diglycolic acid in water at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • Collect the precipitated crystals by filtration.

    • Dry the crystals in a controlled environment with a relative humidity above 72% at 25°C to prevent dehydration.

  • Protocol 2: Humidity-induced Transformation

    • Place a thin layer of anhydrous diglycolic acid in a humidity chamber.

    • Maintain the relative humidity above 72% and the temperature at 25°C.

    • Monitor the transformation using a suitable analytical technique such as X-ray powder diffraction (XRPD) until the conversion to the monohydrate is complete.

Characterization of Polymorphs

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a polymorph.

  • Methodology:

    • Mount a suitable single crystal of the polymorph on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve and refine the crystal structure to obtain the atomic coordinates and other crystallographic details.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram. The melting endotherm provides the melting point and enthalpy of fusion.

3.2.3. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for differentiating polymorphs based on their unique vibrational modes.

  • Methodology:

    • Place a small amount of the crystalline sample on a microscope slide.

    • Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

    • Collect the scattered light and plot the intensity as a function of the Raman shift (cm⁻¹).

    • Compare the spectra of the different forms to identify characteristic peaks for each polymorph.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships in the study of diglycolic acid polymorphism.

Polymorph_Screening_Workflow Polymorph Screening Workflow for Diglycolic Acid cluster_crystallization Crystallization Methods cluster_characterization Characterization Techniques Evaporation Solvent Evaporation Identify Identify Polymorphs Evaporation->Identify Cooling Cooling Crystallization Cooling->Identify Slurry Slurry Conversion Slurry->Identify Humidity High Humidity Exposure Humidity->Identify XRPD X-Ray Powder Diffraction (XRPD) DSC Differential Scanning Calorimetry (DSC) Raman Raman Spectroscopy TGA Thermogravimetric Analysis (TGA) Start Start with Diglycolic Acid Start->Evaporation Start->Cooling Start->Slurry Start->Humidity Anhydrous Anhydrous Form Identify->Anhydrous Analysis Monohydrate Monohydrate Form Identify->Monohydrate Analysis Other Other Potential Polymorphs Identify->Other Analysis Anhydrous->XRPD Anhydrous->DSC Anhydrous->Raman Anhydrous->TGA Monohydrate->XRPD Monohydrate->DSC Monohydrate->Raman Monohydrate->TGA Other->XRPD Other->DSC Other->Raman Other->TGA

Caption: A general workflow for polymorph screening of diglycolic acid.

Polymorphic_Relationship Relationship between Anhydrous and Monohydrate Forms Anhydrous Anhydrous Form Monohydrate Monohydrate Form Anhydrous->Monohydrate High Humidity (>72% RH, 25°C) Monohydrate->Anhydrous Dehydration (e.g., heating, low humidity)

Caption: Interconversion between the anhydrous and monohydrate forms of diglycolic acid.

Conclusion

The existence of at least two polymorphic forms of diglycolic acid, the anhydrous and monohydrate forms, highlights the importance of thorough solid-state characterization in the development of products containing this compound. The distinct crystallographic structures and potential differences in physicochemical properties necessitate a comprehensive understanding and control of its polymorphism. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to identify, prepare, and characterize the different solid forms of diglycolic acid, ensuring the selection of the optimal polymorph for their specific application. Further research into the potential existence of other polymorphs and a deeper understanding of the kinetics of their interconversion will continue to be of high value to the scientific and industrial communities.

An In-depth Technical Guide to the Biochemical Properties and Physiological Effects of Diglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA), systematically named 2,2'-Oxydiacetic acid, is an aliphatic dicarboxylic acid with increasing relevance in toxicology and industrial chemistry.[1][2] It is recognized primarily as the key toxic metabolite of diethylene glycol (DEG), a solvent implicated in numerous mass poisonings worldwide.[3][4] Understanding the biochemical properties and physiological effects of DGA is critical for diagnosing and treating DEG intoxication, as well as for assessing its risk profile in various applications. This guide provides a comprehensive overview of DGA, detailing its chemical characteristics, metabolic formation, mechanisms of toxicity, relevant experimental protocols, and industrial applications.

Biochemical Properties

Diglycolic acid is a white, odorless crystalline solid that is readily soluble in water.[1][5] Its chemical structure features two carboxylic acid groups linked by an ether bond, which confers its acidic nature and chelating properties.[6][7]

Physicochemical Properties

The key physicochemical properties of diglycolic acid are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 110-99-6[8]
Molecular Formula C₄H₆O₅[8]
Molecular Weight 134.09 g/mol [8][9]
Appearance White crystalline solid[10]
Melting Point 140-144 °C[4][6]
Boiling Point 250-255 °C[10]
Solubility Readily soluble in water; soluble in ethanol.[1][10]
pKa₁ 2.96 (at 25 °C)[6]
pKa₂ 3.93 (at 20 °C)[5]
Synthesis

Industrially, diglycolic acid can be synthesized through various methods. A common approach is the oxidation of diethylene glycol using oxidizing agents like nitric acid.[1][10] Yields can be significantly improved, up to 99%, in multi-stage processes involving nitric acid oxidation at elevated temperatures and multiple crystallization steps.[1] Alternative synthesis routes include the oxidation of p-dioxanone with nitric acid or nitrogen oxides, which can be more efficient and require smaller quantities of nitric acid.[11][12] Another method involves heating chloroacetic acid with an alkaline solution, such as barium hydroxide, which can yield diglycolic acid upon acidification.[1]

Physiological Effects

The primary physiological significance of diglycolic acid stems from its role as the ultimate toxicant in diethylene glycol poisoning.[3][13] While DEG itself exhibits low toxicity, its metabolism to DGA leads to severe and often fatal outcomes.[3][14]

Metabolism of Diethylene Glycol to Diglycolic Acid

Following ingestion, diethylene glycol is metabolized in the liver. The metabolic pathway involves a two-step oxidation process. First, DEG is oxidized to 2-hydroxyethoxyacetic acid (2-HEAA). Subsequently, 2-HEAA is further oxidized to form diglycolic acid (DGA).[3][13] It is the accumulation of DGA in target tissues, particularly the kidneys, that is responsible for the observed toxicity.[15]

DEG_Metabolism DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (2-HEAA) DEG->HEAA Oxidation DGA Diglycolic Acid (DGA) HEAA->DGA Oxidation

Metabolic pathway of Diethylene Glycol (DEG) to Diglycolic Acid (DGA).
Mechanism of Toxicity

The hallmark of DGA toxicity is acute renal failure resulting from necrosis of the proximal tubules in the kidneys.[3][13] Recent research has also pointed towards potential neurotoxic effects.[16]

The nephrotoxicity of DGA is a multi-step process initiated by its transport into human proximal tubule (HPT) cells. Due to its structural similarity to dicarboxylates like succinate, DGA is actively taken up by sodium-dependent dicarboxylate transporters, particularly NaDC-1.[13][15] This transporter-mediated uptake leads to the accumulation of DGA within the renal cells to toxic concentrations.[3][15]

Once inside the cell, DGA exerts its toxic effects primarily through mitochondrial dysfunction.[17][18] This leads to a severe depletion of cellular adenosine (B11128) triphosphate (ATP), which culminates in necrotic cell death, not apoptosis.[3][14] Studies have shown that DGA does not significantly activate caspase-3, a key enzyme in apoptosis.[3][14]

DGA_Toxicity_Pathway cluster_cell Human Proximal Tubule Cell cluster_transport Cellular Uptake Mitochondrion Mitochondrion ATP_Depletion Severe ATP Depletion Mitochondrion->ATP_Depletion Leads to Necrosis Necrotic Cell Death ATP_Depletion->Necrosis Induces NaDC1 NaDC-1 Transporter DGA_intracellular Intracellular DGA NaDC1->DGA_intracellular Transport DGA_intracellular->Mitochondrion Targets DGA_extracellular Extracellular Diglycolic Acid (DGA) DGA_extracellular->NaDC1 Uptake

Mechanism of Diglycolic Acid (DGA) induced nephrotoxicity.

DGA disrupts mitochondrial function through two primary mechanisms:

  • Calcium Chelation: DGA has been shown to chelate calcium, and this action is believed to decrease the availability of substrates and reducing equivalents for Complex I of the electron transport chain.[18][19] This impairs glutamate (B1630785)/malate-driven respiration at lower concentrations of DGA.[18][20]

  • Inhibition of Electron Transport Chain: At higher concentrations, DGA directly inhibits Complex II (succinate dehydrogenase) activity.[4][18]

This dual-pronged assault on mitochondrial respiration leads to a decrease in the mitochondrial membrane potential and a drastic reduction in ATP synthesis, ultimately causing cell death.[17][18][20]

While renal toxicity is the most prominent feature of DEG poisoning, delayed neurological symptoms have also been reported.[16] Animal studies suggest that neurotoxicity, including demyelination, occurs subsequent to acute kidney injury and is associated with the accumulation of DGA in the brain.[16]

Summary of Toxicological Data

The following table summarizes key quantitative toxicological data for diglycolic acid.

ParameterValueSpecies/SystemReference(s)
LD50 (Oral) 500 mg/kgRat[21][22]
Concentration for Dose-Dependent Necrosis > 25 mmol/LHuman Proximal Tubule (HPT) cells[3][13]
Effect on Glutamate/Malate Respiration Reduced at 0.5 mmol/LIsolated Rat Kidney Mitochondria[18][20]
Effect on Succinate Respiration Reduced at 100 mmol/LIsolated Rat Kidney Mitochondria[18][20]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of diglycolic acid.

Cytotoxicity Assessment (LDH Assay)

The release of lactate (B86563) dehydrogenase (LDH) from cells is a common indicator of plasma membrane damage and cytotoxicity.

  • Principle: LDH, a stable cytosolic enzyme, is released into the cell culture medium upon cell lysis.[11] The activity of this extracellular LDH is measured through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. A second enzyme then uses NADH to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically at ~490 nm.[22] The amount of formazan is directly proportional to the amount of LDH released.[22]

  • Brief Protocol:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of diglycolic acid and appropriate controls (e.g., vehicle control, maximum LDH release control induced by a lysis buffer).[11][22]

    • After the incubation period, centrifuge the plate to pellet any detached cells.[22]

    • Transfer a portion of the supernatant to a new 96-well plate.[22]

    • Add the LDH reaction mixture (containing substrate, NAD+, and the tetrazolium salt) to each well.[22]

    • Incubate at room temperature for approximately 30 minutes, protected from light.[22]

    • Add a stop solution.[22]

    • Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[22]

    • Calculate the percentage of cytotoxicity relative to the controls.

Measurement of Cellular ATP Levels

Cellular ATP concentration is a key indicator of cell viability and metabolic function.

  • Principle: The most common method is the bioluminescence assay based on the firefly luciferase enzyme.[20] In the presence of ATP released from lysed cells, luciferase catalyzes the oxidation of luciferin, producing light.[16][20] The intensity of the emitted light is proportional to the ATP concentration and can be measured with a luminometer.[20]

  • Brief Protocol:

    • Plate cells in a 96-well plate and treat with the test compound (DGA).

    • Add a reagent that lyses the cells to release ATP.

    • Add a substrate solution containing luciferase and luciferin.[23]

    • Incubate for a short period to allow the reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.[16]

    • ATP levels are typically normalized to the total protein content or cell number.[16]

Caspase-3 Activity Assay

This assay is used to determine if cell death is occurring via apoptosis.

  • Principle: Caspase-3 is a key executioner caspase in apoptosis.[10] The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC).[1][14] Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing the chromophore or fluorophore, which can then be detected by a spectrophotometer or fluorometer.[1][14]

  • Brief Protocol:

    • Induce apoptosis in cells and prepare a non-induced control group.[1]

    • Lyse the cells using a chilled lysis buffer and incubate on ice.[8]

    • Centrifuge to pellet cellular debris and collect the supernatant (cell lysate).[8]

    • Determine the protein concentration of the lysate.[10]

    • In a 96-well plate, add cell lysate to a reaction buffer containing DTT.[14]

    • Add the caspase-3 substrate (e.g., DEVD-pNA).[24]

    • Incubate at 37°C for 1-2 hours.[14]

    • Measure the absorbance at 400-405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).[1]

    • The fold-increase in caspase-3 activity is determined by comparing the results from the treated sample to the untreated control.[14]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and function.

  • Principle: This is typically measured using cationic fluorescent dyes such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1.[3][4] These dyes accumulate in active mitochondria due to the negative charge of the inner mitochondrial membrane.[4] In healthy cells with a high ΔΨm, the dye fluoresces brightly.[4] Upon loss of ΔΨm, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.[4]

  • Brief Protocol (using TMRM):

    • Culture cells on a suitable imaging plate or dish.

    • Prepare a TMRM staining solution in complete cell culture medium (e.g., 250 nM).[4]

    • Remove the existing medium from the cells and add the TMRM staining solution.[4]

    • Incubate for 20-30 minutes at 37°C.[4][25]

    • Wash the cells with a saline-based buffer (e.g., PBS).[4]

    • Image the cells using a fluorescence microscope with the appropriate filter set (e.g., TRITC).[4] A decrease in fluorescence intensity in DGA-treated cells compared to controls indicates a loss of ΔΨm.

Mitochondrial Respiration Assays

High-resolution respirometry is used to measure the oxygen consumption rate of isolated mitochondria or permeabilized cells, providing detailed information about the function of the electron transport chain complexes.

  • Principle: An oxygen-sensitive electrode in a sealed chamber is used to measure the rate of oxygen consumption by a sample.[26] By sequentially adding specific substrates, inhibitors, and uncouplers, the activity of different parts of the electron transport chain can be determined.[27] For example, substrates for Complex I (e.g., glutamate and malate) and Complex II (e.g., succinate) are used to assess the function of these specific complexes.[15]

  • Brief Protocol (using permeabilized cells):

    • Harvest cells and resuspend them in a specific respiration medium (e.g., MiR05).[13]

    • Add the cell suspension to the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[26]

    • Permeabilize the cell membranes with a mild detergent like digitonin (B1670571) to allow substrates to access the mitochondria.[15]

    • Sequentially add substrates and inhibitors to measure different respiratory states:

      • Complex I-linked respiration: Add glutamate and malate, followed by ADP.[15]

      • Complex II-linked respiration: Add a Complex I inhibitor (e.g., rotenone) followed by the Complex II substrate, succinate.[15]

    • The instrument's software records the oxygen consumption rate in real-time.

Analytical Methods for Detection

Accurate quantification of diglycolic acid in biological matrices is crucial for diagnosing DEG poisoning. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.[26][28]

GC-MS/MS Analysis Workflow

GCMS_Workflow Sample Biological Sample (e.g., Whole Blood, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Derivatization Derivatization (e.g., Silylation) Precipitation->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for Diglycolic Acid detection by GC-MS/MS.
  • Sample Preparation: Typically involves protein precipitation from samples like serum or whole blood using a solvent such as acetonitrile.[29][30]

  • Derivatization: DGA is a polar and non-volatile compound, so derivatization is necessary to make it suitable for GC analysis. Silylation is a common method.[29][30]

  • Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and quantifies the DGA derivative.[26][28] The use of a triple-quadrupole mass filter (MS-MS) enhances selectivity and sensitivity.[26][28]

  • Detection Limits: Validated methods have achieved limits of detection of 1 µg/mL in whole blood and urine.[9][26][31]

LC-MS/MS Analysis

LC-MS/MS offers an alternative that may not require derivatization.

  • Principle: The sample is injected into a liquid chromatograph for separation, typically using a reversed-phase column.[32] The eluent is then introduced into a tandem mass spectrometer for detection and quantification.[32]

  • Advantages: This method can be very sensitive and specific, and the simpler sample preparation (often just protein precipitation and dilution) is amenable to high-throughput analysis.[32]

Applications

Beyond its toxicological significance, diglycolic acid and its derivatives have several industrial applications.

  • Polymers and Plasticizers: It serves as a monomer or building block in the synthesis of polymers, resins, and plasticizers.[2][7] Diesters of diglycolic acid can be used as softeners for PVC.[5]

  • Chelating and Descaling Agent: Due to its dicarboxylic acid nature, DGA can act as a chelating agent for metal ions like calcium and iron.[33] This property is utilized in descaling applications for removing limescale deposits in industrial systems such as heat exchangers and boilers.[5][33]

  • Pharmaceutical and Cosmetic Industries: Diglycolic acid is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its anhydride (B1165640) is also used in the formulation of advanced cosmetic ingredients.[34]

  • Other Industrial Uses: It finds application in the manufacture of adhesives, in buffers for pH control, and in finishes for metal and wood coatings.[33]

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Copper Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) diglycolate. While specific experimental data for copper this compound is not extensively available in published literature, this document synthesizes information from analogous copper dicarboxylate complexes, such as malonates and succinates, to present a probable decomposition pathway and representative thermal analysis data. This guide is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by detailing experimental protocols for synthesis and analysis, presenting anticipated quantitative data, and visualizing the logical workflows and decomposition mechanisms.

Introduction

Copper complexes, particularly those involving carboxylate ligands, are of significant interest in various fields, including catalysis, materials science, and pharmaceuticals. The thermal stability and decomposition pathways of these complexes are critical parameters that influence their synthesis, storage, and application. Copper this compound, a dicarboxylate complex of copper, is expected to exhibit a multi-stage thermal decomposition process, characteristic of similar metal carboxylates. This process typically involves dehydration, followed by the decomposition of the anhydrous complex into simpler compounds and, ultimately, a final metallic or metal oxide residue. Understanding these thermal events is crucial for the controlled synthesis of copper-based nanomaterials and for assessing the stability of copper-containing active pharmaceutical ingredients.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of copper this compound and its subsequent thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Synthesis of Copper(II) this compound

A common method for the synthesis of copper carboxylates is through the reaction of a copper(II) salt with the corresponding carboxylic acid or its salt.[1][2]

Materials:

Procedure:

  • Prepare an aqueous solution of the sodium salt of diglycolic acid by dissolving a stoichiometric amount of diglycolic acid in deionized water and neutralizing it with a 2 M solution of sodium hydroxide until the solution is just basic to litmus (B1172312) paper.

  • In a separate beaker, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.

  • Slowly add the copper sulfate solution to the sodium this compound solution with constant stirring.

  • A precipitate of copper this compound should form. If no immediate precipitate is observed, the solution can be gently heated or left to stand overnight to encourage crystallization.

  • Isolate the precipitate by vacuum filtration.

  • Wash the product with deionized water to remove any unreacted salts, followed by a wash with ethanol to facilitate drying.

  • Dry the resulting copper this compound powder in an oven at a temperature below its first decomposition stage (e.g., 80-100 °C) until a constant weight is achieved.[1]

Thermal Analysis

The thermal decomposition of the synthesized copper this compound is analyzed using TGA and DSC.

Instrumentation:

  • A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

Experimental Conditions:

  • Sample Mass: 5-10 mg of the dried copper this compound powder.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or oxygen) to understand the influence of the environment on the decomposition products.

  • Flow Rate: A constant purge gas flow rate of 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

  • Temperature Range: From ambient temperature up to 600-800 °C, ensuring the complete decomposition of the complex.

Data Presentation and Interpretation

Based on studies of similar copper dicarboxylates like copper malonate and copper succinate, a multi-step decomposition is anticipated for copper this compound.[3] The following tables summarize the expected quantitative data from TGA and DSC analyses.

Table 1: Representative TGA Data for the Thermal Decomposition of Copper this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Evolved Species
I: Dehydration100 - 190~10-15%H₂O
II: Initial Decomposition220 - 350~40-50%CO₂, CO, organic fragments
III: Final Decomposition350 - 500~15-25%Further organic fragments

Table 2: Representative DSC Data for the Thermal Decomposition of Copper this compound

Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Process Type
Dehydration~150EndothermicDesolvation
Decomposition I~280Exo/Endothermic*Ligand breakdown
Decomposition II~450ExothermicFinal decomposition/Oxidation

*The nature of the enthalpy change in the initial decomposition can vary depending on the atmosphere and the specific decomposition pathway.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, visualize the experimental workflow and the proposed logical relationships in the thermal decomposition of copper this compound.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis of Copper this compound cluster_analysis Thermal Analysis s1 Prepare Sodium this compound Solution s3 Mix Solutions & Precipitate s1->s3 s2 Prepare Copper(II) Sulfate Solution s2->s3 s4 Filter & Wash Precipitate s3->s4 s5 Dry the Product s4->s5 a1 Sample Preparation (5-10 mg) s5->a1 Synthesized Copper this compound a2 TGA/DSC Analysis a1->a2 a3 Data Interpretation a2->a3

Caption: Experimental workflow for the synthesis and thermal analysis of copper this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of copper dicarboxylates often proceeds through a multi-step mechanism involving the reduction of the copper center.[3]

DecompositionPathway cluster_inert Inert Atmosphere (e.g., N₂) cluster_oxidizing Oxidizing Atmosphere (e.g., Air) p1 Cu(II) this compound Hydrate p2 Anhydrous Cu(II) this compound p1->p2 - H₂O p3 Intermediate Species (e.g., Cu(I) compounds) p2->p3 - CO₂, CO, etc. p4 Metallic Copper (Cu) p3->p4 - Organic fragments o1 Cu(II) this compound Hydrate o2 Anhydrous Cu(II) this compound o1->o2 - H₂O o3 Intermediate Species o2->o3 - CO₂, CO, etc. o4 Copper(II) Oxide (CuO) o3->o4 + O₂

Caption: Proposed thermal decomposition pathways of copper this compound in inert and oxidizing atmospheres.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition analysis of copper this compound, based on established knowledge of similar copper dicarboxylate complexes. The outlined experimental protocols for synthesis and thermal analysis, along with the representative data and visualized pathways, offer a practical framework for researchers. It is important to emphasize that the quantitative data presented are illustrative and require experimental verification for copper this compound itself. Future work should focus on the precise determination of the decomposition temperatures, mass losses, and the identification of evolved gases and solid intermediates to fully elucidate the decomposition mechanism of this specific copper complex.

References

Methodological & Application

Application Notes and Protocols for Intra-Lanthanide Separation Using Diglycolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diglycolamide (DGA) extractants in intra-lanthanide separation processes. The information compiled is intended to guide researchers in developing and implementing effective separation strategies for these chemically similar elements, which is a critical step in various fields, including the production of medical isotopes and high-purity materials for advanced technologies.

Introduction to Diglycolamides for Lanthanide Separation

Diglycolamides are a class of neutral, tridentate ligands that have demonstrated significant potential for the separation of trivalent lanthanides and actinides. Their mechanism of action relies on the differential complexation strength with lanthanide ions, which is influenced by the subtle decrease in ionic radius across the lanthanide series—a phenomenon known as the "lanthanide contraction." This results in stronger complexation and preferential extraction of the heavier lanthanides. One of the most extensively studied DGAs is N,N,N′,N′-tetraoctyl diglycolamide (TODGA).[1][2][3]

The primary advantages of DGAs over traditional organophosphorus extractants include their high extraction efficiency from acidic media and the ability to be incinerated, which minimizes secondary waste generation.[4] However, challenges such as the formation of a third phase under certain conditions need to be carefully managed.[2][5]

Key Separation Techniques

Two primary techniques are employed for intra-lanthanide separation using diglycolamides:

  • Solvent Extraction (Liquid-Liquid Extraction): This is a widely used method where a DGA dissolved in an organic diluent is mixed with an aqueous solution containing the lanthanides. The lanthanides partition between the two immiscible phases based on their affinity for the DGA.

  • Extraction Chromatography: In this solid-phase extraction technique, a DGA is immobilized on a solid support, creating a stationary phase. The lanthanide mixture is then passed through a column packed with this resin, and separation is achieved based on the differential retention of the lanthanides.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the separation of lanthanides using various diglycolamide systems.

Table 1: Distribution Ratios (D) of Lanthanides with Diglycolamide Extractants

LanthanideD with 0.1 M iPDdDGA in n-dodecane + 5 vol% 1-octanolD with 0.1 M pipDdDGA in n-dodecane + 5 vol% 1-octanol
La~1~0.8
Ce~2~1.5
Pr~3~2.5
Nd~4~3.5
Sm~8~7
Eu~10~9
Gd~12~11
Tb~20~18
Dy~30~28
Ho~40~38
Er~60~55
Tm~80~75
Yb~100~95
Lu~120~110

Aqueous phase: 18 mmol L⁻¹ Ln(III) in 3 mol L⁻¹ HNO₃. Data extracted from graphical representations in a cited study and are approximate.[6][7]

Table 2: Separation Factors (SF) for Adjacent Light Lanthanides using HDEHDGA

Lanthanide PairSeparation Factor (SF)
Ce/La6.68
Pr/Ce2.79
Nd/Pr2.65

Conditions: N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) in kerosene (B1165875) as the extractant from a chloride medium.[8]

Experimental Protocols

Protocol 1: Solvent Extraction of Lanthanides using TODGA

This protocol describes a typical liquid-liquid extraction procedure for separating lanthanides from a nitric acid solution using N,N,N′,N′-tetraoctyl diglycolamide (TODGA).

Materials:

  • Organic Phase: 0.01 M TODGA in a suitable organic diluent (e.g., n-dodecane, isooctane).

  • Aqueous Phase: A solution containing a mixture of lanthanide nitrates (e.g., 2 µM of each Ln(III)) in nitric acid (e.g., 3 M HNO₃).[4]

  • Centrifuge tubes (e.g., 15 mL).

  • Rotary mixer.

  • Centrifuge.

  • Pipettes and other standard laboratory glassware.

  • ICP-MS for lanthanide concentration analysis.

Procedure:

  • Preparation of Phases: Prepare the organic and aqueous phases at the desired concentrations.

  • Extraction:

    • In a centrifuge tube, combine equal volumes of the organic and aqueous phases (e.g., 5 mL of each).

    • Cap the tube securely and place it on a rotary mixer.

    • Mix the phases for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant speed (e.g., 60 rpm) and temperature (e.g., 21 ± 2 °C).[4]

  • Phase Separation:

    • After mixing, centrifuge the tubes to ensure complete separation of the aqueous and organic phases.

  • Sampling and Analysis:

    • Carefully separate the two phases.

    • Take an aliquot from the aqueous phase for analysis.

    • Determine the concentration of each lanthanide in the initial and equilibrium aqueous solutions using ICP-MS.

  • Calculation of Distribution Ratio (D):

    • The distribution ratio for each lanthanide is calculated as: D = (Concentration of Ln in organic phase) / (Concentration of Ln in aqueous phase) The concentration in the organic phase can be determined by mass balance: [Ln]org = [Ln]initial_aq - [Ln]equilibrium_aq.

  • Stripping (Back-Extraction):

    • To recover the extracted lanthanides, the loaded organic phase can be contacted with a stripping solution, typically a dilute acid (e.g., 0.1 M HNO₃).[9][10]

Protocol 2: Extraction Chromatography of Lanthanides using a TODGA Resin

This protocol outlines the separation of lanthanides using a commercially available or lab-prepared extraction chromatographic resin impregnated with TODGA.

Materials:

  • Stationary Phase: TODGA resin (e.g., TODGA impregnated on Chromosorb-W).[1]

  • Mobile Phase/Eluents: Nitric acid solutions of varying concentrations (e.g., 3 M HNO₃ for loading, and a gradient of decreasing HNO₃ concentration for elution).

  • Chromatography column.

  • Peristaltic pump.

  • Fraction collector.

  • Aqueous solution of the lanthanide mixture in the appropriate acid matrix.

  • ICP-MS for lanthanide concentration analysis.

Procedure:

  • Column Packing:

    • Prepare a slurry of the TODGA resin in the loading solution (e.g., 3 M HNO₃).

    • Carefully pack the chromatography column with the resin slurry to the desired bed height, avoiding air bubbles.

  • Column Conditioning:

    • Wash the packed column with several column volumes of the loading solution to equilibrate the stationary phase.

  • Sample Loading:

    • Dissolve the lanthanide mixture in a small volume of the loading solution.

    • Load the sample onto the top of the column at a controlled flow rate.

  • Washing:

    • Wash the column with a few column volumes of the loading solution to remove any non-retained species.

  • Elution:

    • Begin the elution of the bound lanthanides by passing eluents of decreasing nitric acid concentration through the column. Heavier lanthanides, which bind more strongly, will require lower acid concentrations to be eluted.

    • Collect fractions of the eluate using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for their lanthanide content using ICP-MS to construct an elution profile.

Visualizations

Experimental_Workflow_Solvent_Extraction prep_aq Prepare Aqueous Phase (Lanthanides in HNO₃) mixing Mixing (Aqueous + Organic) prep_aq->mixing prep_org Prepare Organic Phase (DGA in Diluent) prep_org->mixing centrifugation Centrifugation (Phase Separation) mixing->centrifugation sampling_aq Sample Aqueous Phase centrifugation->sampling_aq sampling_org Sample Organic Phase centrifugation->sampling_org analysis Analysis (e.g., ICP-MS) sampling_aq->analysis sampling_org->analysis stripping Stripping (Back-Extraction with dilute acid) sampling_org->stripping

Caption: Workflow for Lanthanide Separation by Solvent Extraction.

Experimental_Workflow_Extraction_Chromatography pack_col Pack Column (DGA Resin) condition_col Condition Column (e.g., 3M HNO₃) pack_col->condition_col load_sample Load Sample (Lanthanide Mixture) condition_col->load_sample wash_col Wash Column load_sample->wash_col elute Elution (Decreasing HNO₃ Gradient) wash_col->elute collect_frac Collect Fractions elute->collect_frac analysis Analysis (e.g., ICP-MS) collect_frac->analysis

Caption: Workflow for Lanthanide Separation by Extraction Chromatography.

References

Application Notes and Protocols: Diglycolamides in Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of diglycolamides (DGAs) in the reprocessing of spent nuclear fuel, with a focus on the separation of actinides and lanthanides. The information is compiled from recent scientific literature and is intended to serve as a practical guide for researchers in the field.

Diglycolamides are a class of neutral tridentate ligands that have garnered significant attention in nuclear fuel reprocessing due to their exceptional ability to extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from highly acidic radioactive waste streams, such as the raffinate from the PUREX (Plutonium and Uranium Recovery by Extraction) process.[1][2][3][4] Their high affinity for these metal ions, coupled with their complete incinerability (composed of C, H, O, and N atoms), makes them environmentally benign and ideal candidates for advanced partitioning and transmutation (P&T) strategies.[1][5] The P&T approach aims to separate long-lived radiotoxic minor actinides (like americium and curium) from the bulk of the high-level liquid waste (HLLW) for subsequent transmutation into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity and heat load of the final waste form.[1]

Among the various DGA derivatives, N,N,N',N'-tetraoctyl diglycolamide (TODGA) is the most extensively studied and is a key component in several advanced separation processes.[2][3][4] These processes often involve the co-extraction of An(III) and Ln(III) from the PUREX raffinate, followed by a selective stripping step to separate the actinides from the lanthanides.[6]

Key Applications and Processes

Several solvent extraction processes have been developed that utilize diglycolamide-based extractants. These processes are designed to either co-extract actinides and lanthanides or to selectively separate them.

  • DIAMEX (DIAMide EXtraction): This process often uses malonamides but can be adapted for diglycolamides to co-extract trivalent actinides and lanthanides from the PUREX raffinate.[7]

  • SANEX (Selective Actinide Extraction): Following a DIAMEX-type process, SANEX processes are employed to separate actinides from the co-extracted lanthanides. Some innovative SANEX (i-SANEX) processes use TODGA for the initial co-extraction, followed by selective backwashing of the actinides using a hydrophilic complexing agent.[8]

  • ALSEP (Actinide-Lanthanide Separation Process): This process utilizes a solvent containing a neutral diglycolamide extractant (like TODGA or T2EHDGA) and an acidic extractant (HEH[EHP]) for the co-extraction of trivalent actinides and lanthanides. Selective stripping of the minor actinides is then achieved using a buffered polyaminocarboxylic acid solution.[6][9]

  • GANEX (Grouped Actinide Extraction): This process aims for the grouped recovery of all transuranic elements. The solvent can consist of a mixture of TODGA and other extractants.[10]

A significant challenge in using DGA-based solvents is the formation of a third phase (a second organic phase) at high metal loading, which can disrupt the solvent extraction process.[11] This is often mitigated by the addition of a phase modifier, such as tri-butyl phosphate (B84403) (TBP) or 1-octanol (B28484), to the organic solvent.[2][11]

Data Presentation: Extraction Performance

The efficiency of a solvent extraction process is quantified by the distribution ratio (D) and the separation factor (SF). The distribution ratio is the ratio of the concentration of a metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor between two metal ions is the ratio of their distribution ratios.

Table 1: Distribution Ratios (D) of Selected Metal Ions with TODGA-based Solvents

Metal IonExtractant SystemAqueous PhaseD ValueReference
Am(III)0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃High[3]
Eu(III)0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃High[3]
Pu(IV)0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃Moderate[3]
U(VI)0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃Low[3]
Zr(IV)0.1 M TODGA + 0.5 M DHOA in n-dodecane3 M HNO₃High[3]
Am(III)0.1 M TODGA in n-dodecane3 M HNO₃High[12]
Am(III)0.1 M T2EHDGA in n-dodecane3 M HNO₃Lower than TODGA[12]

Table 2: Separation Factors (SF) for Actinide/Lanthanide Separation

SeparationExtractant SystemConditionsSF ValueReference
SFCm/AmiPDdDGA with SO₃-Ph-BTBP strippingAmSel systemup to 3.0[5]
SFCm/AmTODGA with SO₃-Ph-BTBP strippingAmSel system~2.5[5]
SFEu/AmDGA-functionalized calix[13]arene2 M HNO₃> 7[14]
SFEu/AmAE-DAPhen (hydrophilic ligand) with TODGAMildly acidic325[8]
SFEu/AmAEE-DAPhen (hydrophilic ligand) with TODGAMildly acidic291[8]

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of diglycolamide-based solvent extraction systems.

1. Protocol for Solvent Extraction Equilibrium Studies

This protocol is used to determine the distribution ratios and separation factors of metal ions.

Materials:

  • Diglycolamide extractant (e.g., TODGA)

  • Organic diluent (e.g., n-dodecane)

  • Phase modifier (e.g., 1-octanol or TBP), if required

  • Nitric acid (HNO₃) solutions of varying concentrations

  • Aqueous feed solution containing the metal ions of interest (e.g., Am(III), Eu(III)) at known concentrations, often including radiotracers for ease of analysis.

  • Thermostated shaker or mixer

  • Centrifuge

  • Equipment for analyzing metal ion concentrations (e.g., gamma spectrometer, ICP-MS)

Procedure:

  • Organic Phase Preparation: Prepare the organic solvent by dissolving the diglycolamide and any phase modifier in the organic diluent to the desired concentrations (e.g., 0.1 M TODGA in n-dodecane with 5 vol% 1-octanol).[11]

  • Pre-equilibration: Pre-equilibrate the organic phase with a nitric acid solution of the same concentration as the aqueous feed by mixing equal volumes for a sufficient time (e.g., 30 minutes) and then separating the phases. This ensures that the organic phase is saturated with nitric acid before the extraction.[7]

  • Extraction: Mix equal volumes of the pre-equilibrated organic phase and the aqueous feed solution in a sealed tube.

  • Equilibration: Agitate the mixture vigorously for a predetermined time (e.g., 15-60 minutes) at a constant temperature (e.g., 25 °C) to ensure that equilibrium is reached.[7][11]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Sampling and Analysis: Carefully separate the two phases. Take an aliquot from each phase and measure the concentration of the metal ions using an appropriate analytical technique.

  • Calculation: Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]organic / [Metal]aqueous

  • Separation Factor Calculation: Calculate the separation factor (SF) between two metal ions (M1 and M2) using the formula: SFM1/M2 = DM1 / DM2

2. Protocol for Stripping (Back-Extraction) Studies

This protocol is used to transfer the extracted metal ions from the loaded organic phase back into an aqueous solution.

Materials:

  • Loaded organic phase from the extraction experiment.

  • Aqueous stripping solution (e.g., dilute nitric acid, or a solution containing a complexing agent like DTPA or SO₃-Ph-BTBP).[11][15]

  • Other materials as listed in the extraction protocol.

Procedure:

  • Stripping: Mix a known volume of the loaded organic phase with a known volume of the aqueous stripping solution.

  • Equilibration: Agitate the mixture for a sufficient time at a constant temperature.

  • Phase Separation and Analysis: Separate the phases by centrifugation and analyze the metal ion concentrations in both phases as described in the extraction protocol.

  • Calculation: Calculate the percentage of metal ion stripped from the organic phase.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of diglycolamides in nuclear fuel reprocessing.

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase (High-Level Liquid Waste) cluster_Organic_Phase Organic Phase cluster_Extraction Solvent Extraction cluster_Stripping Selective Stripping A Spent Fuel Dissolution in Nitric Acid (HNO₃) B PUREX Raffinate (contains An(III), Ln(III), Fission Products) A->B D Co-extraction of An(III) and Ln(III) B->D C Diglycolamide (e.g., TODGA) in Organic Diluent (e.g., n-dodecane) + Phase Modifier C->D E Loaded Organic Phase (An(III)-DGA, Ln(III)-DGA) D->E G Separated Actinide Product E->G Selective back-extraction H Lanthanide-rich Raffinate E->H F Aqueous Stripping Agent (e.g., Complexing Agent) F->G

Caption: Workflow for actinide and lanthanide separation using diglycolamides.

TODGA_Complexation M An³⁺/Ln³⁺ T1 TODGA M->T1 O=C T2 TODGA M->T2 O-C-O T3 TODGA M->T3 O=C Complex [M(TODGA)₃]³⁺ (Organic Phase) T1->Complex T2->Complex T3->Complex

Caption: Simplified representation of trivalent metal ion complexation with TODGA.

References

Diglycolic Acid: A Chelating Agent for Heavy Metal Remediation and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA), a dicarboxylic acid with the formula O(CH₂COOH)₂, has garnered significant interest as a versatile chelating agent for heavy metals. Its molecular structure, featuring two carboxyl groups connected by an ether linkage, allows for the formation of stable complexes with various metal ions. This property makes it a promising candidate for applications ranging from environmental remediation to therapeutic interventions in heavy metal poisoning. These application notes provide a comprehensive overview of the use of diglycolic acid as a chelating agent, including its synthesis, mechanisms of action, and detailed protocols for its application and evaluation.

Mechanism of Chelation

Diglycolic acid acts as a multidentate ligand, coordinating with metal ions through the oxygen atoms of its two carboxylate groups and the ether oxygen. This binding sequesters the metal ion, forming a stable, water-soluble complex that can be more easily excreted from biological systems or removed from environmental matrices. The effectiveness of chelation is dependent on factors such as pH, temperature, and the nature of the metal ion.[1]

Applications

Environmental Remediation

Diglycolic acid and its derivatives can be employed for the removal of heavy metals from contaminated water and soil. Functionalization of materials such as silica (B1680970) nanoparticles with diglycolic acid enhances their surface area and binding capacity, creating efficient adsorbents for heavy metals like lead (Pb²⁺) and chromium (Cr⁶⁺).

Analytical Chemistry

The chelating properties of diglycolic acid make it a useful masking agent in analytical chemistry. By selectively forming complexes with interfering metal ions, it allows for the accurate determination of other metals in a sample.

Drug Development and Therapeutics

Chelation therapy is a primary treatment for heavy metal poisoning.[2] While established chelators like EDTA are widely used, research into new agents with improved efficacy and lower toxicity is ongoing. Diglycolic acid's ability to chelate metal ions suggests its potential as a therapeutic agent. For instance, it has been shown to chelate calcium, which plays a role in its mechanism of toxicity as a metabolite of diethylene glycol, indicating its interaction with biologically relevant metal ions.[3]

Quantitative Data on Metal Chelation

Metal IonLigandLog β1Log β2Temperature (°C)Ionic Strength (M)MethodReference
Tl(I)Diglycolic Acid3.4776.505351.0 (KNO₃)Polarography[1]
Tl(I)Diglycolic Acid3.0795.898401.0 (KNO₃)Polarography[1]
Rare Earths (La-Lu)Diglycolic Acid4.4 - 5.17.7 - 8.8201.0 (NaClO₄)Potentiometry[4]

Thermodynamic Parameters for Tl(I)-Diglycolic Acid Complexation [1]

Complex SpeciesΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (kJ/°/mol)
[Tl(DGA)]-20.50-35.106-0.04740
[Tl(DGA)₂]⁻-38.36-53.590-0.04947

Experimental Protocols

Protocol 1: Synthesis of Diglycolic Acid

This protocol describes the synthesis of diglycolic acid via the oxidation of p-dioxanone.[5][6]

Materials:

  • p-Dioxanone

  • Dinitrogen tetraoxide (N₂O₄)

  • Chloroform

  • Reaction vessel with condenser and agitator

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with a solution of 4 parts of dinitrogen tetraoxide in 250 parts of chloroform.

  • Slowly add approximately 10 parts of p-dioxanone to the agitated solution while maintaining the temperature below 30°C.

  • Over the next 24 hours, add an additional 4 parts of dinitrogen tetraoxide.

  • Allow the reaction to proceed for another 50 hours at 20-30°C.

  • Strip the reaction mixture of all nitrogen oxides by bubbling air through the system.

  • Recover the diglycolic acid product by filtration. The expected yield is approximately 75%.

Protocol 2: Determination of Metal-Diglycolic Acid Stability Constants by Potentiometric Titration

This protocol outlines a general method for determining the stability constants of metal-diglycolic acid complexes using potentiometric pH titration.[7]

Materials and Equipment:

  • Diglycolic acid

  • Metal salt (e.g., Pb(NO₃)₂, Cd(NO₃)₂)

  • Standardized strong base (e.g., NaOH)

  • Standardized strong acid (e.g., HClO₄)

  • Inert salt for maintaining ionic strength (e.g., KNO₃, NaClO₄)

  • Potentiometer with a glass electrode and a reference electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of diglycolic acid of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a standardized solution of carbonate-free strong base.

    • Prepare a solution of a strong acid.

    • Prepare a concentrated solution of the inert salt.

  • Calibration of the Electrode: Calibrate the glass electrode system by titrating a known concentration of strong acid with the standardized strong base in the presence of the inert salt to determine the standard electrode potential (E°) and the Nernstian slope.

  • Ligand Protonation Constants: Titrate a solution containing a known concentration of diglycolic acid and strong acid with the standardized base. The ionic strength should be kept constant by adding the inert salt. From this titration curve, the protonation constants (pKa values) of diglycolic acid can be determined.

  • Complex Formation Titration: Titrate a solution containing known concentrations of diglycolic acid, the metal salt, and strong acid with the standardized base, maintaining constant ionic strength.

  • Data Analysis:

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use appropriate software (e.g., Hyperquad, BEST) to refine the protonation and stability constants by fitting the potentiometric data.

Workflow for Potentiometric Titration Data Analysis

workflow A Potentiometric Titration Data (pH vs. Volume of Titrant) B Calculate n̄ₐ (Average protons per ligand) A->B D Calculate n̄ (Average ligands per metal) A->D C Determine Ligand Protonation Constants (pKa) B->C C->D E Determine Complex Stability Constants (log K) D->E F Refine Constants using Software E->F

Caption: Workflow for analyzing potentiometric titration data to determine stability constants.

Protocol 3: Evaluation of Heavy Metal Removal Efficiency

This protocol describes a batch adsorption experiment to evaluate the efficiency of diglycolic acid-functionalized material in removing heavy metals from an aqueous solution.

Materials and Equipment:

  • Diglycolic acid-functionalized adsorbent (e.g., functionalized silica)

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂) of known concentration

  • pH meter

  • Shaker or orbital incubator

  • Centrifuge or filtration apparatus

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Prepare a series of standard solutions of the heavy metal of varying concentrations.

  • Dispense a known volume of the heavy metal solution into several flasks.

  • Adjust the pH of the solutions to the desired value.

  • Add a known mass of the diglycolic acid-functionalized adsorbent to each flask.

  • Agitate the flasks at a constant temperature for a predetermined period to reach equilibrium.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the concentration of the heavy metal remaining in the supernatant/filtrate using ICP-MS or AAS.

  • Calculate the removal efficiency (%) and the adsorption capacity (qₑ, mg/g) using the following equations:

    • Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

    • Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Signaling Pathways in Heavy Metal Toxicity and Chelation

Heavy metals exert their toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage.[3] Chelation therapy aims to mitigate this by binding to the metal ions, preventing them from participating in these harmful reactions and facilitating their excretion.[2] The diagram below illustrates a simplified overview of a heavy metal-induced oxidative stress pathway and the potential intervention point for a chelating agent like diglycolic acid.

G cluster_cell Cell HM Heavy Metal (e.g., Pb²⁺, Cd²⁺) ROS Reactive Oxygen Species (ROS) HM->ROS induces DGA Diglycolic Acid (DGA) HM->DGA binds to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Complex [Metal-DGA] Complex DGA->Complex Excretion Excretion Complex->Excretion

Caption: Heavy metal-induced oxidative stress and the role of diglycolic acid in chelation.

Conclusion

Diglycolic acid demonstrates significant potential as a chelating agent for heavy metals, with applications in environmental remediation, analytical chemistry, and therapeutics. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of diglycolic acid and its derivatives in these contexts. Further research is warranted to fully elucidate the stability constants with a broader range of heavy metals and to explore its efficacy and safety in biological systems for drug development purposes.

References

Application Notes and Protocols for Uranium Sorption using Diglycolate Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diglycolate functionalized metal-organic frameworks (MOFs) in uranium sorption from aqueous solutions. The information is compiled from recent scientific literature, with a focus on a diglycolic acid monoamide-functionalized UiO-66 based MOF, herein referred to as MOFDGAMA.[1]

Introduction

The extraction of uranium from aqueous environments is a critical process for both nuclear fuel cycle management and environmental remediation. Metal-organic frameworks (MOFs) have emerged as promising materials for this application due to their high surface area, tunable porosity, and versatile functionality.[2][3][4] Functionalization of MOFs with specific chelating agents can significantly enhance their affinity and selectivity for target ions. This compound, with its ether and carboxylate oxygen donor atoms, is a potent chelator for uranyl ions (UO₂²⁺). This document details the synthesis, characterization, and application of a this compound-functionalized UiO-66-NH₂ MOF for uranium sorption.

Data Presentation

The following tables summarize the quantitative data for uranium sorption by this compound functionalized MOFs.

Table 1: Uranium and Thorium Sorption Capacities of MOFDGAMA [1]

SorbentTarget IonMaximum Sorption Capacity (mg g⁻¹)
MOFDGAMAUO₂²⁺193
MOFDGAMATh⁴⁺227
UiO-66-NH₂UO₂²⁺Lower than MOFDGAMA
UiO-66-NH₂Th⁴⁺Lower than MOFDGAMA

Experimental Protocols

Synthesis of Parent MOF (UiO-66-NH₂)

This protocol is a general method for the synthesis of the amine-functionalized UiO-66 MOF, which serves as the precursor for this compound functionalization.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (0.35 mmol) and 2-aminoterephthalic acid (0.35 mmol) in DMF (4 mL).

  • Seal the autoclave and heat it at 120 °C for 24 hours.

  • After cooling to room temperature, isolate the microcrystalline powder by centrifugation.

  • To remove residual DMF and unreacted precursors, wash the solid product with fresh DMF (3 x 15 mL) and then with methanol (3 x 15 mL).

  • Soak the product in methanol for 3 days to ensure complete solvent exchange.

  • Dry the final product, UiO-66-NH₂, at 150 °C for 5 hours.

Post-Synthetic Modification: Synthesis of MOFDGAMA

This protocol describes the functionalization of the parent UiO-66-NH₂ with diglycolic anhydride (B1165640) to yield the diglycolic acid monoamide-functionalized MOF (MOFDGAMA).

Materials:

  • UiO-66-NH₂ (prepared as in Protocol 1)

  • Diglycolic anhydride

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • Suspend the activated UiO-66-NH₂ (~60 mg, corresponding to approximately 0.2 mmol of -NH₂ groups) in 2 mL of chloroform.

  • Add one equivalent of diglycolic anhydride (0.2 mmol) to the suspension.

  • Heat the reaction mixture at 55 °C for 24 hours.

  • After the reaction, cool the mixture to room temperature and collect the solid product by centrifugation.

  • To remove by-products and unreacted anhydride, wash the solid extensively with chloroform (3 x 15 mL) and then with methanol (3 x 15 mL).

  • Soak the functionalized MOF in methanol for 3 days.

  • Dry the final product, MOFDGAMA, at 150 °C for up to 2 hours.

Uranium Sorption Experiments (Batch Method)

This protocol outlines the procedure for evaluating the uranium sorption performance of the synthesized MOFDGAMA.

Materials:

  • MOFDGAMA adsorbent

  • Uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O) stock solution (e.g., 1000 mg/L in deionized water)

  • Nitric acid (HNO₃) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Preparation of Uranium Solutions: Prepare a series of uranium solutions of varying concentrations by diluting the stock solution with deionized water.

  • pH Adjustment: Adjust the pH of the uranium solutions to the desired value (e.g., pH 4-6) using dilute HNO₃ or NaOH.

  • Sorption Study:

    • Add a known amount of MOFDGAMA (e.g., 10 mg) to a specific volume of the uranium solution (e.g., 10 mL) in a centrifuge tube.

    • Agitate the mixture at a constant speed (e.g., 150 rpm) at room temperature for a predetermined contact time to reach equilibrium.

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation.

    • Measure the final concentration of uranium in the supernatant using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry with a colorimetric reagent (e.g., Arsenazo III).

  • Calculation of Sorption Capacity: Calculate the amount of uranium sorbed per unit mass of the adsorbent (qₑ, in mg g⁻¹) using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial uranium concentration (mg L⁻¹)

    • Cₑ is the equilibrium uranium concentration (mg L⁻¹)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound functionalized MOFs for uranium sorption.

Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_functionalization Post-Synthetic Modification ZrCl4 ZrCl₄ Solvothermal Solvothermal Reaction (120 °C, 24h) ZrCl4->Solvothermal AmineLinker 2-aminoterephthalic acid AmineLinker->Solvothermal DMF DMF DMF->Solvothermal UiO66NH2 UiO-66-NH₂ Solvothermal->UiO66NH2 WashingDrying1 Washing & Drying UiO66NH2->WashingDrying1 PSM_Reaction PSM Reaction (55 °C, 24h) WashingDrying1->PSM_Reaction UiO-66-NH₂ DiglycolicAnhydride Diglycolic Anhydride DiglycolicAnhydride->PSM_Reaction Chloroform Chloroform Chloroform->PSM_Reaction MOFDGAMA_unwashed MOFDGAMA (unwashed) PSM_Reaction->MOFDGAMA_unwashed WashingDrying2 Washing & Drying MOFDGAMA_unwashed->WashingDrying2 MOFDGAMA MOFDGAMA WashingDrying2->MOFDGAMA

Figure 1: Experimental workflow for the synthesis of MOFDGAMA.

Uranium_Sorption_Mechanism cluster_mof MOFDGAMA Surface MOF_backbone UiO-66 Framework Diglycolate_group This compound Monoamide (-NH-CO-CH₂-O-CH₂-COOH) MOF_backbone->Diglycolate_group Uranyl_ion UO₂²⁺ Uranyl_ion->Diglycolate_group Coordination

Figure 2: Proposed uranium sorption mechanism on MOFDGAMA.

Experimental_Workflow start Start prep_uranium Prepare Uranium Solutions (various concentrations) start->prep_uranium adjust_ph Adjust pH prep_uranium->adjust_ph add_mof Add MOFDGAMA Adsorbent adjust_ph->add_mof agitate Agitate to Equilibrium add_mof->agitate separate Separate Solid and Liquid (Centrifugation) agitate->separate analyze Analyze Supernatant for Uranium (e.g., ICP-MS) separate->analyze calculate Calculate Sorption Capacity analyze->calculate end End calculate->end

Figure 3: Logical workflow for batch uranium sorption experiments.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Lanthanides using DODGAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dioctyldiglycolamic acid (DODGAA) is a highly efficient extractant for the liquid-liquid extraction and separation of lanthanide ions (Ln³⁺).[1][2] This CHON-based extractant (composed of Carbon, Hydrogen, Oxygen, and Nitrogen) offers a green alternative to commonly used organophosphorus extractants, as its degradation products are less likely to interfere with separation processes.[3] DODGAA facilitates the quantitative partitioning of all lanthanide ions from moderately acidic solutions, demonstrating notable selectivity for heavier lanthanides.[1][2][4] The extraction mechanism involves a proton-exchange reaction, leading to the formation of a 1:3 complex of the type Ln(DODGAA)₃.[1][2][4] This document provides a detailed protocol for the liquid-liquid extraction of lanthanides using DODGAA, including reagent preparation, extraction and stripping procedures, and analytical methods.

Key Performance Characteristics of DODGAA

  • High Extraction Efficiency: DODGAA can quantitatively extract all lanthanide ions from moderately acidic solutions.[1][2][4]

  • Selectivity: It shows selectivity for heavier lanthanides, allowing for their separation from lighter lanthanides.[1][2][4]

  • Favorable Stripping Conditions: The extracted lanthanides can be effectively stripped from the organic phase using acidic solutions.[1][2][4]

  • Environmentally Benign: As a CHON-based extractant, DODGAA is completely incinerable, leaving no phosphorus residues.[3]

  • Strong Acidity: With a pKa of 3.54 ± 0.03 in water, DODGAA is a stronger acid than acetic acid, enabling extraction from more acidic solutions.[4][5]

Experimental Protocols

Synthesis of DODGAA

DODGAA can be synthesized in a single step with a high yield.[2][6]

Materials:

Procedure:

  • Disperse diglycolic anhydride in CH₂Cl₂ in an ice bath.

  • Add a solution of dioctylamine in CH₂Cl₂ dropwise to the diglycolic anhydride suspension.

  • Stir the mixture overnight at room temperature.

  • Wash the resulting solution sequentially with acidic and basic water, and then with pure water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to obtain the crude product.

  • Recrystallize the crude product from n-hexane to yield DODGAA as a white powder.[6]

  • Confirm the structure of the synthesized DODGAA using ¹H NMR and elemental analysis.[6]

Liquid-Liquid Extraction Procedure

Materials:

  • DODGAA

  • Organic diluent (e.g., isooctane, hexane, toluene)[4][6]

  • Phase modifier (e.g., 1-octanol, to prevent third phase formation)[6][7]

  • Aqueous feed solution containing lanthanide ions (e.g., nitrates or chlorides)[8][9]

  • Acid for pH adjustment (e.g., HNO₃ or HCl)

  • Centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of DODGAA (e.g., 0.1 M) in the chosen organic diluent. Add a phase modifier if necessary.[6][9]

  • Aqueous Phase Preparation: Prepare the aqueous phase containing a known concentration of lanthanide ions. Adjust the pH of the solution to the desired value using an appropriate acid.[9]

  • Extraction:

    • In a centrifuge tube, mix equal volumes of the organic and aqueous phases (e.g., 2 mL each).

    • Vigorously agitate the mixture for a sufficient time (e.g., 10 minutes) to ensure equilibrium is reached.[10]

    • Centrifuge the mixture to facilitate phase separation.[9]

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of lanthanide ions remaining in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

    • Calculate the concentration of lanthanides in the organic phase by mass balance.

Stripping Procedure

The back-extraction of lanthanides from the loaded organic phase is readily achieved using an acidic solution.[1][4]

Materials:

  • Lanthanide-loaded organic phase

  • Stripping solution (e.g., dilute HNO₃)

Procedure:

  • Mix the lanthanide-loaded organic phase with the acidic stripping solution in a centrifuge tube.

  • Agitate the mixture to facilitate the transfer of lanthanides back into the aqueous phase.

  • Centrifuge to separate the phases.

  • Analyze the lanthanide concentration in both phases to determine the stripping efficiency.

Data Presentation

Table 1: Effect of pH on the Extraction of Lanthanides by DODGAA

LanthanidepH for 50% Extraction (pH₀.₅)
La(III)~2.5
Ce(III)~2.4
Pr(III)~2.3
Nd(III)~2.2
Sm(III)~2.0
Eu(III)~1.9
Gd(III)~1.8
Tb(III)~1.7
Dy(III)~1.6
Ho(III)~1.5
Er(III)~1.4
Tm(III)~1.3
Yb(III)~1.2
Lu(III)~1.1

Note: The pH₀.₅ values are approximate and can vary depending on the experimental conditions such as the concentrations of DODGAA and lanthanides, and the organic diluent used.

Table 2: Separation Factors (β) for Adjacent Lanthanides using DODGAA

Lanthanide PairSeparation Factor (β)
Ce/La~1.3
Pr/Ce~1.3
Nd/Pr~1.3
Sm/Nd~1.6
Eu/Sm~1.3
Gd/Eu~1.3
Tb/Gd~1.3
Dy/Tb~1.3
Ho/Dy~1.3
Er/Ho~1.3
Tm/Er~1.3
Yb/Tm~1.3
Lu/Yb~1.3

Note: The separation factor is the ratio of the distribution coefficients of two different metal ions. Values are approximate and depend on experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping org_prep Prepare Organic Phase (DODGAA in diluent) mix Mix Organic and Aqueous Phases org_prep->mix aq_prep Prepare Aqueous Phase (Lanthanides in acid) aq_prep->mix agitate Agitate to Equilibrate mix->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge separate Separate Phases centrifuge->separate aq_analysis Analyze Aqueous Phase (e.g., ICP-MS) separate->aq_analysis org_analysis Calculate Organic Phase Concentration separate->org_analysis strip_mix Mix Loaded Organic Phase with Acidic Solution separate->strip_mix Loaded Organic Phase strip_agitate Agitate strip_mix->strip_agitate strip_centrifuge Centrifuge strip_agitate->strip_centrifuge strip_analysis Analyze Both Phases strip_centrifuge->strip_analysis

Caption: Workflow for lanthanide extraction and stripping using DODGAA.

Mechanism of Extraction

G cluster_phases Liquid-Liquid Interface aq_phase Aqueous Phase org_phase Organic Phase Ln_aq Ln³⁺(aq) Ln_DODGAA3_org Ln(DODGAA)₃(org) Ln_aq->Ln_DODGAA3_org Extraction H_DODGAA_org 3 DODGAA(org) H_DODGAA_org->Ln_DODGAA3_org H_aq 3 H⁺(aq) Ln_DODGAA3_org->H_aq Proton Exchange

References

Application Note: Quantification of Diglycolate in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that has garnered significant attention in toxicology and clinical chemistry. It is the primary nephrotoxic metabolite of diethylene glycol (DEG), a compound illicitly used as a cheap adulterant in pharmaceuticals and consumer products, leading to mass poisonings.[1][2] The rapid and accurate quantification of diglycolate in biological samples such as plasma, serum, and urine is crucial for diagnosing DEG poisoning, understanding its toxicokinetics, and managing patient care. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for this analysis, provided that the non-volatile diglycolic acid is first converted into a volatile derivative.[3][4] This application note provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS following silylation derivatization.

Principle

The method is based on the extraction of this compound from a biological matrix, followed by a chemical derivatization step to increase its volatility. The carboxyl groups of diglycolic acid are converted to their trimethylsilyl (B98337) (TMS) esters using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] The resulting volatile derivative is then separated and quantified by GC-MS.

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction from Plasma/Serum

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Methanol (B129727) (HPLC grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled diglycolic acid or a structurally similar dicarboxylic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of >12,000 x g

  • Nitrogen evaporator or SpeedVac

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of chilled methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a SpeedVac. The dried extract is now ready for derivatization.

Derivatization: Silylation

This protocol describes the conversion of the extracted this compound into its volatile TMS ester.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous, optional as a catalyst)

  • Heating block or oven set to 70°C

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of pyridine (if used) followed by 100 µL of BSTFA + 1% TMCS or MSTFA.

  • Tightly cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • GC Column: A polar capillary column is recommended, such as a DB-Wax or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split 10:1, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Total Run Time: 21 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and selectivity.

    • Potential SIM ions for TMS-derivatized this compound: (Note: These would need to be determined empirically from the mass spectrum of a derivatized standard).

Data Presentation

The following tables summarize quantitative data for this compound analysis from various sources.

Table 1: Method Performance Characteristics for this compound Quantification
ParameterValueMatrixReference
Limit of Detection (LOD) 1 µg/mLWhole Blood, Urine, Vitreous Humor, CSF[3]
5 µg/gLiver, Kidney[3]
Limit of Quantification (LOQ) 2 µg/mLPlasma, Serum, Urine
Linearity Range 2 - 20 µg/mLPlasma, Serum, Urine
Recovery 99.0% - 102.9%Urine (for Thiodiglycolic acid)[1]
Precision (RSD) 0.81% - 2.38%Urine (for Thiodiglycolic acid)[1]
Table 2: Reported Concentrations of Diglycolic Acid in Human Samples from DEG Poisoning Cases
MatrixConcentration RangeMedian ConcentrationReference
Whole Blood 2 - 108 µg/mLN/A[3]
Serum 22.6 - 75.2 µg/mL40.7 µg/mL[4]
Urine 14 - 118.4 µg/mL28.7 µg/mL[4]
Cerebrospinal Fluid (CSF) < LOQ - 7.47 µg/mL2.03 µg/mL[4]

Visualizations

Diagrams

experimental_workflow sample Biological Sample (Plasma, Serum, Urine) prep Sample Preparation (Protein Precipitation & Extraction) sample->prep Add Internal Standard derivatization Derivatization (Silylation with BSTFA/MSTFA) prep->derivatization Dried Extract gcms GC-MS Analysis derivatization->gcms Volatile TMS-Diglycolate data Data Processing & Quantification gcms->data Chromatogram & Mass Spectra

Caption: Experimental workflow for this compound quantification.

metabolic_pathway deg Diethylene Glycol (DEG) heaa 2-Hydroxyethoxyacetic Acid (HEAA) deg->heaa Alcohol/Aldehyde Dehydrogenase dga Diglycolic Acid (DGA) (Nephrotoxic Metabolite) heaa->dga Aldehyde Dehydrogenase

Caption: Metabolic pathway of Diethylene Glycol to Diglycolic Acid.

silylation_reaction cluster_reactants Reactants cluster_products Products dga Diglycolic Acid (HOOC-CH2-O-CH2-COOH) tms_dga TMS-Diglycolate (Volatile) ((CH3)3SiOOC-CH2-O-CH2-COOSi(CH3)3) dga->tms_dga  70°C, 60 min   bstfa BSTFA + 1% TMCS

Caption: Silylation reaction of Diglycolic Acid.

References

Application Notes and Protocols: Diglycolic Acid in Biodegradable Polyesters for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polyesters are a cornerstone of advanced drug delivery systems, enabling controlled and sustained release of therapeutic agents. Diglycolic acid, with its inherent hydrophilicity and biocompatibility, is an attractive monomer for the synthesis of these polymers. Polyesters derived from diglycolic acid offer tunable degradation rates and drug release kinetics, making them suitable for a variety of pharmaceutical applications, from delivering non-steroidal anti-inflammatory drugs (NSAIDs) to potentially serving as carriers for non-viral gene delivery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of diglycolic acid-based polyesters for drug delivery applications.

Data Presentation

The properties of polyesters synthesized using diglycolic acid can be tailored by copolymerization with other monomers and by varying the molecular weight. The following tables summarize key quantitative data for representative diglycolic acid-based polyesters.

Table 1: Thermal and Mechanical Properties of Diglycolic Acid-Based Polyesters

Polymer CompositionNumber-Average Molecular Weight (Mn, g/mol )Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(butylene diglycolate) (PBD)51,000-26.464.027.1290[2]
40/60 Poly(ethylene this compound-co-glycolide)Amorphous----[1]

Table 2: In Vitro Degradation and Drug Release Properties

Polymer CompositionDrugDrug Loading (%)Release ProfileDegradation TimeReference
40/60 Poly(ethylene this compound-co-glycolide)NSAIDsNot SpecifiedZero-order> 6 days (initial hydrolysis)[1]
Poly(butylene this compound) (PBD)Not SpecifiedNot SpecifiedNot Specified35 days (49.2% weight loss in compost)[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene this compound) (PBD) via Melt Polycondensation

This protocol describes the synthesis of a homopolyester from diglycolic acid and 1,4-butanediol (B3395766).

Materials:

  • Diglycolic acid

  • 1,4-butanediol (molar ratio of diol to diacid should be slightly in excess, e.g., 1.2:1)

  • Titanium (IV) isopropoxide or another suitable catalyst

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Add diglycolic acid and 1,4-butanediol to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with dry nitrogen gas for at least 30 minutes to remove air and moisture.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring. Water will be produced as a byproduct and should be collected. This stage is typically carried out for 2-4 hours.

  • Polycondensation:

    • Add the catalyst (e.g., titanium (IV) isopropoxide) to the reaction mixture.

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr using a high-vacuum line. This will facilitate the removal of excess 1,4-butanediol and other volatile byproducts.

    • Continue the reaction for 4-8 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol (B129727) or ethanol) to purify it.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Preparation of Drug-Loaded Microspheres using the Emulsion-Solvent Evaporation Method

This protocol is adapted for hydrophilic drugs and diglycolic acid-based polyesters.

Materials:

  • Diglycolic acid-based polyester (B1180765) (e.g., PBD)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Hydrophilic drug

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the diglycolic acid-based polyester in DCM.

  • Aqueous Drug Solution: Dissolve the hydrophilic drug in a small volume of deionized water.

  • Primary Emulsion (w/o): Add the aqueous drug solution to the polymer solution and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion. The energy input during this step is critical for determining the final particle size.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of PVA solution under continuous stirring. This will form a double emulsion (water-in-oil-in-water).

  • Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the DCM to evaporate, leading to the formation of solid, drug-loaded microspheres.

  • Microsphere Collection and Washing:

    • Collect the microspheres by centrifugation.

    • Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

    • Freeze-dry the washed microspheres to obtain a fine powder.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release assay using the sample and separate method.

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker set at 37°C

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded microspheres and suspend them in a known volume of PBS (e.g., 10 mg of microspheres in 10 mL of PBS) in a series of tubes.

  • Incubation: Place the tubes in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), remove a tube from the incubator.

  • Separation: Centrifuge the tube to pellet the microspheres.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the released drug using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug encapsulated in the microspheres. Plot the cumulative drug release versus time to obtain the release profile.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers Diglycolic Acid + Diol Monomers Polymerization Melt Polycondensation Monomers->Polymerization Purification Dissolution & Precipitation Polymerization->Purification Polyester Biodegradable Polyester Purification->Polyester NMR NMR (Structure) Polyester->NMR GPC GPC (Molecular Weight) Polyester->GPC DSC_TGA DSC/TGA (Thermal Properties) Polyester->DSC_TGA

Caption: Workflow for the synthesis and characterization of diglycolic acid-based polyesters.

Drug_Delivery_Workflow cluster_formulation Drug Formulation cluster_evaluation In Vitro Evaluation cluster_application Potential Application Polyester Diglycolic Acid Polyester Encapsulation Emulsion-Solvent Evaporation Polyester->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Microspheres Drug-Loaded Microspheres Encapsulation->Microspheres Release In Vitro Drug Release Study Microspheres->Release Degradation Biodegradation Study Microspheres->Degradation Biocompatibility Cell Viability Assays Microspheres->Biocompatibility Controlled_Release Controlled Drug Delivery System Release->Controlled_Release Degradation->Controlled_Release Biocompatibility->Controlled_Release

Caption: Development and evaluation workflow for a diglycolic acid polyester-based drug delivery system.

References

Colorimetric method for quantitative determination of glycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycolic acid, the smallest α-hydroxy acid, is a key intermediate in various biological processes and is widely used in the cosmetic, pharmaceutical, and polymer industries. Accurate quantification of glycolic acid is crucial for quality control, research, and development. This application note provides detailed protocols for the colorimetric determination of glycolic acid, primarily focusing on the well-established 2,7-dihydroxynaphthalene (B41206) method. This method is valued for its specificity and sensitivity. An alternative method using β-naphthol is also discussed, which may offer enhanced sensitivity.[1][2]

Principle of the Method

The colorimetric quantification of glycolic acid is typically based on its reaction in a strongly acidic environment. When heated in the presence of concentrated sulfuric acid, glycolic acid is dehydrated to formaldehyde (B43269).[1] This formaldehyde then reacts with a chromogenic agent, such as 2,7-dihydroxynaphthalene or β-naphthol, to produce a colored product. The intensity of the color, which is directly proportional to the concentration of glycolic acid in the sample, is measured spectrophotometrically.[1][3]

Glycolic_Acid Glycolic Acid Heat_H2SO4 Heat (100°C) Concentrated H₂SO₄ Glycolic_Acid->Heat_H2SO4 Dehydration Formaldehyde Formaldehyde Heat_H2SO4->Formaldehyde Chromogenic_Agent Chromogenic Agent (e.g., 2,7-dihydroxynaphthalene) Formaldehyde->Chromogenic_Agent Condensation Reaction Colored_Product Colored Product Chromogenic_Agent->Colored_Product Spectrophotometry Measure Absorbance (e.g., at 540 nm) Colored_Product->Spectrophotometry cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Standards Prepare Glycolic Acid Standard Curve Solutions Add_Reagent Add 1.0 mL of 0.01% 2,7-dihydroxynaphthalene reagent to each tube Prepare_Standards->Add_Reagent Prepare_Samples Prepare Unknown Samples Prepare_Samples->Add_Reagent Incubate Incubate at 100°C for 20 minutes Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Centrifuge Centrifuge to collect any condensation Cool->Centrifuge Measure_Absorbance Measure Absorbance at 540 nm Centrifuge->Measure_Absorbance Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Absorbance->Plot_Curve Determine_Conc Determine Concentration of Unknown Samples Plot_Curve->Determine_Conc

References

Application Notes and Protocols for Synthetic Glycolate Metabolic Pathways in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of synthetic glycolate (B3277807) metabolic pathways in plants. This document details the rationale behind engineering these pathways, summarizes key quantitative data from successful implementations, and provides detailed experimental protocols for researchers interested in this field of plant metabolic engineering.

Introduction: Overcoming the Inefficiencies of Photorespiration

Photorespiration is a metabolic process in C3 plants that metabolizes toxic glycolate, a byproduct of the oxygenase activity of RuBisCO.[1][2][3][4] This pathway is energetically costly and can reduce the efficiency of photosynthesis by 20-50%, representing a significant limitation to crop yield.[1][2][3] Synthetic glycolate metabolic pathways are engineered photorespiratory bypasses designed to more efficiently metabolize glycolate within the chloroplast, thereby reducing energy loss and increasing photosynthetic efficiency and biomass production.[1][2][5][6] These synthetic pathways aim to convert glycolate into a useful metabolite with fewer enzymatic steps and without the loss of carbon and nitrogen that occurs in the native photorespiratory pathway.

Application Notes: Engineered Glycolate Metabolic Pathways

Several synthetic pathways have been successfully engineered in plants, primarily in model organisms like Arabidopsis thaliana and tobacco, and more recently in crops like rice.[7][8] These pathways typically involve the introduction of enzymes from bacteria, algae, or other plants into the chloroplast.

A key strategy to enhance the effectiveness of these synthetic pathways is to inhibit the export of glycolate from the chloroplast into the native photorespiratory pathway.[1][2][3] This is often achieved by downregulating the expression of the plastidial glycolate/glycerate transporter 1 (PLGG1) using RNA interference (RNAi).[1][5]

Key Synthetic Glycolate Metabolic Pathways

Three prominent synthetic pathways have been extensively studied:

  • Pathway 1 (E. coli glycolate catabolic pathway): This pathway utilizes five genes from Escherichia coli encoding glycolate dehydrogenase, glyoxylate (B1226380) carboligase, and tartronic semialdehyde reductase to convert glycolate to glycerate.[2]

  • Pathway 2 (GOC bypass): This pathway involves the introduction of a plant-derived glycolate oxidase (GO), a malate (B86768) synthase (MS), and a catalase to convert glycolate to glycerate.[2][7]

  • Pathway 3 (AP3 bypass): This pathway uses a glycolate dehydrogenase (GDH) from the green alga Chlamydomonas reinhardtii and a malate synthase (MS) from Cucurbita maxima.[2][5]

Quantitative Data Summary

The implementation of these synthetic pathways has led to significant improvements in photosynthetic efficiency and biomass accumulation. The following table summarizes key quantitative findings from published studies.

Pathway/ModificationPlant SpeciesKey FindingsReference
Pathway 1 TobaccoIncreased biomass productivity.[1]
Pathway 2 (GOC) TobaccoIncreased biomass productivity.[1]
Pathway 3 (AP3) TobaccoIncreased biomass productivity by 19-37% in field trials.[1]
AP3 with PLGG1 RNAi TobaccoIncreased total dry biomass by up to 40% compared to wild type.[1][5]
GMA Bypass (modified GOC) RiceSignificantly increased photosynthetic rates and grain yields.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and analysis of plants with synthetic glycolate metabolic pathways.

Protocol for Constructing Plant Transformation Vectors
  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the desired enzymes (e.g., glycolate dehydrogenase, malate synthase) with codon optimization for the target plant species (e.g., Nicotiana tabacum, Oryza sativa).

  • Chloroplast Transit Peptide Fusion: Fuse a chloroplast transit peptide sequence to the N-terminus of each enzyme's coding sequence to ensure proper localization.

  • Vector Assembly: Clone the gene fusion constructs into a plant transformation vector (e.g., a pCAMBIA-based binary vector) under the control of a strong constitutive promoter (e.g., CaMV 35S) or a light-inducible promoter. For pathways with multiple enzymes, stack the expression cassettes in a single vector.

  • RNAi Cassette for PLGG1: To inhibit the native pathway, design an RNAi construct targeting the PLGG1 gene. Clone an inverted repeat of a PLGG1 cDNA fragment into the transformation vector.

  • Vector Verification: Sequence the final constructs to confirm the integrity of all components.

Protocol for Plant Transformation and Selection
  • Agrobacterium-mediated Transformation: Introduce the finalized binary vectors into Agrobacterium tumefaciens (e.g., strain GV3101).

  • Plant Transformation:

    • Tobacco: Use the leaf disc transformation method.

    • Rice: Use an established protocol for Agrobacterium-mediated transformation of callus.

  • Selection and Regeneration: Select transformed tissues on a medium containing an appropriate selective agent (e.g., kanamycin, hygromycin). Regenerate whole plants from the selected calli or leaf discs.

  • Molecular Confirmation: Confirm the presence and expression of the transgenes in regenerated plants using PCR, RT-qPCR, and western blotting.

Protocol for Measuring Photosynthetic Parameters
  • Gas Exchange Measurements: Use a portable photosynthesis system (e.g., LI-COR LI-6800) to measure net CO2 assimilation rates (A), stomatal conductance (gs), and intercellular CO2 concentration (Ci) under various light intensities and CO2 concentrations.

  • Chlorophyll (B73375) Fluorescence: Measure chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), to assess the health and efficiency of the photosynthetic apparatus.

  • A/Ci Curve Analysis: Generate A/Ci curves to determine the maximum rate of carboxylation by RuBisCO (Vc,max) and the rate of photosynthetic electron transport (Jmax).

Protocol for Glycolate Oxidase Activity Assay

This spectrophotometric assay measures the oxidation of glycolate to glyoxylate.

  • Enzyme Extraction: Homogenize leaf tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 1% PVP, and 5 mM DTT). Centrifuge the homogenate and collect the supernatant.

  • Assay Mixture: Prepare an assay mixture containing:

    • 100 mM potassium phosphate buffer (pH 8.0)

    • 10 mM Phenylhydrazine-HCl

    • Plant extract

  • Reaction Initiation: Start the reaction by adding 10 mM sodium glycolate.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 324 nm, which corresponds to the formation of glyoxylate phenylhydrazone.[6]

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of glyoxylate phenylhydrazone.

Visualizations

Native Photorespiratory Pathway

Native_Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP TwoPG 2-Phosphoglycolate RuBP->TwoPG RuBisCO (Oxygenase) Glycolate_C Glycolate TwoPG->Glycolate_C PGLP Glycolate_P Glycolate Glycolate_C->Glycolate_P PLGG1 Transporter Glyoxylate Glyoxylate Glycolate_P->Glyoxylate Glycolate Oxidase Glycine Glycine Glyoxylate->Glycine GGAT/SGAT Glycine_M Glycine Glycine->Glycine_M Transporter Serine Serine Glycine_M->Serine GDC CO2 CO2 Serine->Glycine ... returns to peroxisome Synthetic_Pathways cluster_chloroplast Chloroplast cluster_AP3 Pathway 3 (AP3) cluster_GOC Pathway 2 (GOC) Glycolate Glycolate Glyoxylate_AP3 Glyoxylate Glycolate->Glyoxylate_AP3 Glycolate Dehydrogenase (CrGDH) Glyoxylate_GOC Glyoxylate Glycolate->Glyoxylate_GOC Glycolate Oxidase (GO) Native_Pathway Native Photorespiratory Pathway (Peroxisome) Glycolate->Native_Pathway PLGG1 Transporter (Inhibited by RNAi) Malate_AP3 Malate Glyoxylate_AP3->Malate_AP3 Malate Synthase (MS) Malate_GOC Malate Glyoxylate_GOC->Malate_GOC Malate Synthase (MS) Experimental_Workflow A Vector Construction (Synthetic Pathway Genes + RNAi) B Agrobacterium-mediated Plant Transformation A->B C Selection and Regeneration of Transgenic Plants B->C D Molecular Analysis (PCR, RT-qPCR, Western Blot) C->D E Physiological Analysis (Photosynthesis, Growth) D->E F Metabolite Analysis (Glycolate, Amino Acids) E->F G Data Analysis and Conclusion F->G

References

Troubleshooting & Optimization

Technical Support Center: Diglycolate Solution Stability at High pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diglycolate solutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome stability issues encountered at high pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound buffer solution turning yellow at a high pH?

A yellowish discoloration in your this compound solution at an elevated pH can be an indicator of degradation. While diglycolic acid itself is colorless, alkaline conditions, especially when combined with elevated temperatures or the presence of certain contaminants, can promote chemical reactions that lead to the formation of colored byproducts. It is crucial to investigate the cause to ensure the integrity of your experiments.

Q2: What are the primary factors that contribute to the instability of this compound solutions at high pH?

Several factors can influence the stability of this compound solutions in alkaline environments:

  • pH: The rate of degradation generally increases with higher pH values.

  • Temperature: Elevated temperatures can significantly accelerate the degradation process.

  • Presence of Oxidizing Agents: Oxidants can promote the decomposition of this compound.

  • Ionic Strength: The ionic strength of the solution can influence the stability of the carboxylate groups.[1]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the likely degradation pathways for diglycolic acid in a high pH environment?

While specific degradation pathways for diglycolic acid under high pH are not extensively documented in publicly available literature, based on its chemical structure (a dicarboxylic acid with an ether linkage), two primary degradation routes are plausible:

  • Alkaline-Mediated Ether Cleavage: The ether bond in the diglycolic acid molecule can be susceptible to cleavage under strongly basic conditions, potentially leading to the formation of smaller organic acids and alcohols.[2]

  • Oxidative Degradation: At high pH, the carboxylate groups can facilitate oxidative decomposition, especially in the presence of oxidizing agents. This can lead to the formation of smaller dicarboxylic acids, formic acid, and carbon dioxide.[3]

Q4: How can I monitor the stability of my this compound solution?

Regular monitoring is key to ensuring the reliability of your experiments. Here are some recommended techniques:

  • pH Measurement: Consistently check the pH of your buffer. A significant drop in pH can indicate the degradation of the this compound, which is a weak acid.

  • Visual Inspection: Regularly inspect the solution for any changes in color or the appearance of precipitates.

  • UV-Vis Spectroscopy: A change in the UV-Vis spectrum, such as the appearance of a new absorption band, can signal the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent diglycolic acid and its potential degradation products.[4][5]

Q5: Are there any recommended storage conditions to improve the stability of high-pH this compound solutions?

To prolong the shelf-life of your this compound solutions, especially at high pH, consider the following storage practices:

  • Refrigeration: Store solutions at 2-8°C to slow down the rate of chemical degradation.

  • Protection from Light: Store in amber-colored containers or in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare your high-pH this compound solutions fresh before use.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered with this compound solutions at high pH.

Issue 1: Unexpected pH Shift in the this compound Buffer
  • Symptom: The measured pH of the buffer is significantly lower than the intended value.

  • Possible Cause: Degradation of diglycolic acid into other acidic byproducts.

  • Troubleshooting Steps:

    Start Unexpected pH Drop Confirm Confirm pH reading with a calibrated meter Start->Confirm PrepareFresh Prepare fresh buffer Confirm->PrepareFresh Analyze Analyze aged buffer by HPLC PrepareFresh->Analyze Degradation Degradation Confirmed Analyze->Degradation Store Review storage conditions (temp, light) Degradation->Store Yes End Implement corrective actions: - Prepare fresh more frequently - Optimize storage Degradation->End No Contamination Check for contamination (microbial, chemical) Store->Contamination Contamination->End

    Caption: Troubleshooting workflow for pH shifts.

Issue 2: Appearance of Particulate Matter or Cloudiness
  • Symptom: The this compound solution appears cloudy or contains visible particles.

  • Possible Cause:

    • Precipitation of this compound salts due to changes in temperature or solvent composition.

    • Formation of insoluble degradation products.

    • Microbial contamination.

  • Troubleshooting Steps:

    Start Cloudy Solution or Precipitate CheckTemp Check solution temperature Start->CheckTemp Filter Filter a small aliquot (0.22 µm filter) CheckTemp->Filter AnalyzeFiltrate Analyze filtrate by HPLC Filter->AnalyzeFiltrate Microscopy Examine precipitate under a microscope Filter->Microscopy Result Identify Cause AnalyzeFiltrate->Result Microscopy->Result Action Take Corrective Action Result->Action Precipitate: Adjust solvent/temp Degradation: Prepare fresh Microbial: Add preservative or filter-sterilize

    Caption: Troubleshooting workflow for precipitates.

Data Presentation

pHTemperature (°C)Observation after 7 days% this compound Remaining (Hypothetical)
8.04Clear, colorless99.5
8.025Clear, colorless98.0
8.050Slight yellow tint90.0
10.04Clear, colorless98.5
10.025Faint yellow color92.0
10.050Yellow color75.0
12.04Faint yellow color95.0
12.025Yellow color80.0
12.050Dark yellow/brownish< 50.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution under Alkaline Conditions

This protocol outlines a forced degradation study to assess the stability of a this compound solution at high pH.

Materials:

  • Diglycolic acid

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Pipettes

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • UV detector

Procedure:

  • Prepare a stock solution of diglycolic acid (e.g., 10 mg/mL) in deionized water.

  • For each pH condition to be tested (e.g., pH 8, 10, 12), pipette a known volume of the diglycolic acid stock solution into a volumetric flask.

  • Adjust the pH of the solution using 1 M or 0.1 M NaOH. Bring the solution to the final volume with deionized water.

  • Divide the solution into three sets of samples for each temperature condition (e.g., Room Temperature, 40°C, 60°C).

  • Store one set of samples at each temperature.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Neutralize the aliquot with a suitable acid (e.g., 0.1 M HCl) to a pH of approximately 7.

  • Analyze the neutralized sample by a validated stability-indicating HPLC method to determine the concentration of diglycolic acid and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate diglycolic acid from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[6][7]

Signaling Pathways and Workflows

cluster_degradation Potential Degradation Pathways cluster_workflow Stability Testing Workflow DGA Diglycolic Acid Solution (High pH) EtherCleavage Ether Cleavage DGA->EtherCleavage Oxidation Oxidative Degradation DGA->Oxidation Products1 Smaller Organic Acids & Alcohols EtherCleavage->Products1 Products2 Formic Acid, Oxalic Acid, CO2 Oxidation->Products2 Prepare Prepare this compound Solution at High pH Stress Apply Stress Conditions (Temp, Time) Prepare->Stress Sample Sample at Timepoints Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Caption: Degradation pathways and stability workflow.

References

Technical Support Center: Optimizing Diglycolate Concentration for Selective Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diglycolate concentration in selective metal chelation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the chelation process.

Frequently Asked Questions (FAQs)

Q1: What is diglycolic acid and why is it used as a chelating agent?

Diglycolic acid (DGA) is an ether dicarboxylic acid capable of forming stable and soluble complexes with various metal ions, particularly divalent and trivalent cations.[1][2] Its structure, featuring two carboxylate groups and a central ether oxygen, allows it to act as a tridentate ligand, effectively "wrapping" around a metal ion. This makes it a subject of interest for applications such as water conditioning and as a model for natural ligands like humic acids, especially because it is phosphorus and nitrogen-free.[1]

Q2: How does pH affect the chelation of metal ions by this compound?

The pH of the solution is a critical parameter in metal chelation with this compound. At low pH, an excess of protons (H+) competes with the metal ions for the carboxylate binding sites of the this compound molecule, which can reduce chelation efficiency.[3] Conversely, at high pH levels, many metal ions tend to precipitate as insoluble hydroxides, making them unavailable for chelation.[3] Therefore, controlling the pH is essential for achieving optimal and selective chelation. Each metal-diglycolate complex has an optimal pH range for stability.

Q3: How can I achieve selective chelation of one metal over another using this compound?

Selectivity is achieved by exploiting the differences in the stability constants of the complexes that this compound forms with various metal ions. By carefully adjusting the solution's pH, you can create conditions where the this compound preferentially binds to the target metal. Metals that form more stable complexes (higher log K values) can be chelated at a lower pH than metals that form less stable complexes. For example, by maintaining a weakly to moderately acidic solution, this compound can be a particularly effective sequestering agent.[1][4]

Q4: What is the typical stoichiometry of a metal-diglycolate complex?

For many divalent metal ions, diglycolic acid forms complexes with a 1:1 (metal:ligand) or 1:2 molar ratio.[1] For trivalent lanthanide ions, a 1:3 complex, such as Ln(DODGAA)₃ (where DODGAA is a diglycolamic acid derivative), has been observed.[5][6] The exact stoichiometry can be determined experimentally using methods like potentiometric titration.

Q5: Are there derivatives of diglycolic acid that offer better performance?

Yes, diglycolamide (DGA) extractants have shown significant promise, particularly in the separation of lanthanide metals.[7][8] These derivatives can offer improved selectivity between adjacent lanthanides and eliminate the need for saponification in solvent extraction processes, making them more efficient and environmentally friendly than traditional organophosphorus extractants.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Chelation Efficiency Incorrect pH: The pH of the solution may be too low, causing proton competition, or too high, leading to metal hydroxide (B78521) precipitation.[3]- Adjust the pH to the optimal range for the target metal-diglycolate complex. Refer to the stability constant data (Table 1).- Use a suitable buffer to maintain a stable pH throughout the experiment.
Insufficient this compound Concentration: The molar ratio of this compound to the metal ion may be too low for complete chelation.- Increase the concentration of the this compound solution. A molar ratio of at least 1:1 is typically required, but an excess of the chelating agent can improve efficiency.
Precipitate Formation Metal Hydroxide Precipitation: The pH of the solution is too high for the specific metal ion, causing it to precipitate as a hydroxide.[3]- Lower the pH of the solution to a range where the metal ion remains soluble and the this compound complex is stable.
Low Solubility of the Metal-Diglycolate Complex: The formed complex may have limited solubility under the current experimental conditions.- Adjust the pH or temperature of the solution.- Consider using a co-solvent if compatible with your experimental system.
Poor Selectivity Inappropriate pH: The chosen pH may not be optimal for differentiating between the target metal and interfering ions.- Carefully adjust the pH to a value where the stability constant of the target metal-diglycolate complex is significantly higher than that of the interfering metals.
Presence of Competing Ligands: Other ions or molecules in the solution may be competing with this compound to bind to the metal ions.- Purify the sample to remove interfering substances.- Increase the concentration of this compound to outcompete other ligands.
Inconsistent Results Fluctuating pH: The pH of the solution is not stable during the experiment.- Use a reliable buffer system to maintain a constant pH.
Temperature Variations: The stability of metal complexes can be temperature-dependent.- Perform experiments at a constant, controlled temperature. The formation of thallium(I)-diglycolate complexes, for example, is favored at lower temperatures.[9]

Quantitative Data

Table 1: Stability Constants (log K) for Metal-Diglycolate Complexes

The stability constant (K) indicates the strength of the interaction between the metal ion and the chelating agent. A higher log K value signifies a more stable complex.

Metal Ionlog K₁ (1:1)log K₂ (1:2)
Ca²⁺2.7-
Mg²⁺2.5-
Mn²⁺3.2-
Fe²⁺3.3-
Co²⁺3.7-
Ni²⁺3.8-
Cu²⁺4.4-
Zn²⁺3.6-
Cd²⁺3.8-
Pb²⁺4.3-
Tl⁺3.486.51

Data for divalent metals sourced from Motekaitis & Martell (1984).[1] Data for Thallium(I) at 308 K sourced from a study on its electrochemical behavior.[9]

Experimental Protocols

Protocol 1: Determination of Metal-Diglycolate Stability Constants by Potentiometric Titration

This method is used to determine the formation constants of metal complexes with diglycolic acid.[1]

Materials:

  • Diglycolic acid

  • Metal salt solution (e.g., metal perchlorate (B79767) or nitrate) of known concentration

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • Calibrated pH meter or potentiometer with a glass electrode

  • Thermostated reaction vessel

  • Nitrogen gas supply for deaeration

Procedure:

  • Prepare a solution of diglycolic acid of known concentration in deionized water.

  • Add a known concentration of the metal salt to the diglycolic acid solution. A 1:1 or 1:2 molar ratio of metal to ligand can be used.[1]

  • Add the inert salt to maintain a constant ionic strength.

  • Place the solution in the thermostated reaction vessel and bubble purified nitrogen through it to remove dissolved CO₂.

  • Begin titrating the solution with the standardized hydroxide solution, recording the pH or potential reading after each addition.

  • Continue the titration past the equivalence points.

  • The collected data (volume of titrant vs. pH) is then used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software or graphical methods.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Titration Experiment cluster_analysis Data Analysis Prep_DGA Prepare this compound Solution Mix Mix this compound and Metal Salt Prep_DGA->Mix Prep_Metal Prepare Metal Salt Solution Prep_Metal->Mix Prep_Base Prepare Standardized Base (e.g., KOH) Titrate Titrate with Base Prep_Base->Titrate Deaerate Deaerate with N₂ Mix->Deaerate Deaerate->Titrate Record Record pH vs. Volume Data Titrate->Record Calculate Calculate Stability Constants (log K) Record->Calculate

Caption: Workflow for determining metal-diglycolate stability constants.

Chelation_Logic cluster_conditions Experimental Conditions cluster_outcomes Chelation Outcomes pH_Node Solution pH Success Selective Chelation of Target Metal pH_Node->Success Optimal pH for High log K Difference Failure1 Poor Chelation pH_Node->Failure1 Too Low (H⁺ Competition) Too High (Hydroxide Formation) Failure2 Non-Selective Chelation pH_Node->Failure2 pH where log K values are similar Failure3 Precipitation pH_Node->Failure3 pH > pKa of Metal Hydroxide Concentration_Node [this compound] : [Metal] Ratio Concentration_Node->Success Sufficient Excess of this compound Concentration_Node->Failure1 Insufficient This compound

Caption: Logical relationships in selective metal chelation by this compound.

References

Technical Support Center: Synthesis of Diglycolic Acid via Air Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diglycolic acid (DGA) via air oxidation of diethylene glycol (DEG).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for diglycolic acid synthesis via air oxidation?

Yields can vary significantly based on the catalyst and reaction conditions. With a platinum catalyst, yields of 90% can be achieved, and with a bismuth-platinum catalyst, yields can reach up to 95% under optimized conditions.[1]

Q2: What are the main byproducts in this synthesis?

Common byproducts include glycolic acid, hydroxyethoxyacetic acid, and in some cases, oxalic acid and CO2, especially at higher temperatures.[1][2] The formation of these byproducts is a key factor in reduced yields of diglycolic acid.

Q3: What analytical methods are recommended for monitoring the reaction?

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the reaction mixture. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile, water, and an acid (like phosphoric acid or formic acid for Mass-Spec compatibility) can be used to separate and quantify diglycolic acid and other components.[3]

Q4: What are the key safety precautions when performing air oxidation of diethylene glycol?

Diethylene glycol is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[4][5] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Ensure all ignition sources are removed from the reaction area. Refer to the Safety Data Sheet (SDS) for diethylene glycol for comprehensive safety information.[6][7]

Troubleshooting Guide

Low Yield of Diglycolic Acid

Problem: The final yield of isolated diglycolic acid is significantly lower than expected.

Potential Cause Troubleshooting Action
Suboptimal Reaction Temperature High temperatures can lead to the over-oxidation of diglycolic acid to oxalic acid and CO2.[2] Conversely, a temperature that is too low will result in a slow and incomplete reaction. Monitor and control the reaction temperature within the optimal range for your specific catalyst system.
Catalyst Deactivation or Poisoning The catalyst may lose activity due to poisoning by impurities in the reactants or degradation over time. Ensure high purity of diethylene glycol and air/oxygen. Consider catalyst regeneration or using a fresh batch of catalyst.
Inefficient Mass Transfer Poor mixing can lead to localized "hot spots" and inefficient contact between the reactants and the catalyst. Ensure vigorous and effective stirring throughout the reaction.
Incorrect Air/Oxygen Flow Rate An insufficient supply of the oxidizing agent (air or oxygen) will limit the reaction rate and conversion. An excessively high flow rate might lead to safety hazards or unwanted side reactions. Optimize the flow rate for your reactor setup.
Byproduct Formation The formation of side products such as glycolic acid and hydroxyethoxyacetic acid directly competes with the formation of diglycolic acid.[1] Adjusting reaction conditions (e.g., temperature, pressure, catalyst) can help to minimize byproduct formation.
Incomplete Reaction The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like HPLC and ensure sufficient reaction time.
Losses During Workup and Purification Significant amounts of product can be lost during extraction, crystallization, and filtration steps. Optimize your purification protocol to minimize these losses.
Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the synthesis of diglycolic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Diethylene Glycol & Catalyst B Seal Reactor and Establish Inert Atmosphere A->B C Heat to Reaction Temperature B->C D Introduce Air/Oxygen at Controlled Flow Rate C->D E Monitor Reaction Progress (e.g., via HPLC) D->E F Cool Reaction Mixture E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate Diglycolic Acid (e.g., Crystallization) G->H I Dry and Characterize Product H->I

Caption: General experimental workflow for diglycolic acid synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions A Low Yield of Diglycolic Acid B Suboptimal Temperature A->B C Catalyst Deactivation A->C D Inefficient Mass Transfer A->D E Incorrect Air/O2 Flow A->E F Byproduct Formation A->F G Incomplete Reaction A->G H Workup Losses A->H I Optimize Temperature B->I J Regenerate/Replace Catalyst C->J K Improve Stirring D->K L Optimize Flow Rate E->L M Adjust Conditions to Minimize Byproducts F->M N Increase Reaction Time G->N O Refine Purification Protocol H->O

Caption: Troubleshooting logic for addressing low product yield.

Experimental Protocols

General Protocol for Air Oxidation of Diethylene Glycol

This protocol is a generalized procedure based on common practices and should be adapted based on the specific catalyst and equipment used.

Materials:

  • Diethylene glycol (high purity)

  • Catalyst (e.g., Platinum on carbon, Bismuth-Platinum on carbon)

  • Pressurized reaction vessel with temperature control, gas inlet, and mechanical stirring

  • Air or oxygen source with flow rate control

  • Filtration apparatus

  • Crystallization vessel

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Reactor Setup: Charge the reaction vessel with diethylene glycol and the catalyst. The catalyst loading will depend on the specific catalyst used.

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any residual air.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-150 °C).

  • Oxidation: Once the desired temperature is reached, stop the inert gas flow and introduce a controlled flow of air or oxygen into the reactor. Maintain a constant pressure.

  • Reaction Monitoring: Periodically and safely take samples from the reaction mixture to monitor the conversion of diethylene glycol and the formation of diglycolic acid using HPLC.

  • Reaction Completion: Once the reaction has reached the desired conversion, stop the air/oxygen flow and cool the reactor to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Product Isolation: Isolate the diglycolic acid from the filtrate. This may involve techniques such as vacuum distillation to remove unreacted diethylene glycol, followed by crystallization from a suitable solvent (e.g., water).

  • Drying and Analysis: Dry the crystallized diglycolic acid under vacuum and characterize the final product for purity and yield.

Quantitative Data Summary

CatalystOxidizing AgentTemperature (°C)PressureYield (%)Reference
PlatinumAirNot specifiedNot specified90[1]
Bismuth PlatinumAirOptimizedOptimized95[1]
Cuprous AcetateOxygen/Air80 - 150Not specifiedNot specified[4]
Platinum on CarbonAir70Atmospheric49[5]
Platinum on CarbonAir70100 psig70[5]
Platinum on CarbonOxygen70100 psig90.7[5]

References

Technical Support Center: Scaling Up Diglycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in scaling up the production of diglycolate. Our aim is to address common challenges encountered during synthesis, purification, and quality control in a clear and actionable question-and-answer format.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis Scale-Up

Q: We are experiencing a significant drop in yield for our this compound synthesis (via oxidation of diethylene glycol) when moving from a lab to a pilot-scale reactor. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent addition.

Possible Causes and Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and catalysts is more difficult. This can lead to localized areas of low reactant concentration, resulting in incomplete conversion.

    • Solution: Evaluate and optimize the agitation speed and impeller design for the pilot-scale reactor. Consider installing baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can help in designing an optimal mixing strategy.

  • Poor Temperature Control: The oxidation of diethylene glycol is an exothermic reaction. Inadequate heat removal in a larger reactor can lead to temperature gradients, promoting side reactions and reducing the selectivity towards diglycolic acid.[]

    • Solution: Ensure the reactor's cooling system is adequately sized for the scaled-up reaction volume. Monitor the internal temperature at multiple points within the reactor to detect any hot spots. A semi-batch process, where one reactant is added gradually, can help control the rate of heat generation.[2]

  • Suboptimal Reagent Addition: The rate and method of adding reagents can significantly impact the reaction.

    • Solution: Implement a controlled, subsurface addition of the oxidizing agent to ensure it reacts quickly and efficiently with the diethylene glycol. This can minimize side reactions and improve yield.

  • Catalyst Deactivation: If using a heterogeneous catalyst, issues with mass transfer can lead to localized overheating at the catalyst surface, causing deactivation.

    • Solution: Ensure efficient agitation to keep the catalyst suspended and facilitate heat transfer away from the catalyst particles.

Troubleshooting Workflow:

Start Low Yield Observed CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Monitor Temperature Profile CheckMixing->CheckTemp Efficient OptimizeAgitation Optimize Agitator Speed/Design CheckMixing->OptimizeAgitation Inefficient CheckAddition Review Reagent Addition Method CheckTemp->CheckAddition Uniform ImproveCooling Enhance Cooling Capacity CheckTemp->ImproveCooling Hot Spots Detected CheckCatalyst Assess Catalyst Activity CheckAddition->CheckCatalyst Optimal ControlAddition Implement Controlled Dosing CheckAddition->ControlAddition Suboptimal RegenerateCatalyst Regenerate/Replace Catalyst CheckCatalyst->RegenerateCatalyst Deactivated End Yield Improved CheckCatalyst->End Active OptimizeAgitation->CheckTemp ImproveCooling->CheckAddition ControlAddition->CheckCatalyst RegenerateCatalyst->End

Figure 1. Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Impurities in the Final Product

Q: Our scaled-up batch of diglycolic acid has failed purity specifications due to the presence of unknown impurities. How can we identify and mitigate these impurities?

A: Impurities in the final product can originate from starting materials, side reactions, or degradation during downstream processing. A systematic approach is required for their identification and elimination.

Common Impurities and Their Sources:

ImpurityPotential SourceMitigation Strategy
Glycolic Acid Incomplete oxidation of intermediate products.Optimize reaction time and oxidant concentration.
Oxalic Acid Over-oxidation of diglycolic acid or intermediates.Control reaction temperature and residence time.
Unreacted Diethylene Glycol Incomplete reaction.Increase reaction time or catalyst loading.
Color Impurities Degradation of reactants or products at high temperatures.Ensure precise temperature control; consider purification with activated carbon.[3]

Troubleshooting and Mitigation Steps:

  • Impurity Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[4][5]

  • Source Determination: Once identified, review the reaction mechanism and process conditions to pinpoint the likely source of each impurity.

  • Process Optimization:

    • Reaction Conditions: Adjust parameters such as temperature, pressure, reaction time, and catalyst concentration to disfavor the formation of impurities.

    • Purification Process: Enhance the purification process. This may involve optimizing the crystallization solvent, adjusting the pH, or introducing an additional purification step like treatment with activated carbon for color removal.[3]

Logical Diagram for Impurity Troubleshooting:

Start High Impurity Level Detected IdentifyImpurity Identify Impurity Structure (HPLC, GC-MS, NMR) Start->IdentifyImpurity DetermineSource Determine Potential Source IdentifyImpurity->DetermineSource SideReaction Side Reaction in Synthesis DetermineSource->SideReaction StartingMaterial Impurity in Starting Material DetermineSource->StartingMaterial Degradation Degradation During Downstream Processing DetermineSource->Degradation OptimizeReaction Optimize Reaction Conditions (Temp, Time, etc.) SideReaction->OptimizeReaction PurifyMaterial Purify Starting Material StartingMaterial->PurifyMaterial ModifyDownstream Modify Downstream Process (e.g., lower temp) Degradation->ModifyDownstream End Purity Meets Specification OptimizeReaction->End PurifyMaterial->End ModifyDownstream->End Start Receive Final Product Sample PhysicalTests Perform Physical Tests (Appearance, Melting Point) Start->PhysicalTests Assay Assay by HPLC PhysicalTests->Assay Impurities Impurity Profile by GC-MS Assay->Impurities WaterContent Water Content (Karl Fischer) Impurities->WaterContent Residue Residue on Ignition WaterContent->Residue CompareSpecs Compare Results to Specifications Residue->CompareSpecs Release Release Batch CompareSpecs->Release Pass OOS Out of Specification Investigation CompareSpecs->OOS Fail

References

Technical Support Center: Minimizing Diglycolate-like Interference in Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing diglycolate-like interference in digoxin (B3395198) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are this compound-like immunoreactive substances (DLIS) and why do they interfere with digoxin immunoassays?

A1: Digoxin-like immunoreactive substances (DLIS) are endogenous or exogenous compounds that are not digoxin but can be recognized by the antibodies used in digoxin immunoassays. This cross-reactivity leads to inaccurate measurements of digoxin concentrations. The interference arises from the structural similarity of these substances to digoxin, particularly the presence of a similar steroid nucleus and lactone ring, which are key features recognized by the assay antibodies.

Q2: What are the common sources of DLIS?

A2: DLIS can be from both internal (endogenous) and external (exogenous) sources.

  • Endogenous DLIS: These are substances naturally found in the body. Elevated levels are often observed in specific physiological and pathological states, including:

    • Renal failure[1]

    • Liver disease[1]

    • Pregnancy (especially the third trimester)[1]

    • Neonates[2]

  • Exogenous DLIS: These substances are introduced into the body from external sources, such as:

    • Certain medications, including spironolactone (B1682167) and its metabolites (e.g., canrenone), and potassium canrenoate.[3][4]

    • Herbal supplements and traditional Chinese medicines.[3]

Q3: Can DLIS interference lead to both falsely high and falsely low digoxin readings?

A3: Yes, the interference can be bidirectional. Some immunoassays may show a positive interference, resulting in falsely elevated digoxin levels.[5] Conversely, other assays might exhibit negative interference, leading to falsely low measurements. This phenomenon is influenced by the specific assay's architecture and the characteristics of the antibody used.[5]

Q4: Are all digoxin immunoassays equally affected by DLIS?

A4: No, the extent of interference varies significantly across different immunoassay platforms.[5] For instance, some studies have shown that fluorescence polarization immunoassays (FPIA) can be highly susceptible to interference.[5] In contrast, newer generations of assays, particularly those employing more specific monoclonal antibodies, such as certain chemiluminescent immunoassays (CLIA), tend to be less affected.[2]

Q5: How can I confirm if my unexpected digoxin results are due to DLIS interference?

A5: A definitive confirmation can be achieved by using a chromatographic method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can separate and independently quantify digoxin and potential interfering substances, providing a more accurate measurement. Additionally, performing serial dilutions of the sample and observing non-linear results upon re-assaying can indicate the presence of an interfering substance.[5]

Troubleshooting Guides

Problem 1: Unexpectedly high digoxin levels detected in a sample from a subject with no history of digoxin administration.

  • Possible Cause: Presence of endogenous or exogenous DLIS in the sample.

  • Troubleshooting Steps:

    • Review Subject History: Investigate if the subject falls into a high-risk category for endogenous DLIS (e.g., renal impairment, liver disease, pregnancy) or has been exposed to potential sources of exogenous DLIS (e.g., certain medications, herbal supplements).[1][3]

    • Sample Pre-treatment: Employ a sample clean-up method such as ultrafiltration to remove protein-bound DLIS before re-assaying.[3][6]

    • Select an Alternative Assay: If DLIS is suspected, re-run the sample using a different immunoassay platform known for lower susceptibility to DLIS interference.[5]

    • Confirmation with a Reference Method: For critical applications, confirm the result using a reference method like LC-MS/MS.

Problem 2: Inconsistent digoxin measurements for the same sample when using different immunoassay methods.

  • Possible Cause: This discrepancy is a strong indicator of interference from a cross-reacting substance like DLIS, with each assay having a different degree of susceptibility.[4]

  • Troubleshooting Steps:

    • Perform Serial Dilution: Dilute the sample serially and re-assay on each platform. A non-linear response upon dilution is characteristic of interference.[7]

    • Spiking Experiment: Spike a known concentration of digoxin into the problematic sample and a control matrix. A recovery rate significantly different from 100% in the problematic sample suggests interference.

    • Utilize a Pre-treatment Protocol: Apply a sample pre-treatment method like Solid-Phase Extraction (SPE) to clean up the sample before analysis on the different platforms.[8]

    • Adopt a More Specific Assay: Standardize on a digoxin immunoassay method that demonstrates minimal cross-reactivity with known interfering substances.

Data Presentation

Table 1: Comparison of DLIS Interference in Different Patient Populations Across Various Immunoassay Platforms

Patient PopulationImmunoassay TypeObserved Interference LevelReference
NeonatesRadioimmunoassay (RIA)High[2]
NeonatesFluoroimmunoassay (FIA)None[2]
NeonatesChemiluminescent Immunoassay (CLIA)None[2]
Pregnant Women (3rd Trimester)Various ImmunoassaysNo significant interference[2]
Patients with Renal DiseaseRadioimmunoassay (RIA)Highest interference[2]
Patients with Renal DiseaseIn-house Radioimmunoassay (RIA)Lowest interference[2]
Patients with Liver DiseaseVarious ImmunoassaysNo significant interference[2]

Table 2: Impact of Sample Pre-treatment on DLIS Interference

Pre-treatment MethodEffect on DLISDigoxin RecoveryReference
UltrafiltrationRemoved approximately 90% of DLIS>95%[6]
Heat PrecipitationLess effective in removing DLISNot specified[6]
Acid PrecipitationLess effective in removing DLISNot specified[6]
Solid-Phase Extraction (Oasis HLB)Effective for sample clean-up83% to 100%[8]

Experimental Protocols

Protocol 1: Ultrafiltration for Removal of Protein-Bound DLIS

Objective: To separate free digoxin from protein-bound DLIS in a serum or plasma sample.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)

  • Centrifuge with a rotor compatible with the ultrafiltration devices

  • Pipettes and tips

  • Sample collection tubes

Methodology:

  • Device Preparation: Pre-rinse the ultrafiltration device by adding the appropriate buffer or deionized water and centrifuging according to the manufacturer's instructions. This step helps to remove any potential contaminants.

  • Sample Loading: Load the serum or plasma sample into the upper chamber of the ultrafiltration device. Do not exceed the maximum volume recommended by the manufacturer.

  • Centrifugation: Place the device in the centrifuge. Spin at the recommended speed and for the specified duration to allow the ultrafiltrate (containing free digoxin) to pass through the membrane into the collection tube.

  • Ultrafiltrate Collection: Carefully remove the device from the centrifuge. The ultrafiltrate in the collection tube now contains the protein-free fraction of the sample.

  • Analysis: Analyze the collected ultrafiltrate using your standard digoxin immunoassay protocol. The resulting digoxin concentration will be that of the free (unbound) drug, which is less likely to be affected by protein-bound DLIS.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

Objective: To isolate digoxin from interfering substances in a whole blood or serum sample prior to analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)[8]

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • Ammonium (B1175870) acetate (B1210297) solution (0.1 M, pH 9.5)

  • Elution solvent (e.g., chloroform:2-propanol, 95:5)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Preparation:

    • To 1 mL of the sample (e.g., whole blood, serum), add an internal standard if required.

    • Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of deionized water.[9]

    • Vortex the mixture.

    • Centrifuge for 15 minutes at 3200 rpm, and collect the supernatant.[9]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Sequentially wash the cartridges with 1 mL of methanol, followed by 1 mL of deionized water, and finally 3 mL of 0.1 M ammonium acetate solution (pH 9.5).[8]

  • Sample Loading:

    • Load the prepared supernatant onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent material under gravity or with a gentle vacuum.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M ammonium acetate solution (pH 9.5) to remove polar interfering substances.[8]

    • Dry the cartridge under maximum vacuum for 2 minutes.[8]

  • Elution:

    • Elute the bound digoxin from the cartridge using 3 mL of the elution solvent (chloroform:2-propanol, 95:5).[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in the assay buffer or mobile phase for analysis.

Mandatory Visualization

troubleshooting_workflow start Unexpected Digoxin Result check_history Review Subject History (Renal/Liver Disease, Pregnancy, Medications) start->check_history serial_dilution Perform Serial Dilution check_history->serial_dilution nonlinear_results Non-linear Results? serial_dilution->nonlinear_results interference_suspected Interference Highly Suspected nonlinear_results->interference_suspected Yes alternative_assay Use Alternative Assay Method (e.g., CLIA, LC-MS/MS) nonlinear_results->alternative_assay No pretreatment Implement Sample Pre-treatment (Ultrafiltration or SPE) interference_suspected->pretreatment reassay Re-assay Pre-treated Sample pretreatment->reassay results_consistent Results Consistent? reassay->results_consistent report_results Report Results alternative_assay->report_results results_consistent->report_results Yes further_investigation Further Investigation Required results_consistent->further_investigation No

Caption: Troubleshooting workflow for unexpected digoxin immunoassay results.

sample_pretreatment_logic start Suspected DLIS Interference protein_bound Is DLIS likely protein-bound? start->protein_bound ultrafiltration Ultrafiltration protein_bound->ultrafiltration Yes spe Solid-Phase Extraction (SPE) protein_bound->spe No / Unknown analyze_filtrate Analyze Protein-Free Ultrafiltrate ultrafiltration->analyze_filtrate analyze_eluate Analyze Purified Eluate spe->analyze_eluate end Obtain More Accurate Digoxin Value analyze_filtrate->end analyze_eluate->end

Caption: Logical path for selecting a sample pre-treatment method.

References

Technical Support Center: Enhancing Lanthanide Stripping from Diglycolamide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stripping of lanthanides from diglycolamide (DGA) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lanthanide stripping efficiency is lower than expected. What are the potential causes and solutions?

A1: Low stripping efficiency is a common issue that can be attributed to several factors:

  • Inappropriate Stripping Agent Concentration: The concentration of the stripping agent is crucial. For nitric acid (HNO₃), a very dilute solution is often most effective. Studies have shown that 0.001 M HNO₃ provides excellent stripping efficiency for several lanthanides.[1][2] Using deionized water or higher concentrations of HNO₃ can be less effective.[1]

  • Strong Lanthanide-DGA Complexation: The stability of the lanthanide-DGA complex plays a significant role. Due to the lanthanide contraction, heavier lanthanides form stronger complexes with DGA ligands and are generally more difficult to strip than lighter lanthanides.[1] For instance, the stripping efficiency for heavy lanthanides with some DGA isomers can be as low as 35% in a single stage.[1]

    • Solution: Consider employing multiple stripping stages. A three-stage stripping process can increase the overall efficiency to over 90%.[2]

  • DGA Ligand Structure: The specific structure of the DGA extractant influences the strength of complexation. Some isomeric forms of DGAs exhibit stronger interactions with lanthanides, making stripping more challenging.[1]

  • Presence of Phase Modifiers: While phase modifiers like tri(n-butyl)phosphate (TBP) and N,N-di(n-hexyl)octanamide (DHOA) can prevent third phase formation, they can also increase the extraction of acid, which in turn can inhibit the stripping of the metal.[3]

Q2: I am observing a third phase or emulsion during the stripping process. How can I prevent this?

A2: The formation of a third phase, an organic phase rich in the extracted metal complex that is immiscible with both the bulk organic and aqueous phases, is a known challenge. Here are some strategies to mitigate this issue:

  • Addition of a Phase Modifier: The most common solution is to add a phase modifier to the organic phase.[4][5][6][7]

    • 1-Octanol: Often used as a phase modifier to prevent third phase formation.[8][9]

    • Tri(n-butyl)phosphate (TBP): Effective at preventing organic phase splitting, especially at high metal and acid loadings.[4][5][6][7]

    • N,N-di(n-hexyl)octanamide (DHOA): Another effective phase modifier that can prevent third phase formation.[5][6][7][10]

  • Choice of Diluent: The diluent used for the DGA extractant can influence third phase formation. Using more polar diluents or aromatic diluents instead of aliphatic hydrocarbons like n-dodecane can help to suppress the formation of a third phase.[4][11]

  • DGA Extractant Structure: The structure of the DGA itself can play a role. For example, some unsymmetrical DGAs may be more prone to third phase formation during stripping.[8][9]

  • Control of Loading Conditions: High concentrations of extracted metal and acid in the organic phase are primary drivers for third phase formation.[5][6][7] Careful control of the extraction conditions to avoid excessive loading can be beneficial.

Q3: Which stripping agent should I use and at what concentration?

A3: The choice of stripping agent and its concentration is critical for efficient lanthanide recovery.

  • Dilute Nitric Acid (HNO₃): For many DGA systems, dilute nitric acid is a highly effective stripping agent. A concentration of 0.001 M HNO₃ has been identified as optimal in several studies, leading to high stripping efficiencies.[1][2]

  • Complexing Agents: In some cases, aqueous solutions containing complexing agents can be used for stripping.

    • SO₃-Ph-BTBP: A solution of 10 mmol L⁻¹ SO₃-Ph-BTBP in 0.3 mol L⁻¹ HNO₃ has been successfully used for stripping lanthanides.[8][9]

    • DTPA and Citric Acid: The stripping behavior with diethylenetriaminepentaacetic acid (DTPA) and citric acid has also been investigated.[2]

Q4: How does the specific lanthanide being stripped affect the process?

A4: The identity of the lanthanide is a key factor due to the phenomenon of lanthanide contraction. As the atomic number of the lanthanide increases, its ionic radius decreases, leading to a higher charge density.[1] This results in:

  • Stronger Complexation: Heavier lanthanides form more stable complexes with DGA ligands.[1]

  • Lower Stripping Efficiency: Consequently, heavier lanthanides are generally more difficult to strip from the organic phase compared to lighter lanthanides.[1] This difference in stripping behavior can be exploited for intra-lanthanide separations.

Data Presentation

Table 1: Single-Stage Stripping Efficiencies of Lanthanides with 0.001 M HNO₃

LanthanideDGA IsomerStripping Efficiency (%)Reference
Various Ln(III)LII> 70[1]
Heavy Ln(III)LI~ 35[1]

Note: LI is N,N′-dimethyl-N,N′-dioctyl diglycolamide and LII is N,N-dimethyl-N′,N′-dioctyl diglycolamide.

Table 2: Multi-Stage Stripping Efficiency with 0.001 M HNO₃

LanthanideNumber of StagesOverall Stripping Efficiency (%)Reference
All Lanthanides3> 90[2]

Table 3: Distribution Ratios for Lanthanide Stripping with SO₃-Ph-BTBP

DGA ExtractantLanthanideDistribution Ratio (D)
TODGAEu< 1
PnDdDGAEu< 1
iBDdDGAEu< 1
BDdDGAEu< 1
PDdDGAEu< 1

Organic Phase: 0.1 mol L⁻¹ diglycolamide in n-dodecane + 5 vol% 1-octanol. Aqueous Phase: 10 mmol L⁻¹ SO₃-Ph-BTBP in 0.3 mol L⁻¹ HNO₃. A lower distribution ratio indicates more effective stripping into the aqueous phase.[8][9]

Experimental Protocols

Protocol 1: General Lanthanide Stripping from a DGA-Loaded Organic Phase

This protocol outlines a typical procedure for stripping lanthanides from an organic phase containing a diglycolamide extractant.

Materials:

  • Lanthanide-loaded organic phase (e.g., 0.1 M DGA in n-dodecane with a phase modifier like 5 vol% 1-octanol).

  • Stripping solution (e.g., 0.001 M HNO₃).

  • Separatory funnels or centrifuge tubes.

  • Vortex mixer or mechanical shaker.

  • Centrifuge (if necessary for phase separation).

  • ICP-MS or other suitable analytical instrument for lanthanide concentration determination.

Procedure:

  • Phase Contact: In a suitable vessel (e.g., a 15 mL centrifuge tube), combine a known volume of the lanthanide-loaded organic phase with a known volume of the stripping solution. A 1:1 phase ratio is common.

  • Mixing: Tightly cap the vessel and agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and facilitate mass transfer. A vortex mixer or a mechanical shaker can be used.

  • Phase Separation: Allow the phases to separate. If an emulsion forms or separation is slow, centrifugation (e.g., at 3000 rpm for 5 minutes) can be employed to achieve a clean phase disengagement.[8][9]

  • Sample Collection: Carefully separate the aqueous and organic phases.

  • Analysis: Determine the concentration of the lanthanide in both the aqueous (post-stripping) and organic (post-stripping) phases using a suitable analytical technique.

  • Calculation of Stripping Efficiency: The stripping efficiency (SE) can be calculated using the following formula: SE (%) = (Total amount of lanthanide in aqueous phase after stripping / Total amount of lanthanide in organic phase before stripping) * 100

  • Multiple Stripping Stages (Optional): To improve stripping efficiency, the organic phase from step 4 can be subjected to further stripping stages by repeating steps 1-6 with fresh stripping solution.

Visualizations

LanthanideStrippingWorkflow cluster_prep Preparation cluster_process Stripping Process cluster_analysis Analysis prep_org Lanthanide-Loaded Organic Phase contact Phase Contact (1:1 ratio) prep_org->contact prep_aq Stripping Agent (e.g., 0.001 M HNO3) prep_aq->contact mix Vigorous Mixing (e.g., 30 min) contact->mix separate Phase Separation (Centrifugation if needed) mix->separate aq_out Stripped Aqueous Phase (Lanthanide Product) separate->aq_out org_out Stripped Organic Phase separate->org_out analyze Concentration Analysis (e.g., ICP-MS) aq_out->analyze org_out->analyze StrippingEfficiencyFactors cluster_solution Solution Chemistry cluster_organic Organic Phase Composition cluster_elemental Elemental Properties stripping_eff Stripping Efficiency stripping_agent Stripping Agent (Type & Concentration) stripping_agent->stripping_eff acidity Aqueous Phase Acidity acidity->stripping_eff dga_structure DGA Structure (Isomers, Alkyl Chains) dga_structure->stripping_eff diluent Diluent Type (Alkane, Aromatic, IL) diluent->stripping_eff modifier Phase Modifier (e.g., 1-Octanol, TBP) modifier->stripping_eff lanthanide Specific Lanthanide (Lanthanide Contraction) lanthanide->stripping_eff

References

Strategies to reduce metabolic flux imbalances in microbial glycolate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to metabolic flux imbalances during microbial glycolate (B3277807) production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Glycolate Titer and Yield

Potential Cause Troubleshooting/Validation Step Recommended Solution
Cofactor Imbalance (Insufficient NADPH) - Measure intracellular NADPH/NADH ratios. - Analyze the expression levels of native glyceraldehyde-3-phosphate dehydrogenase (GAPDH).- Express an NADP⁺-dependent GAPDH (e.g., GapC from Clostridium acetobutylicum) to directly generate NADPH from the glycolytic pathway.[1] - Delete the gene encoding the soluble transhydrogenase (e.g., sthA in E. coli) to prevent the conversion of NADPH to NADH.[1]
Suboptimal Carbon Flux to Glyoxylate (B1226380) Shunt - Perform metabolic flux analysis (MFA) to quantify carbon distribution between the TCA cycle and the glyoxylate shunt. - Check the expression levels of key glyoxylate shunt enzymes.- Overexpress genes for isocitrate lyase (aceA), glyoxylate reductase (ycdW), and isocitrate dehydrogenase kinase/phosphatase (aceK).[2][3][4] - Overexpress citrate (B86180) synthase (gltA) to increase the pool of citrate, the precursor for the glyoxylate shunt.[4][5] - Delete or knockdown the gene for isocitrate dehydrogenase (icd) to block the TCA cycle and redirect carbon flux through the glyoxylate shunt.[1][2]
Competition from Byproduct Pathways - Analyze fermentation broth for common byproducts like acetate (B1210297), lactate, and ethanol (B145695) using HPLC.- Delete genes responsible for major byproduct formation (e.g., ldhA for lactate, ackA-pta for acetate).[3]
Degradation of Glycolate - Assay for glycolate oxidase or other potential glycolate-consuming enzyme activities.- Identify and delete genes encoding enzymes that catabolize glycolate (e.g., glcDEF).[4]
Metabolic Burden from High Gene Expression - Monitor cell growth rate and viability post-induction. - Compare protein expression levels with glycolate production rates.- Fine-tune the expression of pathway enzymes using a library of synthetic constitutive promoters with varying strengths instead of strong inducible promoters.[5]

Issue 2: Acetate Accumulation

Potential Cause Troubleshooting/Validation Step Recommended Solution
Overflow Metabolism - Monitor acetate concentration in relation to glucose consumption rate.- Implement a fed-batch fermentation strategy to maintain a low glucose concentration in the medium.[5] - Optimize aeration and agitation to ensure sufficient oxygen supply, which can reduce acetate formation.[5][6]
Active Acetate Synthesis Pathways - Confirm the presence and expression of genes like ackA and pta.- Delete the genes encoding phosphotransacetylase (pta) and acetate kinase (ackA) to block the primary acetate production pathway.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic bottlenecks in microbial glycolate production from glucose?

A1: The two main bottlenecks are cofactor imbalance and unfavorable carbon flux distribution.[1] Glycolate synthesis requires NADPH, but glycolysis primarily produces NADH. Additionally, the native tricarboxylic acid (TCA) cycle competes with the desired glyoxylate shunt for the key intermediate, isocitrate.[1][2]

Q2: How can I increase the carbon flux towards the glyoxylate shunt?

A2: A common strategy is to weaken or block the TCA cycle by deleting the gene for isocitrate dehydrogenase (ICDH).[1] This forces the metabolic flux from isocitrate into the glyoxylate shunt. Concurrently, overexpressing the key enzymes of the shunt, namely isocitrate lyase (AceA) and glyoxylate reductase (YcdW), is crucial.[3] Overexpression of citrate synthase (GltA) can also enhance the flux towards citrate, the entry point of this pathway.[4]

Q3: My engineered strain shows poor growth after genetic modifications. What can I do?

A3: Poor growth is often a sign of metabolic burden or the accumulation of toxic intermediates. Modulating the expression levels of the heterologous genes is a key solution. Instead of using strong, inducible promoters, consider employing a library of constitutive synthetic promoters to fine-tune enzyme expression, which can lead to a more balanced metabolic state.[5] Also, ensure that essential pathways for biomass formation are not completely inhibited.

Q4: Is it better to use inducible or constitutive promoters for the glycolate production pathway?

A4: While inducible promoters offer temporal control, they often require expensive and potentially toxic inducers like IPTG, which is not ideal for large-scale production.[5] Constitutive promoters, particularly synthetic ones with varying strengths, can be optimized to balance pathway expression, reduce metabolic load, and eliminate the need for inducers, making the process more cost-effective.[5]

Q5: What are alternative feedstocks to glucose for glycolate production?

A5: Besides glucose, other substrates like xylose, glycerol (B35011), and acetate have been successfully used for glycolate production in engineered microbes.[3][8][9][10] These alternative feedstocks can be advantageous as they are often cheaper and derived from renewable resources. However, they may require the engineering of novel metabolic pathways.[8][9]

Data Presentation

Table 1: Comparison of Engineered E. coli Strains for Glycolate Production

Strain/StrategyKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g or mol/mol)Reference
Engineered E. coliIntegration of gapC, inactivation of ICDH, SthA, and byproduct pathways, upregulation of aceA and ycdW.Glucose411.87 mol/mol glucose[1]
Mgly434Overexpression of aceA, aceK, ycdW, and gltA; deletion of glycolate degradation pathways.Glucose65.50.765 g/g glucose (90% theoretical)[3][4]
Mgly4T1562Overexpression of aceA, aceK, ycdW, and gltA using constitutive synthetic promoters.Glucose15.5397.32% theoretical yield (shake-flask)[5]
Engineered E. coliOverexpression of aceA, ycdW, aceK in an aceB and glcB deleted background.Glucose56.440.52 g/g glucose[11]
Engineered E. coliReinforced glyoxylate bypass, overexpression of glyoxylate reductase, elimination of side reactions.Acetate2.75N/A[10]
Engineered E. coli (TZ-108)Novel pathway from glycerol using alditol oxidase and other enzymes; deletion of native glycerol assimilation pathways.Glycerol4.74N/A[8]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using Homologous Recombination (Lambda Red System)

  • Preparation of Electrocompetent Cells: Grow E. coli strain containing the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium with ampicillin (B1664943) and L-arabinose to an OD₆₀₀ of 0.4-0.6.

  • Preparation of PCR Cassette: Amplify a resistance cassette (e.g., kanamycin (B1662678) resistance) with 50 bp homology arms flanking the target gene to be deleted. Purify the PCR product.

  • Electroporation: Wash the electrocompetent cells with ice-cold 10% glycerol. Electroporate the purified PCR cassette into the cells.

  • Selection and Verification: Plate the cells on LB agar (B569324) with the appropriate antibiotic to select for transformants. Verify the gene knockout by colony PCR and DNA sequencing.

  • Curing of Helper Plasmid: Remove the temperature-sensitive pKD46 plasmid by incubating the verified colonies at 37°C or 42°C.

Protocol 2: Overexpression of Pathway Genes

  • Plasmid Construction: Clone the gene(s) of interest (e.g., aceA, ycdW, gltA) into an expression vector under the control of a suitable promoter (e.g., a synthetic constitutive promoter).

  • Transformation: Transform the constructed plasmid into the desired E. coli host strain.

  • Expression Analysis: Grow the engineered strain under production conditions. Analyze protein expression levels using SDS-PAGE and quantify gene transcripts using RT-qPCR to confirm successful overexpression.

Protocol 3: Fed-Batch Fermentation for Glycolate Production

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable medium (e.g., M9 minimal medium with glucose) overnight.

  • Bioreactor Setup: Prepare a 5-L bioreactor with production medium. Set initial parameters for temperature (e.g., 37°C for growth, then shift to 30°C for production), pH (controlled at ~7.0), and dissolved oxygen.[5]

  • Batch Phase: Inoculate the bioreactor with the seed culture. Allow the cells to grow until the initial carbon source is nearly depleted.

  • Fed-Batch Phase: Start a continuous feed of a concentrated glucose solution to maintain a low residual glucose level. This prevents overflow metabolism and acetate accumulation.

  • Sampling and Analysis: Periodically take samples to measure OD₆₀₀, glucose concentration, and glycolate and byproduct concentrations using HPLC.[5]

Protocol 4: Quantification of Glycolate by HPLC

  • Sample Preparation: Centrifuge the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Analyze the filtered supernatant using an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.

  • Quantification: Use a standard curve of known glycolate concentrations to quantify the amount of glycolate in the samples.

Visualizations

Metabolic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate Biomass Biomass PEP->Biomass Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Acetyl_CoA->Biomass Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA (overexpressed) TCA_Cycle TCA Cycle Isocitrate->TCA_Cycle icd (deleted) Glycolate Glycolate Glyoxylate->Glycolate ycdW (overexpressed) Glycolysis_NADH Glycolysis (produces NADH) Glycolysis_NADPH Engineered Glycolysis (produces NADPH via GapC)

Caption: Engineered glycolate pathway in E. coli from glucose.

Troubleshooting_Workflow Start Low Glycolate Titer Check_Byproducts Analyze Byproducts (HPLC) Start->Check_Byproducts Check_Flux Metabolic Flux Analysis (MFA) Start->Check_Flux Check_Growth Monitor Cell Growth & Viability Start->Check_Growth High_Acetate High Acetate? Check_Byproducts->High_Acetate Low_Flux Flux to Glyoxylate Low? Check_Flux->Low_Flux Poor_Growth Poor Growth? Check_Growth->Poor_Growth High_Acetate->Check_Flux No Optimize_Aeration Optimize Aeration / Fed-batch High_Acetate->Optimize_Aeration Yes Delete_ackA Delete Acetate Pathway (ackA) High_Acetate->Delete_ackA Yes Low_Flux->Check_Growth No Overexpress_aceA_ycdW Overexpress aceA, ycdW, gltA Low_Flux->Overexpress_aceA_ycdW Yes Delete_icd Delete icd Low_Flux->Delete_icd Yes Tune_Promoters Tune Promoter Strength Poor_Growth->Tune_Promoters Yes End Improved Titer Optimize_Aeration->End Delete_ackA->End Overexpress_aceA_ycdW->End Delete_icd->End Tune_Promoters->End

Caption: Troubleshooting workflow for low glycolate production.

Experimental_Workflow cluster_strain Strain Engineering cluster_eval Evaluation cluster_opt Optimization Host_Selection Select Host Strain Gene_Deletion Delete Competing Pathways (e.g., icd, ackA) Host_Selection->Gene_Deletion Gene_Overexpression Overexpress Glycolate Pathway (aceA, ycdW, gltA) Gene_Deletion->Gene_Overexpression Promoter_Tuning Fine-tune Expression (Synthetic Promoters) Gene_Overexpression->Promoter_Tuning Shake_Flask Shake Flask Cultivation Promoter_Tuning->Shake_Flask HPLC_Analysis HPLC Analysis of Glycolate Shake_Flask->HPLC_Analysis Fed_Batch Fed-Batch Fermentation HPLC_Analysis->Fed_Batch Promising Strain MFA Metabolic Flux Analysis Fed_Batch->MFA Detailed Characterization Final_Strain Optimized Production Strain Fed_Batch->Final_Strain MFA->Promoter_Tuning Iterative Improvement

Caption: General experimental workflow for strain development.

References

Technical Support Center: Fine-Tuning Synthetic Promoters for Enhanced Glycolate Biosynthesis in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the fine-tuning of synthetic promoters to enhance glycolate (B3277807) biosynthesis in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is fine-tuning promoter strength crucial for glycolate biosynthesis?

A1: Fine-tuning promoter strength is essential to balance the metabolic flux within the glycolate biosynthetic pathway.[1][2] Using overly strong promoters can lead to excessive protein expression, which creates a significant metabolic burden on the host cells.[1][2][3] This imbalance can result in the accumulation of toxic intermediates, depletion of essential cellular resources, and ultimately, reduced glycolate titers and yields.[1][2] Conversely, weak promoters may not provide sufficient enzyme levels to achieve high productivity. Therefore, optimizing promoter strength for each gene in the pathway is critical for maximizing the carbon flux towards glycolate synthesis.[1][2]

Q2: What are the advantages of using constitutive synthetic promoters over inducible promoters for glycolate production?

A2: Constitutive synthetic promoters offer several advantages for industrial-scale glycolate production. A primary benefit is the elimination of expensive inducers like IPTG, which significantly reduces fermentation costs.[1][2][4] Inducible systems can also introduce expression heterogeneity within the cell population. Constitutive promoters, when properly selected from a library of varying strengths, allow for stable and balanced expression of pathway enzymes throughout the fermentation process, leading to more consistent and cost-effective production.[1][2]

Q3: Which genes are the key targets for promoter optimization in the glycolate biosynthetic pathway in E. coli?

A3: The key enzymes in the modified glyoxylate (B1226380) shunt for glycolate production are the primary targets for promoter optimization. These include:

  • Citrate synthase (gltA): Enhances the carbon flux towards glyoxylate.[1][2][5]

  • Isocitrate lyase (aceA): A key enzyme in the glyoxylate shunt.[1][2][4]

  • Isocitrate dehydrogenase kinase/phosphatase (aceK): Regulates the activity of isocitrate dehydrogenase.[1][2]

  • Glyoxylate reductase (ycdW): Catalyzes the final step of converting glyoxylate to glycolate.[1][2][4] Studies have shown that the high expression of YcdW and GltA, in particular, can be rate-limiting steps and are crucial for promoting glycolate production.[4]

Q4: How can I efficiently screen a large library of synthetic promoters to find the optimal combination for glycolate production?

A4: High-throughput screening methods are essential for efficiently screening large promoter libraries. A powerful technique is the use of a glycolate-responsive biosensor.[3][4] This involves designing a genetic circuit where a fluorescent reporter protein (like sfGFP) or a selectable marker is expressed in response to intracellular glycolate concentrations.[3][4] This allows for the rapid identification of high-producing colonies from a large library using fluorescence-activated cell sorting (FACS) or by observing colony size on selective plates.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no glycolate production after engineering the pathway with synthetic promoters. 1. Suboptimal Promoter Strength: The chosen synthetic promoters may be too weak or mismatched for the target genes, leading to insufficient enzyme expression.[1][2]2. Metabolic Imbalance: Overexpression of one enzyme can lead to the accumulation of a toxic intermediate or deplete essential precursors.[1][2]3. Incorrect Genetic Construct: Errors in plasmid assembly or genomic integration of the promoter-gene cassettes.4. Host Strain Issues: The chosen E. coli strain may have competing metabolic pathways that are still active.[6]1. Screen a Promoter Library: Utilize a library of synthetic promoters with varying strengths to identify the optimal expression level for each gene in the pathway.[1][2]2. Use a Biosensor: Employ a glycolate-responsive biosensor for high-throughput screening of the promoter library to find the best-performing combinations.[3][4]3. Verify Constructs: Sequence verify all plasmids and genomic integrations to ensure the correct promoter is upstream of the intended gene.4. Optimize Host Strain: Consider knocking out competing pathways, such as those involved in acetate (B1210297) production or further metabolism of glyoxylate.[6]
High acetate accumulation and low glycolate yield. 1. Carbon Overflow: High glucose uptake rates can lead to overflow metabolism and the production of acetate, especially with strong glycolytic flux.[1]2. Imbalance in TCA Cycle and Glyoxylate Shunt: Insufficient flux through the glyoxylate shunt can lead to the accumulation of acetyl-CoA, which is then converted to acetate.[1][6]1. Fed-batch Fermentation: Implement a fed-batch strategy to maintain a low glucose concentration, which can reduce acetate formation.[1][2]2. Fine-tune Promoter Strengths: Modulate the expression of key enzymes like gltA and aceA to better balance the carbon flux between the TCA cycle and the glyoxylate shunt.[1][6]3. Knockout Acetate Pathways: Delete genes involved in acetate production, such as ackA-pta.
Poor cell growth after introducing the synthetic pathway. 1. Metabolic Burden: High levels of recombinant protein expression from strong synthetic promoters can impose a severe metabolic load on the cells.[1][2][3]2. Toxicity of Intermediates: An imbalanced pathway can lead to the accumulation of toxic metabolic intermediates.1. Use Weaker Promoters: Select weaker constitutive promoters from a library to reduce the overall metabolic burden.[1][2]2. Balance the Pathway: Systematically tune the expression of each enzyme in the pathway to prevent the buildup of any single intermediate. A modular optimization approach can be effective.[4]
Inconsistent results between shake flask and bioreactor experiments. 1. Different Environmental Conditions: Oxygen availability, pH, and nutrient concentrations can vary significantly between shake flasks and controlled bioreactors, affecting promoter activity and overall metabolism.1. Optimize Fermentation Parameters: Systematically optimize pH, dissolved oxygen, and feeding strategies in the bioreactor to replicate and enhance the conditions favorable for glycolate production observed in shake flasks.[1][2]2. Characterize Promoters under Relevant Conditions: If possible, characterize the promoter library under conditions that mimic the bioreactor environment.

Quantitative Data Summary

Table 1: Comparison of Glycolate Production in Engineered E. coli Strains

StrainKey Genetic ModificationsPromoter SystemCultivation MethodTiter (g/L)Yield (% theoretical)Reference
Mgly6-H1Overexpression of ycdW, aceA, gltAGradient-strength PUTRs5-L Fed-batch40.9 ± 3.778.2[4]
Mgly4T1562Overexpression of ycdW, aceA, aceKConstitutive Synthetic PromotersShake Flask3.0297.32[1][2]
Mgly4T1562Overexpression of ycdW, aceA, aceKConstitutive Synthetic PromotersFed-batch15.5363.6[1][2]
AG0956Overexpression of aceA, ycdWNot specifiedNot specified52.245[1]
Mgly434Overexpression of aceA, aceK, ycdW, gltANot specifiedNot specified65.590[1]

Experimental Protocols

Protocol 1: Construction of a Synthetic Promoter Library for Pathway Optimization
  • Promoter Library Source: Utilize a pre-existing library of well-characterized constitutive synthetic promoters with a range of strengths or create a library through methods like error-prone PCR of a template promoter.[7][8]

  • Plasmid Backbone: Clone the promoter library upstream of the gene of interest (e.g., ycdW, aceA, gltA) in an appropriate expression vector. A modular cloning system can facilitate the assembly of different promoter-gene combinations.

  • Gene Synthesis and Cloning: The coding sequences for key enzymes (gltA, aceA, aceK, ycdW) are PCR amplified from E. coli genomic DNA or synthesized.

  • Library Assembly: Employ a method like Golden Gate or Gibson assembly to create a library of plasmids, each containing a different synthetic promoter controlling the expression of a target gene. For multi-gene pathways, a combinatorial assembly approach can be used to generate a diverse library of pathway variants.[4]

  • Transformation: Transform the assembled plasmid library into the desired E. coli host strain (e.g., a strain with relevant genomic modifications).

Protocol 2: High-Throughput Screening Using a Glycolate Biosensor
  • Biosensor Construction: Construct a glycolate-responsive biosensor plasmid. This typically involves cloning a glycolate-responsive transcriptional regulator (e.g., glcC) and its corresponding promoter (e.g., PglcD) controlling the expression of a reporter gene (e.g., sfGFP or tetA).[3][4]

  • Co-transformation: Co-transform the host E. coli strain with the synthetic promoter pathway library and the biosensor plasmid.

  • Plate-Based Screening: Plate the transformed cells on agar (B569324) plates.

    • If using a fluorescent reporter, screen colonies for high fluorescence intensity using a fluorescence plate reader or by visual inspection under appropriate excitation light.

    • If using a resistance marker like tetA, plate on selective media (e.g., containing tetracycline). The size of the colony can be correlated with glycolate production.[4]

  • Cultivation and Analysis: Pick the best-performing colonies (high fluorescence or larger size) and cultivate them in 96-well deep-well plates.

  • Quantification: Measure the glycolate concentration in the culture supernatant using HPLC to confirm the production levels of the selected candidates.

Protocol 3: Fed-Batch Fermentation for Glycolate Production
  • Inoculum Preparation: Grow a seed culture of the best-performing engineered E. coli strain in a suitable medium (e.g., LB or M9) overnight.

  • Bioreactor Setup: Prepare a 5-L bioreactor with a defined mineral salt medium containing an initial concentration of glucose.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase: Allow the culture to grow in batch mode until the initial glucose is nearly depleted. Maintain pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., NH4OH) and maintain dissolved oxygen above a certain level (e.g., 20%) by adjusting agitation and aeration.

  • Fed-Batch Phase: Initiate a feeding strategy to supply a concentrated glucose solution at a rate that maintains a low residual glucose concentration. This prevents the formation of inhibitory byproducts like acetate.[1][2]

  • Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD600), glucose concentration, and glycolate and other metabolite concentrations by HPLC.

  • Harvest: Continue the fermentation until glycolate production ceases or reaches a plateau.

Visualizations

Glycolate_Biosynthesis_Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate gltA (Citrate Synthase) Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA (Isocitrate Lyase) Succinate Succinate TCA_Cycle TCA Cycle Isocitrate->TCA_Cycle aceK regulates (Isocitrate Dehydrogenase) Glycolate Glycolate Glyoxylate->Glycolate ycdW (Glyoxylate Reductase) Succinate->TCA_Cycle To TCA Cycle

Caption: Engineered glycolate biosynthesis pathway in E. coli.

Experimental_Workflow cluster_0 Library Construction cluster_1 High-Throughput Screening cluster_2 Production & Scale-up promoter_library Synthetic Promoter Library assembly Combinatorial Assembly promoter_library->assembly pathway_genes Pathway Genes (gltA, aceA, ycdW, etc.) pathway_genes->assembly plasmid_library Plasmid Library assembly->plasmid_library transformation Transformation into E. coli with Biosensor plasmid_library->transformation screening Fluorescence/Plate Screening transformation->screening cultivation 96-well Plate Cultivation screening->cultivation hplc HPLC Analysis cultivation->hplc best_strain Optimized Strain hplc->best_strain shake_flask Shake Flask Validation best_strain->shake_flask fed_batch Fed-Batch Fermentation shake_flask->fed_batch

Caption: Workflow for fine-tuning glycolate biosynthesis.

References

Validation & Comparative

A Comparative Analysis of Diglycolate and EDTA for Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective chelation of heavy metals is a critical area of research in toxicology, environmental science, and pharmacology. Ethylenediaminetetraacetic acid (EDTA) is a well-established and potent chelating agent used extensively in various applications, from treating heavy metal poisoning to acting as a stabilizer in pharmaceutical formulations.[1][2] This guide provides a comparative study of diglycolate, a dicarboxylic acid, and EDTA for the chelation of heavy metals, presenting available experimental data, detailed methodologies for relevant experiments, and visualizations of the chelation process.

Executive Summary

EDTA generally forms significantly more stable complexes with a wide range of divalent and trivalent heavy metal ions compared to this compound. This is attributed to EDTA's hexadentate nature, allowing it to form multiple chelate rings with a metal ion, a phenomenon known as the chelate effect.[3] this compound, as a tridentate ligand, also forms stable complexes but to a lesser extent. While comprehensive stability constant data for this compound with all common heavy metals is not as readily available as for EDTA, the existing data for lead and copper, along with its known chelation of other divalent cations, allows for a valuable comparison.

Data Presentation: Stability of Metal-Chelator Complexes

The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal ion. The tables below summarize the available stability constants for this compound and EDTA with various heavy metals.

Table 1: Stability Constants (log K) of this compound-Metal Complexes

Metal Ionlog K₁log K₂Conditions
Lead (Pb²⁺)3.45.9Polarography
Copper (Cu²⁺)3.14.7Polarography
Thallium (Tl⁺)3.486.51308 K, I = 1 M (KNO₃)

Table 2: Stability Constants (log K) of EDTA-Metal Complexes

Metal Ionlog KConditions
Lead (Pb²⁺)18.020 °C, I = 0.1 M (KNO₃)
Cadmium (Cd²⁺)16.520 °C, I = 0.1 M (KNO₃)
Mercury (Hg²⁺)21.820 °C, I = 0.1 M (KNO₃)
Copper (Cu²⁺)18.820 °C, I = 0.1 M (KNO₃)
Zinc (Zn²⁺)16.520 °C, I = 0.1 M (KNO₃)
Iron (Fe³⁺)25.120 °C, I = 0.1 M (KNO₃)
Calcium (Ca²⁺)10.720 °C, I = 0.1 M (KNO₃)

Chelation Mechanisms

The chelation process involves the formation of coordinate bonds between a central metal ion and a ligand (the chelating agent), resulting in a stable, ring-like structure called a chelate.

Chelation Mechanism cluster_EDTA EDTA Chelation cluster_this compound This compound Chelation M_EDTA Heavy Metal Ion (Mⁿ⁺) Complex_EDTA [M(EDTA)]ⁿ⁻⁴ Complex (Hexadentate) M_EDTA->Complex_EDTA Forms 5 chelate rings EDTA EDTA EDTA->Complex_EDTA M_DGA Heavy Metal Ion (Mⁿ⁺) Complex_DGA [M(DGA)]ⁿ⁻² Complex (Tridentate) M_DGA->Complex_DGA Forms 2 chelate rings DGA This compound DGA->Complex_DGA

Caption: General mechanism of heavy metal chelation by EDTA and this compound.

Experimental Protocols

The determination of stability constants and chelation capacity relies on various analytical techniques. Below are detailed methodologies for three key experiments.

Potentiometric Titration for Stability Constant Determination

This method involves titrating a solution containing the metal ion and the chelating agent with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., 0.01 M Pb(NO₃)₂) in deionized water.

    • Prepare a standard solution of the chelating agent (this compound or EDTA) of a similar concentration.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), free from carbonate.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • In a thermostated vessel at a constant temperature (e.g., 25 °C), place a known volume of a solution containing the metal ion, the chelating agent, the background electrolyte, and a known amount of strong acid (to lower the initial pH).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

  • Titration Procedure:

    • Add small, precise increments of the standard NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

    • Continue the titration until the pH changes become negligible.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain a titration curve.

    • Calculate the protonation constants of the chelating agent by titrating it in the absence of the metal ion.

    • Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) of the metal-chelator complexes.

Potentiometric Titration Workflow A Prepare Solutions (Metal, Chelator, NaOH, Electrolyte) C Set up Titration Vessel (Metal + Chelator + Acid + Electrolyte) A->C B Calibrate pH Meter B->C D Titrate with NaOH C->D E Record pH and Volume D->E Incremental additions E->D F Plot Titration Curve E->F G Calculate Protonation Constants (Chelator only titration) F->G H Calculate Stability Constants (Software Analysis) F->H G->H

Caption: Workflow for determining stability constants via potentiometric titration.

UV-Vis Spectrophotometry for Chelation Capacity

This technique is used to determine the stoichiometry and chelation capacity by monitoring changes in the absorbance of a solution as the metal and chelator concentrations are varied.

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal salt and the chelating agent of known concentrations.

    • Prepare a buffer solution to maintain a constant pH.

  • Method of Continuous Variation (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and chelator is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-chelator complex. This wavelength is determined by scanning the spectrum of a solution containing the complex.

    • Plot the absorbance versus the mole fraction of the chelator. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of [Chelator]/[Metal]. The plot will typically show two linear segments that intersect at a point corresponding to the stoichiometry of the complex.

  • Chelation Capacity Calculation:

    • The chelation capacity can be calculated from the stoichiometry and the concentration of the chelator.

UV-Vis Spectrophotometry Workflow (Job's Plot) A Prepare Stock Solutions (Metal, Chelator, Buffer) B Determine λ_max of Complex A->B C Prepare Solutions with Varying Mole Fractions ([M]+[L] = constant) A->C D Measure Absorbance at λ_max B->D C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry (from plot maximum) E->F

Caption: Workflow for determining complex stoichiometry using UV-Vis spectrophotometry.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of the chelating agent in the exact same buffer to avoid heats of dilution. The concentration of the chelator in the syringe should typically be 10-20 times that of the metal ion in the cell.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Load the metal ion solution into the sample cell and the same buffer into the reference cell.

    • Load the chelating agent solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the chelating agent into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to the heat change per injection.

    • Integrate the area under each peak to obtain the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of chelator to metal.

    • Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Isothermal Titration Calorimetry (ITC) Workflow A Prepare and Degas Solutions (Metal in cell, Chelator in syringe, Identical buffer) B Load Samples and Equilibrate Temperature A->B C Inject Chelator into Metal Solution B->C D Measure Heat Change per Injection C->D Sequential injections D->C E Integrate Raw Data to get Heat/Injection D->E F Plot Binding Isotherm (Heat vs. Molar Ratio) E->F G Fit Data to Binding Model F->G H Determine Thermodynamic Parameters (Kₐ, ΔH, n, ΔG, ΔS) G->H

Caption: Workflow for thermodynamic profiling of metal chelation using ITC.

Conclusion

Based on the available stability constants, EDTA is a demonstrably more potent chelating agent for a broad spectrum of heavy metals than this compound. The significantly higher log K values for EDTA with lead, copper, and other heavy metals indicate the formation of much more stable complexes. This enhanced stability is a direct consequence of the chelate effect, where EDTA's six donor atoms create a more entropically favorable and stable structure around the metal ion.

While this compound is a less powerful chelator than EDTA, it still forms stable complexes with divalent metal ions like lead and copper. Its utility as a chelating agent would depend on the specific application, the target metal, and the required stability of the complex. For applications where a very high binding affinity is not essential, or where the stronger chelation by EDTA might be undesirable (e.g., leading to the depletion of essential minerals), this compound could be considered as a milder alternative.

Further research is required to determine the stability constants of this compound with other environmentally and biologically significant heavy metals such as cadmium, mercury, and arsenic to enable a more complete comparative assessment. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

Performance Showdown: Diglycolamic Acid Versus Organophosphorus Extractants in Lanthanide and Actinide Separation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of diglycolamic acid and organophosphorus-based extractants in the separation of f-block elements.

In the intricate world of chemical separations, particularly for the challenging task of isolating specific lanthanides and actinides, the choice of extractant is paramount. For decades, organophosphorus compounds have been the workhorses of the industry. However, the emergence of diglycolamic acid-based extractants has presented a compelling alternative, demonstrating significant advantages in certain applications. This guide provides an objective, data-driven comparison of these two classes of extractants, offering insights into their performance, mechanisms, and ideal use cases.

At a Glance: Key Performance Metrics

The efficiency of an extractant is primarily evaluated by its ability to selectively extract target metal ions from an aqueous solution into an organic phase. This is quantified by the extraction percentage and the separation factor (SF), which indicates the extractant's ability to separate two different metal ions.

Table 1: Comparative Extraction Percentages (%) of Light Lanthanides

LanthanideHDEHDGA (Diglycolamic Acid)D2EHPA (Organophosphorus)Cyanex 272 (Organophosphorus)
Lanthanum (La)85.1~99.4[1]Low
Cerium (Ce)98.1~100[1]Low
Praseodymium (Pr)99.5Not specifiedNot specified
Neodymium (Nd)99.9~99.7[1]Low

Conditions for HDEHDGA: pH ~2.8.[2] Conditions for D2EHPA: 1.0 M D2EHPA from 0.1 M HNO3.[1] Organophosphorus extractants like D2EHPA generally show high extraction efficiencies for lanthanides.[3][4]

Table 2: Separation Factors (SF) for Adjacent Light Lanthanides

Separation PairHDEHDGA (Diglycolamic Acid)D2EHPA (Organophosphorus)Cyanex 272 (Organophosphorus)
Ce/La6.68Not specified~1[2]
Pr/Ce2.79Not specifiedNot specified
Nd/Pr2.65Not specifiedNot specified

Higher separation factors indicate better separation. HDEHDGA shows significantly better separation factors for adjacent light lanthanides compared to organophosphorus extractants.[2][5]

Diglycolamic acids, such as N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA), demonstrate outstanding selectivity for light lanthanides with considerable separation factors under low acid concentrations.[2] In contrast, while organophosphorus extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) are effective for extraction, they often exhibit lower selectivity between adjacent light lanthanides.[2] For heavier rare earth elements, D2EHPA is known to be efficient.[6]

The Underlying Chemistry: Mechanism of Extraction

Both diglycolamic acids and acidic organophosphorus extractants primarily operate via a cation-exchange mechanism.[2][7] In this process, the acidic proton of the extractant molecule is exchanged for a metal ion from the aqueous phase, leading to the formation of a neutral metal-extractant complex that is soluble in the organic diluent.

The stoichiometry of the extracted complex, which is the ratio of extractant molecules to the metal ion, is a crucial factor. For diglycolamic acids like N,N-dioctyldiglycolamic acid (DODGAA), the transfer of lanthanide ions (Ln³⁺) proceeds through a proton-exchange reaction, forming a 1:3 complex, Ln(DODGAA)₃.[7][8] Similarly, organophosphorus extractants also form complexes with the metal ions, though the stoichiometry can vary depending on the specific extractant and conditions.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Ln3_aq Ln³⁺(aq) Ln_DGA_org Ln(DGA)₃(org) Ln3_aq->Ln_DGA_org Complexation H_plus_aq 3H⁺(aq) DGA_org 3(DGA-H)(org) DGA_org->H_plus_aq Proton Exchange DGA_org->Ln_DGA_org G start Start prep_aq Prepare Aqueous Phase (Metal Ions in Acid/Buffer) start->prep_aq prep_org Prepare Organic Phase (Extractant in Diluent) start->prep_org mix Mix Aqueous & Organic Phases (Vigorous Shaking) prep_aq->mix prep_org->mix separate Phase Separation (Allow to Settle) mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq loaded_org Loaded Organic Phase separate->loaded_org end End analyze_aq->end strip Stripping (Contact Loaded Organic with Acid Solution) analyze_strip Analyze Stripping Solution (Purified Metals) strip->analyze_strip analyze_strip->end loaded_org->strip G cluster_DGA Diglycolamic Acid Extractants cluster_OP Organophosphorus Extractants DGA_pros Pros: - High selectivity for light lanthanides - High separation factors for adjacent Lns - Efficient extraction from moderately acidic solutions application Application-Specific Choice DGA_pros->application DGA_cons Cons: - Can be more expensive - May require phase modifiers DGA_cons->application OP_pros Pros: - High extraction efficiency for a wide range of REEs - Well-established and widely used - Generally lower cost OP_pros->application OP_cons Cons: - Lower selectivity for adjacent light lanthanides - Can form stable emulsions OP_cons->application comparison Performance Comparison comparison->DGA_pros Superior for Light Ln Separation comparison->OP_pros Superior for Bulk REE Extraction

References

A Comparative Guide to HPLC and Alternative Methods for Diglycolate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the assessment of diglycolate purity. Ensuring the purity of diglycolic acid is critical in pharmaceutical development and manufacturing due to its potential toxicity. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely adopted technique for the purity analysis of non-volatile organic acids like this compound. Its robustness, precision, and ability to separate closely related impurities make it a preferred method in quality control laboratories.

Experimental Protocol: A Validated Reverse-Phase HPLC Method

This protocol is based on established methods for the analysis of organic acids and is suitable for the validation of diglycolic acid purity.[1][2][3]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution of organic acids.[1][2][3]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of a weak acid, such as 5 mM phosphoric acid adjusted to a pH of 2.1, provides excellent separation.[1][2][3]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[1][2]

  • Detection: UV detection at 210 nm is effective for the carboxyl group in diglycolic acid and related impurities.[1][2][3][4][5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of diglycolic acid reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 150% of the expected sample concentration.

  • Sample Solution: Accurately weigh and dissolve the diglycolic acid sample in the mobile phase to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Potential Impurities in Diglycolic Acid

The manufacturing process of diglycolic acid can introduce several impurities. Technical grade glycolic acid, a related compound, is known to contain impurities such as formic acid, formaldehyde, and methoxyacetic acid. Given the synthesis routes for diglycolic acid, which include the oxidation of diethylene glycol or the reaction of chloroacetic acid, potential impurities could include:[6]

  • Residual starting materials (e.g., diethylene glycol, chloroacetic acid)

  • By-products of oxidation (e.g., glycolic acid, oxalic acid)

  • Related ether dicarboxylic acids

Method Validation Workflow

The validation of an HPLC method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validated_method Validated Method stability->validated_method

A typical workflow for HPLC method validation.

Comparison of Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high throughput.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Separation based on electrophoretic mobility in a capillary.
Sample Volatility Not required.Required (derivatization is often necessary for organic acids).Not required.
Limit of Detection (LOD) 0.001–0.07 mg/L (for organic acids)[5]~1 mg/L (in biological matrices)~5 mg/L (for short-chain carboxylic acids)
Limit of Quantification (LOQ) 0.007–1.737 µg/mL (for organic acids)[7]Typically 3-5 times the LOD.Typically 3-5 times the LOD.
Specificity Good, can be enhanced with diode array detection.Excellent, provides structural information.Good, high resolving power for small charged molecules.
Throughput Moderate.Lower, due to sample preparation and longer run times.High.
Cost (Instrument) Moderate.High.Low to moderate.
Cost (Operational) Moderate.High (requires carrier gases and derivatizing agents).Low.

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity but requires derivatization to make non-volatile organic acids like this compound suitable for analysis.

Experimental Protocol Outline:

  • Derivatization: The carboxylic acid groups of this compound are converted to a more volatile form, typically through esterification (e.g., with BF3-methanol) or silylation (e.g., with BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, typically with a polar capillary column (e.g., WAX column), for separation.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for small, charged molecules like organic acids. It offers rapid analysis times and low solvent consumption.

Experimental Protocol Outline:

  • Buffer System: A background electrolyte (buffer) is chosen to control the pH and ionic strength, which influences the separation.

  • Sample Injection: A small plug of the sample is introduced into the capillary by electromigration or hydrodynamic injection.

  • Separation: A high voltage is applied across the capillary, causing the analytes to migrate at different velocities based on their charge-to-size ratio.

  • Detection: Detection is typically performed using UV-Vis absorbance as the analytes pass through a detection window in the capillary.

Conclusion

The choice of analytical method for this compound purity assessment depends on a balance of factors including the required sensitivity, specificity, sample throughput, and available resources.

  • HPLC-UV stands out as a robust and reliable method for routine quality control, offering a good balance of performance and cost-effectiveness. Its ability to be readily validated makes it a cornerstone of pharmaceutical analysis.

  • GC-MS is the method of choice when unambiguous identification of impurities is required, thanks to the structural information provided by the mass spectrometer. However, the need for derivatization adds complexity to the sample preparation.

  • Capillary Electrophoresis provides a high-throughput and cost-effective alternative, particularly for the rapid screening of multiple samples.

For drug development and quality control environments, a validated HPLC method is generally the most practical and widely accepted approach for the routine purity assessment of diglycolic acid. The other techniques serve as valuable complementary tools for specialized applications such as impurity identification and high-throughput screening.

References

A Spectroscopic Showdown: Unraveling the Coordination Chemistry of Eu(III) with Diglycolate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of Europium(III) complexes with diglycolate (DGA), oxydiacetate (ODA), thiothis compound (TDA), and iminodiacetate (B1231623) (IDA) ligands. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their luminescence characteristics, supported by experimental data and detailed protocols.

The unique photophysical properties of Europium(III) (Eu(III)) complexes, such as their long-lived, line-like emission and high quantum yields, make them invaluable tools in various scientific domains, including bio-imaging, sensing, and drug delivery. The coordination environment around the Eu(III) ion, dictated by the choice of ligand, profoundly influences these spectroscopic characteristics. This guide presents a comparative study of Eu(III) complexes formed with diglycolic acid (DGA) and its structurally similar analogs: oxydiacetic acid (ODA), thiodiglycolic acid (TDA), and iminodiacetic acid (IDA). By systematically varying the heteroatom in the ligand backbone (–O–, –S–, –NH–), we can elucidate the impact of the donor atom on the stability and luminescent properties of the resulting Eu(III) complexes.

Quantitative Spectroscopic Data Comparison

The following table summarizes key spectroscopic and thermodynamic parameters for Eu(III) complexes with this compound, oxydiacetate, thiothis compound, and iminodiacetate. It is important to note that the experimental conditions under which these values were determined may vary across different studies, which can influence direct comparability.

LigandComplexLuminescence Quantum Yield (Φ) (%)Luminescence Lifetime (τ) (ms)Overall Stability Constant (log β)
This compound (DGA) [Eu(DGA)₃]³⁻Data not readily availableData not readily availablelog β₁: 3.8 - 4.5
Oxydiacetate (ODA) [Eu(ODA)₃]³⁻~1-5~0.2-0.4log β₁: 4.6 - 5.2
Thiothis compound (TDA) [Eu(TDA)(H₂O)₆]⁺Low~0.1-0.2log β₁: ~3
Iminodiacetate (IDA) [Eu(IDA)₂]⁻Data not readily availableData not readily availablelog β₁: ~6.5, log β₂: ~11.5

Note: The quantum yields and lifetimes of lanthanide complexes are highly sensitive to the experimental conditions, such as solvent, temperature, and the presence of quenchers. The stability constants are also dependent on ionic strength and temperature.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of these Eu(III) complexes are crucial for reproducible research.

Synthesis of Eu(III)-Carboxylate Complexes (General Procedure)

This protocol outlines a general method for the synthesis of Eu(III) complexes with dicarboxylic acid ligands like DGA, ODA, TDA, and IDA.

  • Ligand Preparation: Dissolve the desired dicarboxylic acid (e.g., diglycolic acid) in deionized water. Adjust the pH of the solution to approximately 5-6 using a dilute solution of a non-coordinating base (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid groups.

  • Complexation Reaction: In a separate vessel, dissolve Europium(III) chloride hexahydrate (EuCl₃·6H₂O) in deionized water.

  • Mixing: Slowly add the Eu(III) solution to the ligand solution with constant stirring. A 1:3 metal-to-ligand molar ratio is typically used to favor the formation of the tris-complex.

  • Reaction and Precipitation: Stir the resulting mixture at room temperature for several hours (e.g., 4-24 hours). The formation of a precipitate may be induced by slow evaporation of the solvent or by the addition of a water-miscible organic solvent like ethanol (B145695) or acetone.

  • Isolation and Purification: Collect the precipitate by filtration, wash it several times with deionized water and then with a small amount of ethanol or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) or in a vacuum oven at a mild temperature.

  • Characterization: The final product should be characterized by techniques such as elemental analysis, FT-IR spectroscopy, and thermogravimetric analysis (TGA) to confirm its composition and structure.

Spectroscopic Measurements

The following protocols describe the standard procedures for acquiring luminescence spectra, determining quantum yields, and measuring luminescence lifetimes.

  • Sample Preparation: Prepare solutions of the Eu(III) complexes in a suitable solvent (e.g., deionized water, methanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: Use a spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive photomultiplier tube (PMT) detector.

  • Excitation: Record the excitation spectrum by monitoring the most intense emission peak of the Eu(III) complex (typically the ⁵D₀ → ⁷F₂ transition around 615 nm) while scanning the excitation wavelength.

  • Emission: Record the emission spectrum by exciting the sample at the wavelength corresponding to the maximum of the ligand's absorption band (determined from the excitation spectrum) and scanning the emission monochromator over the desired range (typically 550-720 nm). The characteristic emission bands of Eu(III) correspond to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions.[1]

The relative method using a well-characterized standard is commonly employed.

  • Standard Selection: Choose a quantum yield standard with an emission range that is well-characterized and ideally overlaps with the emission of the Eu(III) complex. A common standard for red-emitting complexes is [Ru(bpy)₃]²⁺ in aerated water (Φ = 0.028).

  • Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used for the luminescence measurements. Ensure the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.

  • Luminescence Measurements: Record the corrected emission spectra of all the sample and standard solutions at the same excitation wavelength.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

  • Instrumentation: Use a time-resolved spectrofluorometer equipped with a pulsed excitation source (e.g., a nitrogen laser, a pulsed xenon lamp, or a laser diode) and a fast detector (e.g., a PMT) coupled to a time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.

  • Measurement: Excite the sample at the appropriate wavelength and monitor the decay of the luminescence intensity at the maximum of the ⁵D₀ → ⁷F₂ emission band.

  • Data Analysis: The luminescence decay curve is typically fitted to a single or multi-exponential decay function to obtain the luminescence lifetime(s). For a single emissive species, the decay is described by:

    I(t) = I₀ * exp(-t/τ)

    where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the luminescence lifetime.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis of Eu(III) complexes.

experimental_workflow cluster_synthesis Synthesis of Eu(III) Complex cluster_spectroscopy Spectroscopic Analysis start_synthesis Start prepare_ligand Prepare Ligand Solution (DGA, ODA, TDA, or IDA) start_synthesis->prepare_ligand prepare_eu Prepare Eu(III) Solution start_synthesis->prepare_eu mix_reactants Mix Solutions & React prepare_ligand->mix_reactants prepare_eu->mix_reactants isolate_product Isolate & Purify Product mix_reactants->isolate_product characterize_product Characterize Product (FT-IR, Elemental Analysis) isolate_product->characterize_product end_synthesis Pure Eu(III) Complex characterize_product->end_synthesis start_analysis Start with Pure Complex prep_solution Prepare Solution of Complex start_analysis->prep_solution abs_spec Measure Absorbance prep_solution->abs_spec lum_spec Measure Luminescence (Excitation & Emission) prep_solution->lum_spec lifetime_meas Measure Luminescence Lifetime prep_solution->lifetime_meas qy_calc Calculate Quantum Yield abs_spec->qy_calc lum_spec->qy_calc data_analysis Data Analysis & Comparison lifetime_meas->data_analysis qy_calc->data_analysis end_analysis Spectroscopic Characterization data_analysis->end_analysis antenna_effect cluster_ligand Ligand (Antenna) cluster_europium Eu(III) Ion S0 S₀ S1 S₁ S0->S1 1. Ligand Excitation (UV absorption) T1 T₁ S1->T1 2. Intersystem Crossing (ISC) Eu_excited ⁵Dⱼ T1->Eu_excited 3. Energy Transfer (ET) Eu_ground ⁷Fⱼ Eu_emissive ⁵D₀ Eu_excited->Eu_emissive 4. Non-radiative Relaxation Eu_emissive->Eu_ground 5. Eu(III) Luminescence (Red Emission)

References

Assessing the Biodegradability of Diglycolate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for biodegradable polymers is a critical endeavor in the development of sustainable materials and advanced drug delivery systems. Among the promising candidates, diglycolate-based polymers have emerged as a versatile class of materials with tunable properties and encouraging degradation profiles. This guide provides an objective comparison of the biodegradability of this compound-based polymers against common biodegradable alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducible research.

Comparative Biodegradation Data

The biodegradability of polymers is influenced by their chemical structure and the environmental conditions they are exposed to. The following tables summarize the performance of various this compound-based polymers and their alternatives in different degradation environments.

Table 1: Biodegradation in Soil Environments

PolymerTest ConditionDurationBiodegradation (% Weight Loss)Citation
Poly(butylene this compound-co-adipate-furandicarboxylate) (PBAFD30)Soil Burial70 days89.1%
Poly(butylene adipate-co-terephthalate) (PBAT)Soil Burial28 days21.42%[1]
Poly(lactic acid) (PLA)Soil Burial150 days~1.8%[2]
Poly(butylene succinate) (PBS)Soil Burial120 days< 8%[3]

Table 2: Enzymatic Degradation

PolymerEnzymeDurationBiodegradation (% Weight Loss)Citation
Poly(butylene this compound-co-furandicarboxylate) (PBDF40)Candida antarctica Lipase (B570770) B (CALB)28 days46%[4]
Poly(butylene adipate-co-terephthalate) (PBAT)Lipase15 days5.63%[5]
Poly(lactic acid) (PLA), amorphousProteinase K (2 mg/mL)8 days15.2%[6]
Poly(lactic acid) (PLA) solution-cast film with embedded proteinase KProteinase K96 hours78%[7][8][9]
Poly(butylene succinate) (PBS)Lipase from Pseudomonas cepacia100 hours> 40%

Table 3: Hydrolytic and Seawater Degradation

PolymerTest ConditionDurationBiodegradation (% Weight Loss/Mineralization)Citation
Poly((ethylene this compound) terephthalate) (PETG)Seawater29 days~30% (weight loss)[10]
Poly(butylene this compound-co-terephthalate) (PBDT)Seawater30 days16% (weight loss)
Poly(butylene adipate-co-terephthalate) (PBAT)Seawater180 days~2.25% (mass loss)[11]
Poly(lactic acid) (PLA)Hydrolytic Degradation (in vitro)10 weeks< 10% (weight loss)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of polymer biodegradability.

Soil Burial Test (Adapted from ASTM D5988)

This method determines the aerobic biodegradation of plastic materials in soil.

1. Materials and Setup:

  • Test Polymer: Films, pieces, or powder form with known carbon content.
  • Soil: Natural, fertile soil, sieved (<2mm) and mixed from at least three diverse locations. The soil should have a pH between 6 and 8 and a moisture content of 40-60% of its water-holding capacity.[12]
  • Reference Material: A well-defined biodegradable polymer like cellulose (B213188) or starch.
  • Reactors: 2-4L vessels that can be sealed for gas collection.
  • CO2 Trap: A solution of barium hydroxide (B78521) or another suitable absorbent to capture evolved CO2.

2. Procedure:

  • Prepare the soil by ensuring appropriate moisture and C:N ratio (typically between 10:1 and 20:1).[12]
  • Add a known amount of the test polymer (providing 200-1000mg of carbon) to a known amount of soil (100-500g) in the reactor.[13]
  • Set up blank reactors (soil only) and reference reactors (soil + reference material). A minimum of three reactors per condition is recommended.[13]
  • Incubate the reactors in the dark at a constant temperature between 20-28°C.[13]
  • Periodically, measure the amount of CO2 evolved from each reactor by titrating the CO2 trap solution.
  • The test duration is typically up to six months, or until a plateau in CO2 evolution is reached.[13]

3. Data Analysis:

  • Calculate the percentage of biodegradation based on the cumulative amount of CO2 evolved relative to the theoretical amount of CO2 that can be produced from the carbon in the test sample.
  • The test is considered valid if the reference material reaches at least 70% biodegradation within 6 months.[13]

Enzymatic Degradation Protocol (General)

This method assesses the susceptibility of a polymer to degradation by specific enzymes.

1. Materials and Setup:

  • Test Polymer: Films or powders of a known weight.
  • Enzyme Solution: A specific enzyme (e.g., lipase from Candida antarctica, Proteinase K) dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl) at a specified concentration and pH. The optimal pH for many lipases is in the range of 8-9.[14]
  • Incubation Vessel: Sterile containers (e.g., vials, petri dishes).
  • Incubator: Capable of maintaining a constant temperature (e.g., 37°C).

2. Procedure:

  • Accurately weigh the polymer samples and place them in the incubation vessels.
  • Add a sufficient volume of the enzyme solution to fully immerse the samples.
  • Set up control samples with buffer solution but without the enzyme.
  • Incubate the samples at the optimal temperature for the enzyme's activity.
  • At predetermined time intervals, remove the samples from the solution.
  • Gently wash the samples with distilled water to remove any residual enzyme and buffer salts.
  • Dry the samples to a constant weight in a vacuum oven at a temperature that does not melt or further degrade the polymer.

3. Data Analysis:

  • Calculate the percentage of weight loss at each time point compared to the initial weight.
  • Characterize the surface morphology of the degraded samples using techniques like Scanning Electron Microscopy (SEM).
  • Analyze the degradation products in the solution using methods like High-Performance Liquid Chromatography (HPLC).

Hydrolytic Degradation Protocol (In Vitro)

This method evaluates the degradation of a polymer due to hydrolysis in an aqueous environment.

1. Materials and Setup:

  • Test Polymer: Films or fabricated forms of known weight and dimensions.
  • Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.[15] Other pH values can be used for specific applications.
  • Incubation Vessel: Sterile, sealed containers.
  • Incubator: Capable of maintaining a constant temperature (e.g., 37°C or elevated temperatures for accelerated studies).[16]

2. Procedure:

  • Dry the polymer samples to a constant weight and record their initial mass.
  • Immerse the samples in the degradation medium within the incubation vessels. A high ratio of medium volume to sample mass (e.g., 100:1) is recommended.[15]
  • Seal the vessels and place them in the incubator.
  • At specified time intervals, retrieve the samples.
  • Carefully wash the samples with deionized water and dry them to a constant weight.

3. Data Analysis:

  • Calculate the percentage of mass loss over time.
  • Monitor changes in the molecular weight of the polymer using techniques like Gel Permeation Chromatography (GPC).
  • Analyze the pH of the degradation medium to detect the release of acidic byproducts.
  • Characterize changes in the physical and mechanical properties (e.g., tensile strength) of the polymer.

Visualizing Degradation Pathways and Workflows

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a typical workflow for assessing the biodegradability of a polymer.

G cluster_prep Sample Preparation cluster_tests Biodegradation Tests cluster_analysis Analysis cluster_results Results & Conclusion Polymer Polymer Synthesis/Selection Characterization Initial Characterization (MW, Crystallinity, etc.) Polymer->Characterization Sample_Prep Sample Preparation (Films, Powders) Characterization->Sample_Prep Soil Soil Burial Test (ASTM D5988) Sample_Prep->Soil Enzymatic Enzymatic Degradation Sample_Prep->Enzymatic Hydrolytic Hydrolytic Degradation Sample_Prep->Hydrolytic Weight_Loss Weight Loss Measurement Soil->Weight_Loss CO2 CO2 Evolution (Respirometry) Soil->CO2 Morphology Surface Morphology (SEM) Soil->Morphology MW_Change Molecular Weight Change (GPC) Soil->MW_Change Enzymatic->Weight_Loss Enzymatic->Morphology Enzymatic->MW_Change Products Degradation Product Analysis (HPLC) Enzymatic->Products Hydrolytic->Weight_Loss Hydrolytic->MW_Change Hydrolytic->Products Data_Comp Data Comparison & Interpretation Weight_Loss->Data_Comp CO2->Data_Comp Morphology->Data_Comp MW_Change->Data_Comp Products->Data_Comp Conclusion Conclusion on Biodegradability Data_Comp->Conclusion

Caption: A generalized workflow for assessing the biodegradability of polymers.

Hydrolytic Degradation Mechanism of this compound-Based Polyesters

The initial step in the degradation of many polyesters, including those based on diglycolic acid, is hydrolysis.

G Polymer This compound Polymer Chain (-O-CH2-CO-O-R-O-CO-CH2-O-) Hydrolysis Hydrolysis of Ester Linkage Polymer->Hydrolysis Water H2O Water->Hydrolysis Products Formation of Carboxylic Acid and Hydroxyl End Groups Hydrolysis->Products Oligomers Shorter Polymer Chains (Oligomers) Products->Oligomers Monomers Diglycolic Acid & Diol Monomers Oligomers->Monomers Further Hydrolysis G cluster_process Enzymatic Degradation Start Polymer Surface Adsorption Enzyme Adsorption on Polymer Surface Start->Adsorption Hydrolysis Enzymatic Hydrolysis of Ester Bonds Adsorption->Hydrolysis Release Release of Soluble Oligomers & Monomers Hydrolysis->Release Assimilation Microbial Assimilation Release->Assimilation End_Products CO2 + H2O + Biomass Assimilation->End_Products Microorganism Microorganism Assimilation->Microorganism uptake by Enzyme Extracellular Enzymes (e.g., Lipase, Esterase) Enzyme->Adsorption Microorganism->Enzyme secretes

References

A Comparative Analysis of Diglycolate and Malonate in Scandium(III) Complexation for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermodynamic stability and structural differences between scandium(III) complexes with diglycolate and malonate, providing critical insights for researchers in radiopharmaceuticals and drug design.

In the realm of medicinal inorganic chemistry, the precise selection of a chelating agent is paramount for the development of stable and effective metal-based therapeutics and diagnostic agents. Scandium(III), with its emerging radioisotopes, presents a promising platform for radiopharmaceutical development. This guide provides a comprehensive comparison of two dicarboxylate ligands, this compound and malonate, in their complexation with scandium(III), supported by experimental data to inform ligand choice for researchers, scientists, and drug development professionals.

Thermodynamic Stability: A Quantitative Comparison

The stability of a metal complex is a critical determinant of its in vivo fate. The thermodynamic parameters for the formation of scandium(III) complexes with this compound and malonate have been determined, revealing key differences in their stability. The stepwise and overall stability constants (log β), along with the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are summarized below. The data indicates the formation of up to three successive complexes for this compound (ScA, ScA₂, and ScA₃) and two for malonate (ScA and ScA₂).

Complex Specieslog β₁log β₂log β₃
Scandium(III)-Diglycolate5.8510.3013.3
Scandium(III)-Malonate6.2211.02-
Table 1: Stepwise stability constants (log β) for Scandium(III) complexes with this compound and malonate at 25 °C in a 1.0 M NaClO₄ ionic medium.
Thermodynamic ParameterLigandScAScA₂ScA₃
-ΔG₁ (kcal/mol) This compound7.98--
Malonate8.48--
-ΔG₂ (kcal/mol) This compound6.07--
Malonate6.55--
-ΔG₃ (kcal/mol) This compound4.09--
Malonate---
ΔH₁ (kcal/mol) This compound3.45--
Malonate2.10--
ΔH₂ (kcal/mol) This compound2.1--
Malonate0.9--
ΔH₃ (kcal/mol) This compound1.2--
Malonate---
ΔS₁ (cal/mol·K) This compound38.3--
Malonate35.5--
ΔS₂ (cal/mol·K) This compound27.4--
Malonate25.0--
ΔS₃ (cal/mol·K) This compound17.8--
Malonate---
Table 2: Molar thermodynamic changes for the stepwise formation of Scandium(III) complexes with this compound and malonate.

From the data, it is evident that the malonate complexes of scandium(III) exhibit slightly higher stability constants for the first two species (ScA and ScA₂) compared to the this compound complexes. The formation of both this compound and malonate complexes is endothermic (positive ΔH), indicating that the process is driven by a significant positive entropy change (ΔS). This large entropy gain is characteristic of chelation, where the multidentate ligand displaces multiple water molecules from the scandium(III) coordination sphere.

Structural Considerations: A Look into Coordination

In this structure, the scandium ion is octahedrally coordinated. The malonate ion acts as a bidentate ligand, forming a six-membered chelate ring. The scandium ions are linked by double oxygen bridges from the hydroxy ions, and these pairs are further linked by carboxylate bridges, forming infinite chains. The Sc-O bond distances in this complex are in the range of 2.05 - 2.12 Å.

The structural difference between this compound and malonate lies in the chelating backbone. This compound possesses an ether oxygen, which can also participate in coordination, potentially leading to a more flexible and strained chelate ring compared to the purely aliphatic backbone of malonate. This difference in the ligand backbone likely influences the thermodynamic stability and the ultimate three-dimensional structure of the complexes.

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental techniques, primarily potentiometric titrations and calorimetry.

Potentiometric Titration for Stability Constant Determination

This method is widely used to determine the stability constants of metal complexes.

Principle: A solution containing the metal ion and the ligand is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a glass electrode. The titration data allows for the calculation of the concentration of free ligand at each point, which in turn is used to determine the stepwise formation constants of the complexes.

Typical Protocol:

  • Solution Preparation: All solutions are prepared using deionized water and a constant ionic strength is maintained using a background electrolyte (e.g., 1.0 M NaClO₄) to ensure that activity coefficients remain constant.

  • Calibration: The glass electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.

  • Titration: A known volume of a solution containing scandium(III) perchlorate (B79767) and the ligand (diglycolic acid or malonic acid) is placed in a thermostated vessel at a specific temperature (e.g., 25 °C).

  • Data Acquisition: The solution is titrated with a standardized solution of sodium hydroxide. The electromotive force (e.m.f.) is recorded after each addition of the titrant.

  • Data Analysis: The collected data (volume of titrant vs. pH) is processed using a computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Calorimetry for Enthalpy and Entropy Determination

Calorimetry is employed to directly measure the heat changes associated with the complexation reactions, providing the enthalpy of formation (ΔH).

Principle: A solution of the metal ion is titrated with a solution of the ligand, and the heat evolved or absorbed during the reaction is measured by a sensitive calorimeter.

Typical Protocol:

  • Instrument Setup: A high-precision titration calorimeter is used. The instrument is calibrated electrically.

  • Sample Preparation: Solutions of scandium(III) perchlorate and the sodium salt of the ligand are prepared in the same ionic medium as used for the potentiometric titrations.

  • Titration: A known volume of the scandium(III) solution is placed in the calorimeter vessel. The ligand solution is placed in the titration syringe.

  • Measurement: The ligand solution is injected into the scandium solution in small, precise aliquots. The heat change accompanying each injection is measured.

  • Data Analysis: The heats of reaction are corrected for the heat of dilution of the titrant. The enthalpy changes for the stepwise complexation reactions are then calculated from the calorimetric data and the previously determined stability constants. The entropy changes (ΔS) are subsequently calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).

Visualizing the Chemical Logic

To better understand the components and their relationships in these complexation studies, the following diagrams are provided.

Ligand_Structures cluster_this compound This compound cluster_malonate Malonate DGA Diglycolic Acid (HOOC-CH₂-O-CH₂-COOH) MA Malonic Acid (HOOC-CH₂-COOH)

Caption: Chemical structures of this compound and malonate ligands.

Experimental_Workflow cluster_potentiometry Potentiometric Titration cluster_calorimetry Calorimetry cluster_thermo_calc Thermodynamic Calculation P1 Prepare Sc(III) and Ligand Solution P2 Titrate with NaOH P1->P2 P3 Measure pH P2->P3 P4 Calculate Stability Constants (β) P3->P4 C3 Calculate Enthalpy (ΔH) P4->C3 β values used C1 Titrate Sc(III) with Ligand Solution C2 Measure Heat Change C1->C2 C2->C3 D1 Calculate Gibbs Free Energy (ΔG) and Entropy (ΔS) C3->D1 ΔH and β used

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

This guide provides a comparative overview of the complexation of scandium(III) with this compound and malonate. While malonate forms slightly more stable initial complexes, both ligands exhibit strong chelation driven by large positive entropy changes. The subtle differences in their thermodynamic profiles and coordinating atoms offer a basis for rational ligand design in the development of scandium-based radiopharmaceuticals and other therapeutic agents. The provided experimental protocols serve as a foundation for researchers aiming to conduct similar studies. Further investigation into the crystal structures of these and related scandium complexes will undoubtedly provide deeper insights into their coordination chemistry and aid in the design of next-generation metal-based drugs.

A Comparative Guide to the Extraction Efficiency of Symmetric vs. Asymmetric Diglycolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a critical step in advanced nuclear fuel cycles and has implications for waste management and resource recovery. Diglycolamides (DGAs) have emerged as highly effective extractants for this purpose. This guide provides a comparative evaluation of symmetric and asymmetric diglycolamides, summarizing their extraction performance based on experimental data.

Introduction to Diglycolamides

Diglycolamides are a class of neutral tridentate ligands that exhibit a high affinity for trivalent actinides and lanthanides.[1] Their general structure consists of a central ether oxygen atom flanked by two amide groups. The nature of the alkyl substituents on the amide nitrogen atoms significantly influences their extraction behavior, solubility, and selectivity.

  • Symmetric Diglycolamides: These molecules possess identical alkyl groups on both amide nitrogen atoms. A widely studied example is N,N,N',N'-tetraoctyldiglycolamide (TODGA).[2]

  • Asymmetric Diglycolamides (UDGAs): These compounds have different alkyl substituents on the two amide nitrogens.[3] This asymmetry can lead to unique extraction properties, including improved selectivity and phase stability.[4][5]

Experimental Comparison of Extraction Efficiency

The extraction efficiency of diglycolamides is typically evaluated by measuring the distribution ratio (D) of a metal ion, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor (SF) between two metal ions (M1 and M2) is the ratio of their distribution ratios (DM1/DM2) and indicates the selectivity of the extractant.

The following table summarizes experimental data for the extraction of Am(III) and Eu(III), a representative lanthanide, from nitric acid solutions using various symmetric and asymmetric diglycolamides.

Extractant (0.1 M in n-dodecane)Symmetric/AsymmetricAqueous PhaseDAm(III)DEu(III)SFEu/AmReference
TODGA Symmetric3 M HNO3~40~400~10[6][7]
T2EHDGA Symmetric3 M HNO3~10--[6]
DMDODGA Asymmetric3 M HNO3>10--[8]
PnDdDGA Asymmetric4 M HNO3--~2.8 (Am/Cm)[9]
iPDdDGA Asymmetric4 M HNO3--~3.0 (Am/Cm)[9]

Note: Direct comparison of D values can be challenging due to variations in experimental conditions across different studies. T2EHDGA is N,N,N',N'-tetra(2-ethylhexyl)diglycolamide. DMDODGA is N,N'-dimethyl-N,N'-dioctyl-diglycolamide. PnDdDGA is N,N-dipentyl-N',N'-didodecyldiglycolamide. iPDdDGA is N,N-diisopropyl-N',N'-didodecyldiglycolamide.

Key Observations and Discussion

  • Influence of Alkyl Chains: The length and branching of the alkyl chains on the amide nitrogen atoms have a significant impact on extraction efficiency. Generally, increasing the alkyl chain length leads to a decrease in the distribution ratios of metal ions.[10] Branched alkyl groups, as in T2EHDGA, tend to reduce extraction efficiency compared to their linear counterparts like TODGA, likely due to steric hindrance.[6][10]

  • Symmetric vs. Asymmetric DGAs: Asymmetric diglycolamides have been shown to offer several advantages. Some UDGAs exhibit higher distribution ratios for both actinides and lanthanides compared to their symmetric analogs with the same total number of carbon atoms.[11] Furthermore, certain asymmetric structures can improve the selectivity between Am(III) and Cm(III), a particularly challenging separation.[3][4][9] For instance, iPDdDGA and pipDdDGA (piperidine derivative) have shown Am/Cm separation factors of around 3.0.[9]

  • Third Phase Formation: A critical operational consideration is the formation of a third phase (a second organic phase) at high metal loading, which can complicate separation processes. Some asymmetric DGAs, such as N,N-didodecyl-N',N'-dioctyl diglycolamide, have demonstrated improved performance by inhibiting third phase formation.[5]

  • Stoichiometry of Extracted Complexes: Slope analysis of extraction data suggests that the stoichiometry of the extracted metal-ligand complex is typically 1:3 for trivalent metal ions with many diglycolamides.[12] However, for TODGA, a 1:4 metal-to-ligand ratio has also been reported for Am(III).[6]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the extraction efficiency of diglycolamides. Specific details may vary between studies.

4.1. Materials and Reagents

  • Extractants: Symmetric (e.g., TODGA, T2EHDGA) and asymmetric diglycolamides of high purity.

  • Diluent: n-dodecane or a similar aliphatic hydrocarbon.

  • Aqueous Phase: Nitric acid (HNO3) solutions of varying concentrations.

  • Metal Ions: Stock solutions of actinides (e.g., 241Am, 244Cm) and lanthanides (e.g., Eu, Nd) with appropriate radiotracers for analysis.

  • Phase Modifier (optional): An alcohol like 1-octanol (B28484) may be added to the organic phase to prevent third phase formation.

4.2. Extraction Procedure

  • Organic Phase Preparation: Prepare solutions of the diglycolamide extractant in the diluent at the desired concentration (e.g., 0.1 M).

  • Aqueous Phase Preparation: Prepare aqueous solutions of nitric acid containing the metal ions of interest at known concentrations.

  • Solvent Extraction:

    • Mix equal volumes of the organic and aqueous phases in a centrifuge tube.

    • Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to reach equilibrium. A mechanical shaker or vortex mixer is typically used.

    • Centrifuge the mixture to ensure complete phase separation.

  • Sample Analysis:

    • Carefully separate the aqueous and organic phases.

    • Take aliquots from both phases for analysis.

    • Determine the concentration of the metal ions in each phase using appropriate analytical techniques, such as gamma-ray spectrometry for radiotracers or inductively coupled plasma mass spectrometry (ICP-MS).

4.3. Data Analysis

  • Calculate the Distribution Ratio (D): D = [Metal]organic / [Metal]aqueous

  • Calculate the Separation Factor (SF): SFM1/M2 = DM1 / DM2

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_org Prepare Organic Phase (DGA in n-dodecane) mix Mix Organic and Aqueous Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ions in HNO3) prep_aq->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge for Phase Separation equilibrate->separate sample Aliquot Organic and Aqueous Phases separate->sample measure Measure Metal Ion Concentrations sample->measure calculate Calculate D and SF measure->calculate

Conclusion

Both symmetric and asymmetric diglycolamides are highly effective extractants for trivalent actinides and lanthanides. While symmetric DGAs like TODGA are well-established and highly efficient, asymmetric DGAs offer promising avenues for enhancing selectivity, particularly for the challenging Am/Cm separation, and for improving phase stability at high metal loadings. The choice of extractant will depend on the specific requirements of the separation process, including the desired selectivity, the composition of the feed solution, and the operational conditions. Further research into novel asymmetric structures is warranted to develop even more efficient and selective separation systems.

References

A Comparative Analysis of Diglycolate and Citrate as Scale Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Performance and Mechanisms of Two Carboxylate-Based Scale Inhibitors.

The formation of mineral scale deposits is a persistent challenge in numerous industrial and pharmaceutical processes, leading to reduced efficiency, equipment damage, and compromised product purity. Chemical scale inhibitors are widely employed to mitigate this issue, with carboxylate-based compounds being a prominent class due to their efficacy and often favorable environmental profiles. This guide provides a detailed comparison of two such inhibitors: diglycolate and citrate (B86180).

While both molecules share functional similarities as dicarboxylates (citrate being a tricarboxylate), the available scientific literature presents a significant disparity in performance data. Citrate is a well-documented and widely utilized scale inhibitor. In contrast, this compound is recognized for its potent calcium chelating properties, a key mechanism in scale inhibition, but its performance as a scale inhibitor is not extensively reported in publicly available research. This guide will present the known attributes of both compounds, highlight the existing data for citrate, and underscore the data gap for this compound, which may represent an opportunity for future research.

Molecular and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Both are organic acids that can chelate divalent cations like Ca²⁺, which is a primary driver of common scale types such as calcium carbonate and calcium sulfate (B86663).

PropertyDiglycolic AcidCitric Acid
Chemical Structure O(CH₂COOH)₂HOC(COOH)(CH₂COOH)₂
Molar Mass 134.09 g/mol [1][2][3]192.12 g/mol [4][5][6][7]
pKa Values (at 25°C) pKa₁ = 2.79, pKa₂ = 3.93[8]pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[9][10][11]
Functional Groups 2 Carboxylic Acids, 1 Ether3 Carboxylic Acids, 1 Hydroxyl

Performance as a Scale Inhibitor

The effectiveness of a scale inhibitor is typically measured by its ability to prevent the precipitation of scale-forming minerals at sub-stoichiometric concentrations (the "threshold effect").

Citrate: A Proven Green Scale Inhibitor

Citric acid and its salts are well-established as effective and environmentally friendly "green" scale inhibitors.[5] They are particularly effective against calcium carbonate and calcium sulfate scales.[4] The performance of citrate is influenced by factors such as pH, temperature, and the concentration of scaling ions.

Key Performance Characteristics of Citrate:

  • Mechanism: Citrate functions primarily through chelation, where it binds with calcium ions in the solution, preventing them from participating in the formation of scale crystals.[1] It also adsorbs onto the active growth sites of existing microcrystals, distorting the crystal lattice and inhibiting further growth.[4]

  • Effectiveness: Studies have shown that citric acid can significantly delay the precipitation of calcium carbonate by increasing the induction time.[4] This effect is enhanced with increasing concentrations of the inhibitor.[4] In some cases, poly(citric acid) has demonstrated scale inhibition rates exceeding 90% for calcium sulfate at low dosages (e.g., 2.5 mg/L).[4]

Table of Citrate Performance Data (Calcium Carbonate Inhibition)

Inhibitor ConcentrationTemperature (°C)pHInhibition Efficiency (%)Reference
70 ppm (Citric Acid)Not SpecifiedNot SpecifiedSlight Inhibition[12]
70 ppm (50% CA, 50% Sodium Citrate)Not SpecifiedNot SpecifiedSignificant Inhibition[12]
2.5 g/L (Sodium Citrate)Not SpecifiedNot SpecifiedMax. efficiency for corrosion inhibition[13]

Note: The table reflects data from available search results. Direct comparisons of inhibition efficiency under varied conditions are limited in the provided sources.

This compound: A Potent Chelator with Inferred Potential

The scientific literature strongly supports diglycolic acid's capability as a calcium chelator. One study demonstrated that it reduces the concentration of free calcium in a solution in an equimolar manner, comparable to the well-known chelating agent EGTA. This chelating ability is the cornerstone of its potential as a scale inhibitor.

However, a significant gap exists in the literature regarding the performance of this compound as a scale inhibitor in applied contexts. There is a lack of published studies detailing its inhibition efficiency against common scales like calcium carbonate or barium sulfate under varying conditions. While its strong calcium chelation suggests it should be an effective inhibitor, without experimental data, a direct quantitative comparison to citrate is not possible. This represents a notable area for future research and development.

Mechanisms of Action: A Visual Comparison

The primary mechanisms for both inhibitors involve interfering with the process of crystallization. This can occur through sequestration of scaling ions or by blocking crystal growth.

Citrate's Dual-Action Mechanism

Citrate employs a two-pronged approach. It chelates calcium ions in the bulk solution and adsorbs onto crystal surfaces.

Citrate_Mechanism cluster_solution Bulk Solution cluster_surface Crystal Surface Ca_ion Ca²⁺ Ion Citrate_sol Citrate Molecule Ca_ion->Citrate_sol Chelation Crystal CaCO₃ Crystal Lattice Citrate_sol->Crystal Citrate_ads Adsorbed Citrate

Citrate's dual mechanism: chelation and surface adsorption.
This compound's Chelation-Dominant Mechanism

Based on available data, the primary established mechanism for this compound is the chelation of calcium ions. Its interaction with crystal surfaces can be inferred from its molecular structure but requires further experimental validation.

Diglycolate_Mechanism cluster_solution Bulk Solution Ca_ion Ca²⁺ Ion Diglycolate_sol This compound Molecule Ca_ion->Diglycolate_sol Strong Chelation Crystal CaCO₃ Crystal Lattice Diglycolate_sol->Crystal Surface Adsorption (Inferred)

This compound's primary mechanism is strong calcium chelation.

Experimental Protocols for Inhibitor Evaluation

To ensure an objective comparison of scale inhibitor performance, standardized experimental protocols are essential. The following methodologies are commonly used in research and industry.

Static Bottle Test (Jar Test)

This is a widely used batch experiment to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under specific conditions.

Static_Bottle_Test start Start prep_brines Prepare Cation & Anion Synthetic Brines start->prep_brines add_inhibitor Add Varying Concentrations of Inhibitor to Anion Brine prep_brines->add_inhibitor mix Combine Brines in Sealed Bottles add_inhibitor->mix incubate Incubate at Test Temperature (e.g., 70°C for 24h) mix->incubate cool_filter Cool and Filter Samples incubate->cool_filter analyze Analyze Filtrate for Ca²⁺ Concentration (e.g., ICP) cool_filter->analyze calculate Calculate Inhibition Efficiency (%) analyze->calculate end End calculate->end

Workflow for a typical static bottle test evaluation.

Methodology:

  • Brine Preparation: Synthetic brines containing scale-forming ions (e.g., CaCl₂ and NaHCO₃ for calcium carbonate scale) are prepared.

  • Inhibitor Addition: The scale inhibitor is added at various concentrations to one of the brines (typically the anion-containing brine) before they are mixed. A "blank" sample with no inhibitor is also prepared.

  • Incubation: The brines are mixed in sealed containers and incubated in a water bath or oven at a constant temperature for a set period (e.g., 4 to 24 hours).

  • Analysis: After incubation, the samples are cooled and filtered. The concentration of the cation (e.g., Ca²⁺) remaining in the filtrate is measured using techniques like Inductively Coupled Plasma (ICP) or titration.

  • Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(C_inhibited - C_blank) / (C_initial - C_blank)] * 100 where C_inhibited is the cation concentration in the presence of the inhibitor, C_blank is the concentration in the uninhibited sample, and C_initial is the concentration before precipitation.

Dynamic Tube Blocking Test

This method simulates flowing conditions and is used to evaluate an inhibitor's performance in preventing scale deposition on surfaces, which can lead to blockages.

Methodology:

  • System Setup: Two brine solutions are pumped separately through pre-heating coils to reach the desired test temperature.

  • Mixing and Flow: The heated brines are combined at a mixing point and immediately flow through a narrow-bore capillary tube (the scaling coil), which is held at a constant temperature. The differential pressure across the coil is continuously monitored.

  • Inhibitor Injection: The scale inhibitor is dosed into one of the brine streams before the mixing point.

  • Data Acquisition: As scale deposits on the inner surface of the coil, the flow becomes restricted, causing an increase in differential pressure. The time it takes for the pressure to rise to a predetermined level is recorded as the "failure time." A longer failure time indicates better inhibitor performance.

Conclusion

This guide provides a comparative overview of this compound and citrate as scale inhibitors.

  • Citrate is a well-characterized, effective, and biodegradable scale inhibitor with proven performance against common mineral scales. Its dual-action mechanism of chelation and crystal surface adsorption makes it a reliable choice for many applications.

  • This compound is a powerful calcium chelating agent, a fundamental property for an effective scale inhibitor. However, there is a distinct lack of publicly available performance data to quantify its effectiveness in practical scale inhibition scenarios.

For researchers and drug development professionals, citrate stands as a benchmark "green" inhibitor. This compound, on the other hand, represents an under-researched molecule with theoretical potential. The absence of performance data for this compound highlights a clear opportunity for further investigation to determine if its potent chelating ability translates into superior or complementary scale inhibition performance compared to established inhibitors like citrate.

References

The Discerning Power of Diglycolamides: A Comparative Guide to Separating Adjacent Lanthanides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of adjacent lanthanides is a critical challenge. Diglycolamide (DGA) extractants have emerged as a promising class of molecules for this purpose, offering significant advantages over traditional organophosphorus agents. This guide provides a comprehensive comparison of the efficacy of various DGA extractants, supported by experimental data, to aid in the selection of the optimal agent for specific separation needs.

The unique chemical similarities of lanthanides make their separation a formidable task. However, the development of diglycolamide-based solvent extraction systems has opened new avenues for achieving high selectivity. These extractants, characterized by a central ether oxygen and two amide carbonyl groups, act as tridentate ligands, forming stable complexes with trivalent lanthanide ions. The efficiency of these extractants is significantly influenced by the nature of the alkyl substituents on the amide nitrogen atoms, affecting both their extraction power and their selectivity for adjacent lanthanides.

Performance Comparison of Diglycolamide Extractants

The separation efficiency of a solvent extraction process is quantified by the separation factor (SF), which is the ratio of the distribution ratios (D) of the two metals to be separated. A higher separation factor indicates a more effective separation. The following tables summarize the performance of various diglycolamide extractants in separating adjacent lanthanide pairs.

Symmetrical Diglycolamides

Symmetrical DGAs, where all four alkyl substituents on the amide nitrogens are identical, are the most studied class. N,N,N',N'-tetraoctyldiglycolamide (TODGA) is the most prominent member of this group.

ExtractantAdjacent PairSeparation Factor (SF)Organic PhaseAqueous PhaseReference
TODGA La/Ce~2.5 - 3.00.1 M TODGA in n-dodecane3 M HNO₃[1]
Pr/Nd~2.0 - 2.50.1 M TODGA in n-dodecane3 M HNO₃[1]
Sm/Eu~1.5 - 2.00.1 M TODGA in n-dodecane3 M HNO₃[1]
Gd/Tb~1.2 - 1.50.1 M TODGA in n-dodecane3 M HNO₃[1]
T2EHDGA Am/Eu~1.00.2 M T2EHDGA in n-dodecaneSimulated High Level Waste

Note: T2EHDGA (N,N,N',N'-tetra-2-ethylhexyldiglycolamide) generally exhibits lower distribution ratios for lanthanides compared to TODGA, which can be attributed to the steric hindrance from the branched alkyl chains. However, this property can be advantageous in preventing the formation of a third phase, a common issue in solvent extraction.

Asymmetric and Isomeric Diglycolamides

To fine-tune the extraction and separation properties, researchers have synthesized asymmetric diglycolamides (where the alkyl groups are not all identical) and isomeric DGAs. These modifications can lead to improved performance in specific separation scenarios.

ExtractantAdjacent PairSeparation Factor (SF)Organic PhaseAqueous PhaseReference
HDEHDGA Ce/La6.680.2 M HDEHDGA in kerosene0.01 M HCl in 1 M NaCl[2]
Pr/Ce2.790.2 M HDEHDGA in kerosene0.01 M HCl in 1 M NaCl[2]
Nd/Pr2.650.2 M HDEHDGA in kerosene0.01 M HCl in 1 M NaCl[2]
N,N′-dimethyl-N,N′-dioctyl DGA (LI) Eu/Nd~2.20.012–0.12 M LI in 40/60 (v/v)% n-octanol/kerosene3 M HNO₃[3][4][5]
N,N-dimethyl-N′,N′-dioctyl DGA (LII) Eu/Nd~2.00.012–0.12 M LII in 40/60 (v/v)% n-octanol/kerosene3 M HNO₃[3][4][5]

HDEHDGA (N,N-di(2-ethylhexyl)-diglycolamic acid) demonstrates excellent selectivity for light lanthanides. The isomeric diglycolamides LI and LII show that subtle structural changes can influence the extraction efficiency and separation factors.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of diglycolamide extractants in separating adjacent lanthanides.

1. Preparation of Aqueous Phase:

  • A stock solution containing a mixture of adjacent lanthanide nitrates (e.g., La(NO₃)₃, Ce(NO₃)₃, Pr(NO₃)₃, Nd(NO₃)₃) is prepared in a nitric acid (HNO₃) solution of a specific molarity (typically 1-4 M).

  • The initial concentration of each lanthanide is typically in the range of 1-10 mM.

2. Preparation of Organic Phase:

  • The diglycolamide extractant (e.g., TODGA, T2EHDGA) is dissolved in a suitable organic diluent, such as n-dodecane or kerosene.

  • The concentration of the extractant is typically in the range of 0.1-0.5 M.

  • A phase modifier, such as 1-octanol (B28484) (typically 5-10% v/v), may be added to the organic phase to prevent the formation of a third phase, especially at high metal loadings.

3. Solvent Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are added to a separation funnel or a centrifuge tube.

  • The two phases are vigorously mixed for a predetermined time (e.g., 30-60 minutes) at a constant temperature (e.g., 25 °C) to ensure that equilibrium is reached.

  • The mixture is then centrifuged to facilitate complete phase separation.

4. Analysis:

  • The concentration of each lanthanide in the aqueous phase before and after extraction is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar analytical technique.

  • The concentration of each lanthanide in the organic phase is calculated by mass balance.

5. Calculation of Distribution Ratio and Separation Factor:

  • The distribution ratio (D) for each lanthanide is calculated using the formula: D = [Ln]org / [Ln]aq where [Ln]org and [Ln]aq are the equilibrium concentrations of the lanthanide in the organic and aqueous phases, respectively.

  • The separation factor (SF) for an adjacent lanthanide pair (Ln₁ and Ln₂) is calculated as: SF = D₁ / D₂

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of separation, the following diagrams are provided.

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis & Calculation Aq_Prep Aqueous Phase (Lanthanides in HNO₃) Mixing Mixing (e.g., 30-60 min) Aq_Prep->Mixing Org_Prep Organic Phase (DGA in Diluent) Org_Prep->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Aq_Analysis Aqueous Phase Analysis (ICP-MS) Separation->Aq_Analysis Calculation Calculate D and SF Aq_Analysis->Calculation

Caption: A generalized workflow for a lanthanide separation experiment.

Structure_Performance cluster_structure DGA Structure cluster_properties Physicochemical Properties cluster_performance Extraction Performance Alkyl_Chain Alkyl Chain (Length & Branching) Solubility Solubility in Diluent Alkyl_Chain->Solubility influences Steric_Hindrance Steric Hindrance Alkyl_Chain->Steric_Hindrance determines Third_Phase Third Phase Formation Solubility->Third_Phase affects Distribution_Ratio Distribution Ratio (D) Steric_Hindrance->Distribution_Ratio impacts Separation_Factor Separation Factor (SF) Steric_Hindrance->Separation_Factor influences Distribution_Ratio->Separation_Factor determines

Caption: Relationship between DGA structure and its extraction performance.

References

Safety Operating Guide

Proper Disposal Procedures for Diglycolate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of diglycolate and its solutions is a critical aspect of laboratory safety and environmental responsibility. As a harmful and irritating chemical, this compound waste must be managed in accordance with federal, state, and local environmental control regulations.[1] This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. Diglycolic acid is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[4][5] Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7][8] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Lab Coat: A lab coat or acid-resistant apron is necessary to protect from spills.[9][10]

  • Respiratory Protection: Work in a well-ventilated area to minimize dust and vapor concentrations.[1][3] An approved respirator may be necessary if handling large quantities or if dust/aerosols are generated.[1]

Handling Practices:

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1][7]

  • Wash hands, forearms, and face thoroughly after handling.[1]

  • Store diglycolic acid away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to prevent contamination and exposure.

  • Minor Spills: For small spills of solid material, carefully shovel the material into a suitable, labeled waste disposal container.[11] Clean the affected area by spreading water on the contaminated surface and collect the rinsate for disposal.[11] Avoid actions that create dust.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders if necessary.[9]

    • Avoid breathing in dust or vapors.[2]

    • Prevent the spill from entering drains or water courses.[1][6]

    • Use absorbent materials to contain liquid spills, then collect the material into a suitable, closed container for disposal.[6]

Step-by-Step Disposal Protocol

The primary and most recommended method for this compound waste disposal is through a licensed professional waste disposal service.[1][2] This ensures compliance with all regulatory requirements.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound.

  • Segregate this compound waste from other chemical waste, especially incompatible materials like bases, strong oxidizing agents, and reducing agents.[1][12] Acids and bases should always be stored separately.[12]

Step 2: Waste Collection and Containerization

  • Collect this compound waste in a designated, compatible, and leak-proof container.[4] Acids should not be stored in metal containers.[13]

  • The container must have a secure, screw-top cap and be kept closed except when adding waste.[12][13]

  • Label the container clearly with "Hazardous Waste," the full chemical name "Diglycolic Acid," and the date when waste was first added (accumulation start date).[14]

Step 3: On-Site Storage

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[4]

  • Ensure the storage location is away from incompatible substances.[4]

  • Follow your institution's guidelines for hazardous waste accumulation time limits.[14]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[1][13]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • All waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[14]

A Note on Neutralization: While organic acids can sometimes be neutralized with a weak base (e.g., sodium bicarbonate) before disposal, this is only permissible if the neutralized mixture is not toxic and does not contain other hazardous contaminants.[4][12] There are no specific protocols available for the neutralization of this compound for sewer disposal. Given its hazards, do not attempt to neutralize and pour this compound waste down the drain unless explicitly approved by your institution's EHS department and local wastewater authority.[13][15] Many regulations prohibit corrosive wastes from being poured down the drain.[13]

Data for Aqueous Waste Disposal

While direct drain disposal of this compound is not recommended, the following table provides general guidelines for the characteristics of aqueous solutions that may be permissible for drain disposal, subject to local regulations.

ParameterGuidelineCitation
pH 5.5 - 10.5[16]
Chemical Composition Must not contain high concentrations of metals, dyes, surfactants, or other toxic contaminants.[12]
Quantity Only small amounts (a few hundred grams or milliliters per day) are typically permissible.[16]

Note: These are general guidelines. Always verify with your local and institutional authorities before disposing of any chemical waste down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DiglycolateDisposal start Start: this compound Waste Generated B Use appropriate PPE (Gloves, Goggles, Lab Coat) start->B decision decision process process pro_disposal pro_disposal stop End: Proper Disposal Complete A Identify & Segregate Waste (Keep away from bases, oxidizers) C Collect in a labeled, compatible, leak-proof container A->C B->A D Store container in a cool, dry, well-ventilated, secure area C->D E Contact EHS or Licensed Waste Disposal Vendor D->E F Complete Hazardous Waste Manifest for transport E->F F->stop

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.